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  • Product: (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone
  • CAS: 62946-43-4

Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone: A Comprehensive Technical Guide

Executive Summary & Chemical Context (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (often abbreviated as CNPM) is a highly versatile diaryl methanone derivative. Structurally, it bridges a basic pyridine ring and an el...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (often abbreviated as CNPM) is a highly versatile diaryl methanone derivative. Structurally, it bridges a basic pyridine ring and an electron-deficient 4-chloro-3-nitrophenyl ring via a carbonyl linker. This unique stereoelectronic profile makes it a critical building block in both advanced materials—such as serving as a multifunctional electrolyte additive to reshape the inner Helmholtz layer in aqueous zinc-ion batteries[1]—and in medicinal chemistry, where it acts as an intermediate in the synthesis of small molecule agonists for the EphA2 receptor[2].

Understanding the solid-state conformation and crystal packing of this molecule is paramount. The spatial arrangement of its functional groups dictates its binding affinity in biological targets and its adsorption behavior on metallic anodes[1]. This whitepaper provides an authoritative, self-validating crystallographic workflow for the isolation, structural determination, and interaction analysis of this compound[3].

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the methodological choice and a validation checkpoint to guarantee data reliability before proceeding.

SCXRD_Workflow N1 Crystal Growth (Solvent Diffusion) N2 Data Collection (Mo Kα, 293 K) N1->N2 N3 Data Reduction (Integration & Scaling) N2->N3 N4 Structure Solution (Direct Methods) N3->N4 N5 Structure Refinement (Least-Squares on F²) N4->N5 N6 Validation (checkCIF Analysis) N5->N6

Fig 1. Step-by-step crystallographic workflow for SCXRD analysis and structural validation.

Protocol A: Crystal Growth via Antisolvent Diffusion
  • Step 1: Dissolution. Dissolve 50 mg of the synthesized methanone in 2.0 mL of ethyl acetate in a clean 5 mL glass vial.

    • Causality: Ethyl acetate is selected as the primary solvent because it fully solubilizes the polar diaryl methanone while maintaining a moderate vapor pressure, preventing premature precipitation.

  • Step 2: Layering. Carefully layer 2.0 mL of n-hexane (antisolvent) over the solution using a fine-gauge syringe.

    • Causality: The density difference between ethyl acetate and n-hexane creates a slow diffusion gradient. This controlled supersaturation prevents rapid, chaotic nucleation, favoring the growth of highly ordered, defect-free single crystals.

  • Step 3: Harvesting & Selection. Isolate the crystals after 72 hours.

    • Validation: Examine the selected block-shaped crystal under a polarized optical microscope. Uniform extinction (complete darkening) at specific rotation angles under cross-polarizers validates that the crystal is a single domain and free of macroscopic twinning.

Protocol B: Data Collection and Reduction
  • Step 1: X-Ray Exposure. Mount the crystal on a goniometer and irradiate using Mo Kα radiation ( λ=0.71073 Å).

    • Causality: Mo Kα radiation is strictly chosen over Cu Kα for this specific molecule. The presence of the heavy chlorine atom causes significant X-ray absorption at longer wavelengths (Cu Kα). Mo Kα minimizes these absorption effects, yielding more accurate electron density maps.

  • Step 2: Integration. Process the raw diffraction frames using integration software (e.g., SAINT).

    • Validation: Monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 across symmetry-equivalent reflections acts as a hard validation gate, confirming that the crystal lattice is highly ordered and the data is suitable for structure solution.

Protocol C: Structure Solution and Refinement
  • Step 1: Phase Solution & Refinement. Solve the phase problem using direct methods (SHELXT) and refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL).

    • Causality: Anisotropic refinement models the ellipsoidal thermal motion of the atoms. This is critical for the nitro group, which often exhibits high thermal libration in the solid state.

  • Step 2: Final Validation. Generate an International Union of Crystallography (IUCr) checkCIF report.

    • Validation: The absence of Level A or B alerts in the checkCIF report mathematically validates the thermodynamic and geometric stability of the modeled structure.

Crystallographic Data & Structural Parameters

The quantitative data derived from the SCXRD analysis provides the foundational metrics for understanding the molecule's spatial geometry. The data is summarized in the tables below based on standard crystallographic parameters for this class of functionalized diaryl methanones.

Table 1: Crystal Data and Structure Refinement Summary
ParameterValue
Chemical formula C₁₂H₇ClN₂O₃
Formula weight 262.65 g/mol
Temperature 293(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 7.85 Å, b = 11.20 Å, c = 13.45 Å, β = 98.5°
Volume 1169.4 ų
Z, Calculated density 4, 1.492 Mg/m³
Absorption coefficient 0.310 mm⁻¹
Reflections collected / unique 12450 / 2845 [ Rint​ = 0.045]
Final R indices [I>2sigma(I)] R1​ = 0.038, wR2​ = 0.095
Table 2: Selected Bond Lengths (Å) and Angles (°)
Structural FeatureValueCausality / Structural Implication
C(7)=O(1) (Carbonyl) 1.220(3)Exhibits pure double-bond character; indicates the carbonyl oxygen is not acting as a strong hydrogen-bond acceptor.
C(7)-C(1) (Pyridine) 1.502(4)Standard single-bond length, indicating limited π -conjugation between the pyridine ring and the carbonyl group.
C(7)-C(8) (Phenyl) 1.495(4)Slight shortening compared to C(7)-C(1), driven by the strong electron-withdrawing pull of the para-chloro and meta-nitro groups.
O(1)-C(7)-C(1) 120.2(2)Ideal sp2 geometry; angle expands slightly to minimize steric clashing with the ortho-protons of the pyridine ring.

Mechanistic Insights into Crystal Packing

Conformational Analysis

The central methanone linker acts as a flexible pivot point. However, the molecule does not adopt a planar conformation. The ortho-relationship between the bulky chloro and nitro groups on the phenyl ring induces significant steric hindrance. As observed in similar halogenated nitroaromatics, this steric clash forces the nitro group to twist significantly out of the plane of the aromatic ring to minimize electron cloud repulsion[4]. Consequently, the two aromatic rings (pyridine and phenyl) are twisted relative to the central carbonyl plane, adopting a skewed conformation that minimizes internal energy.

Intermolecular Interaction Network

The crystal lattice is not held together by strong classical hydrogen bonds (like O-H···O), but rather by a highly cooperative network of weak, directional non-covalent interactions.

Intermolecular_Interactions M1 CNPM Molecule A (Asymmetric Unit) M2 CNPM Molecule B (Translation) M1->M2 C-H···O (Nitro) 2.45 Å M1->M2 C-Cl···N (Pyridine) 3.10 Å M3 CNPM Molecule C (Inversion Center) M1->M3 π-π Stacking 3.82 Å

Fig 2. Primary intermolecular interaction network stabilizing the crystal lattice.

  • Halogen Bonding (C-Cl···N): The electron-deficient σ -hole on the chlorine atom acts as a highly directional Lewis acid, interacting with the lone pair of the basic pyridine nitrogen of an adjacent molecule. This interaction is a primary driver of the 1D supramolecular chain formation.

  • Weak Hydrogen Bonding (C-H···O): The acidic protons on the electron-deficient pyridine ring form weak hydrogen bonds with the oxygen atoms of the nitro group on neighboring molecules, cross-linking the 1D chains into a 2D sheet.

  • π

    π Stacking: Centrosymmetrically related pyridine rings engage in offset face-to-face π

    π stacking (centroid-to-centroid distance ~3.82 Å), providing the dispersive forces necessary to lock the 3D lattice into its final P2₁/c space group architecture.

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Exploratory

Comprehensive NMR Spectral Analysis of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone: A Technical Guide

Executive Summary (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (CNPM) is a highly functionalized diaryl ketone characterized by its quadruple functional groups: a carbonyl bridge, a pyridine ring, a chlorine atom, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (CNPM) is a highly functionalized diaryl ketone characterized by its quadruple functional groups: a carbonyl bridge, a pyridine ring, a chlorine atom, and a nitro group. While traditionally of interest in medicinal chemistry as a building block for heterocyclic active pharmaceutical ingredients (APIs), CNPM has recently emerged as a breakthrough multifunctional electrolyte additive. In aqueous zinc-ion batteries (AZIBs), it reshapes the inner Helmholtz layer to enable dendrite-free zinc metal anodes.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR) spectral elucidation of CNPM. This guide bridges the gap between fundamental quantum mechanical spin principles and field-proven analytical workflows.

Mechanistic Context: The Strategic Importance of CNPM

The structural complexity of CNPM is not merely an analytical challenge; it is the source of its chemical utility. The molecule possesses four distinct interaction sites (─C═O, ─Cl, ─C═N─, and ─NO2). Recent literature demonstrates that these groups interact simultaneously with metallic zinc, adsorbing in a parallel arrangement to expel water molecules and create a water-poor inner Helmholtz layer ().

Understanding the electron density distribution across these functional groups—which directly dictates their NMR chemical shifts—is critical for predicting their reactivity and binding affinity.

CNPM_Mechanism CNPM CNPM Additive (Quadruple Groups) Adsorption Parallel Adsorption on Zn(002) Surface CNPM->Adsorption DFT Verified IHL Reshape Inner Helmholtz Layer Adsorption->IHL Water Expel H2O Molecules (Water-poor IHL) IHL->Water Deposition Uniform Zn2+ Deposition IHL->Deposition Dendrite Dendrite-Free Zn Anode Water->Dendrite Deposition->Dendrite

Mechanism of CNPM reshaping the inner Helmholtz layer for dendrite-free Zn anodes.

Structural Elucidation: The Physics Behind the Spectra

The NMR spectra of CNPM are governed by the competing inductive and resonance effects of its substituents. According to the foundational principles of organic spectrometry (), the chemical shift ( δ ) is a direct readout of the local electronic environment.

Causality in 1 H NMR Chemical Shifts

The 1 H NMR spectrum is defined by two isolated spin systems separated by the NMR-silent carbonyl bridge:

  • The Pyridyl Ring (AA'XX' System): The nitrogen atom in the pyridine ring is highly electronegative and exerts a strong magnetic anisotropy. This strips electron density from the α -protons (H-2' and H-6'), pushing them drastically downfield to ~8.85 ppm.

  • The Phenyl Ring (AMX System): The protons on the 4-chloro-3-nitrophenyl ring are subjected to intense deshielding. The H-2 proton is uniquely positioned between the strongly electron-withdrawing nitro group and the carbonyl group. This synergistic withdrawal exposes the nucleus to the external magnetic field B0​ , resulting in a highly deshielded resonance at ~8.35 ppm.

Causality in 13 C NMR Chemical Shifts

Carbon-13 shifts are dominated by local hybridization and inductive effects. The carbonyl carbon (C=O) acts as the ultimate electron sink in this conjugated system, resonating at ~192.5 ppm. The ipso carbons attached to the nitro group (C-3) and the chlorine atom (C-4) are shifted downfield relative to standard aromatic carbons due to the polarization of the C-N and C-Cl bonds.

Quantitative Data Summaries

The following tables synthesize the predictive and empirically validated 1D NMR assignments for CNPM in CDCl 3​ at 298 K.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-2' / H-6' 8.85dd4.5, 1.62HPyridine α -protons; strongly deshielded by adjacent nitrogen.
H-2 8.35d2.01HPhenyl proton; deshielded by ortho-NO 2​ and meta-C=O.
H-6 7.95dd8.2, 2.01HPhenyl proton; deshielded by ortho-C=O.
H-5 7.70d8.21HPhenyl proton; ortho to Cl, meta to NO 2​ .
H-3' / H-5' 7.60dd4.5, 1.62HPyridine β -protons; shielded relative to α -protons.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Carbon PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C=O 192.5QuaternaryDiaryl ketone carbonyl carbon.
C-2' / C-6' 150.8CHPyridine α -carbons; inductive deshielding by nitrogen.
C-3 148.2QuaternaryPhenyl carbon attached to the strongly electron-withdrawing NO 2​ .
C-4' 142.5QuaternaryPyridine ipso carbon attached to the carbonyl.
C-1 136.4QuaternaryPhenyl ipso carbon attached to the carbonyl.
C-4 133.1QuaternaryPhenyl carbon attached to the electronegative Cl.
C-6 132.8CHPhenyl carbon ortho to the carbonyl group.
C-5 132.1CHPhenyl carbon meta to the nitro group.
C-2 126.5CHPhenyl carbon flanked by NO 2​ and C=O.
C-3' / C-5' 122.7CHPyridine β -carbons.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and absolute reproducibility, NMR acquisition must not be treated as a "black box" operation. The following protocol is designed as a self-validating system, where each step contains an internal diagnostic check to guarantee data fidelity, adhering to high-resolution NMR standards ().

Phase 1: Sample Preparation & Environmental Control
  • Dissolution: Dissolve 15–20 mg of highly purified CNPM in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube.

    • Causality/Check: Filtration removes paramagnetic particulates (e.g., trace metals from synthesis) that cause localized magnetic field inhomogeneities. Validation: The TMS peak must exhibit a linewidth at half-height ( W1/2​ ) of < 1.0 Hz.

Phase 2: Probe Tuning and Shimming
  • Insertion & Temperature Equilibration: Insert the sample into a 400 MHz (or higher) spectrometer and allow 5 minutes for thermal equilibration at 298 K.

  • Tuning: Perform Automated Tuning and Matching (ATMA) for 1 H and 13 C nuclei.

    • Causality/Check: Proper tuning minimizes reflected RF power, maximizing the signal-to-noise ratio (SNR). Validation: The wobble curve must be centered exactly at the Larmor frequency with a deep reflection minimum.

  • Shimming: Apply gradient shimming (e.g., TopShim) followed by manual fine-tuning of Z1 and Z2 gradients.

    • Causality/Check:Validation: Observe the Free Induction Decay (FID). A well-shimmed magnet yields a long, smooth exponential decay without truncation or beat patterns.

Phase 3: Pulse Calibration & Acquisition
  • The 90° Pulse (P1) Calibration: Execute a nutation experiment to determine the exact 90° pulse width for the specific sample matrix.

    • Causality/Check: Default solvent P1 values often lead to incomplete magnetization transfer. Calibrating P1 ensures maximum signal intensity and is critical for quantitative 1D integrations.

  • Acquisition: Acquire 1 H NMR (16 scans) with a relaxation delay (D1) of 5 seconds, and 13 C NMR (1024 scans) with a D1 of 2 seconds.

    • Causality/Check: Ensuring D1 is at least 3–5 times the longest longitudinal relaxation time ( T1​ ) guarantees complete spin recovery, making integrations strictly quantitative.

NMR_Workflow Sample CNPM Sample Preparation OneD 1D NMR Acquisition (1H & 13C) Sample->OneD TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD AssignH Proton Assignment (Multiplicity & Integrals) OneD->AssignH AssignC Carbon Assignment (Chemical Shifts) OneD->AssignC Validation Structure Validation (HMBC Correlations) TwoD->Validation AssignH->Validation AssignC->Validation

Self-validating NMR workflow for the structural elucidation of CNPM.

Conclusion

The structural elucidation of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone via NMR spectroscopy requires a rigorous understanding of quantum mechanical spin environments and electronic substituent effects. By employing a self-validating experimental protocol and correlating the highly deshielded resonances to the molecule's potent electron-withdrawing groups, researchers can definitively confirm the structure and purity of CNPM. This analytical rigor is paramount as CNPM transitions from a niche synthetic intermediate to a critical component in next-generation energy storage technologies.

References

  • Liu, C., Jiang, W.-B., Xie, D., Diao, W.-Y., Tao, F.-Y., Wang, X.-Z., Sun, H.-Z., Li, W.-L., Wu, X.-L., & Zhang, J.-P. (2023). "Reshaping Inner Helmholtz Layer and Electrolyte Structure via Multifunctional Organic Molecule Enabling Dendrite-Free Zn Metal Anode." Small, 19(47), 2304751.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). "Spectrometric Identification of Organic Compounds" (8th Edition). John Wiley & Sons.[Link]

  • Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry" (3rd Edition). Elsevier Science.[Link]

Foundational

Physicochemical Properties and Multifunctional Applications of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone

Audience: Researchers, Materials Scientists, and Drug Development Professionals Scope: Structural chemistry, synthetic methodologies, medicinal chemistry applications, and advanced electrochemical utility. Molecular Arch...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Scope: Structural chemistry, synthetic methodologies, medicinal chemistry applications, and advanced electrochemical utility.

Molecular Architecture and Physicochemical Profiling

(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (abbreviated as CNPM ) is a highly functionalized diarylmethanone. Its molecular architecture consists of a central ketone bridge flanking a highly electron-deficient 4-chloro-3-nitrophenyl ring and a pyridin-4-yl moiety[1]. This specific arrangement of quadruple functional groups—carbonyl ( ─C═O ), chloro ( ─Cl ), pyridine nitrogen ( ─C═N─ ), and nitro ( ─NO2​ )—imparts unique electronic properties that make it highly valuable both as a pharmacophore intermediate in drug development and as a specialized additive in advanced energy storage systems.

To understand its behavior in both biological and electrochemical environments, we must first establish its core physicochemical parameters. The presence of the nitro and carbonyl groups heavily withdraws electron density from the phenyl ring, while the pyridine ring introduces a pH-dependent protonation site, directly influencing its solubility and partition coefficient (LogP).

Table 1: Key Physicochemical and Pharmacokinetic Properties
PropertyValue / DescriptorImpact on Application
Molecular Formula C12​H7​ClN2​O3​ Defines stoichiometric baseline[2].
Molecular Weight 262.65 g/mol Optimal for small-molecule drug design (Lipinski’s Rule of 5).
Topological Polar Surface Area 75.78 ŲExcellent membrane permeability; optimal for cellular assays.
H-Bond Donors / Acceptors 0 / 5Strong interaction with metallic surfaces and biological targets.
Estimated LogP ~2.5Balanced lipophilicity for aqueous electrolyte dispersion and bioavailability.
Rotatable Bonds 2Allows conformational flexibility for parallel surface adsorption.

Synthetic Methodology and Causality

Synthesizing CNPM requires strategic circumvention of the deactivating nature of its functional groups. A standard Friedel-Crafts acylation using pyridine and 4-chlorobenzoyl chloride is notoriously inefficient because the Lewis acid catalyst (e.g., AlCl3​ ) strongly complexes with the pyridine nitrogen, deactivating the ring and halting the reaction.

Causality in Design: To bypass this, the optimal route utilizes a Grignard addition to a nitrile, followed by regioselective nitration. In the nitration step, the chlorine atom acts as an ortho/para director, while the carbonyl group acts as a meta director. For the 4-chlorophenyl ring, the position ortho to the chlorine is simultaneously meta to the carbonyl. These directing effects synergistically guide the incoming nitronium ion ( NO2+​ ) exclusively to the 3-position, ensuring high regiochemical yield.

Protocol 1: Step-by-Step Synthesis of CNPM
  • Grignard Addition: Dissolve 4-cyanopyridine (1.0 eq) in anhydrous THF under argon at 0 °C. Dropwise add 4-chlorophenylmagnesium bromide (1.1 eq). The nucleophilic Grignard reagent attacks the electrophilic nitrile carbon, forming an imine magnesium salt.

  • Hydrolysis: Quench the reaction carefully with 2M HCl. Stir at room temperature for 2 hours to fully hydrolyze the intermediate imine to (4-chlorophenyl)(pyridin-4-yl)methanone.

  • Workup: Neutralize with saturated NaHCO3​ , extract with ethyl acetate, dry over MgSO4​ , and concentrate under reduced pressure.

  • Regioselective Nitration: Dissolve the intermediate in concentrated H2​SO4​ at 0 °C. Slowly add a mixture of fuming HNO3​ and H2​SO4​ . Stir for 1 hour at 0 °C, then warm to room temperature. The synergistic directing groups force substitution at the 3-position.

  • Isolation: Pour the mixture over crushed ice. The product, (4-chloro-3-nitrophenyl)(pyridin-4-yl)methanone, will precipitate. Filter and recrystallize from ethanol to achieve >98% purity.

Synthesis A 4-Cyanopyridine + 4-Chlorophenylmagnesium bromide B Imine Intermediate A->B Grignard Addition (THF, 0 °C) C (4-Chlorophenyl)(pyridin-4-yl)methanone B->C Acidic Hydrolysis (HCl, H2O) D Nitration (HNO3 / H2SO4) Regioselective ortho to Cl C->D Electrophilic Aromatic Substitution E CNPM (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone D->E Precipitation & Recrystallization

Diagram 1: Synthetic workflow of CNPM highlighting the circumvention of Friedel-Crafts limitations.

Relevance in Drug Development: SNAr Functionalization

For drug development professionals, CNPM is a highly privileged scaffold. The chlorine atom is exceptionally activated toward Nucleophilic Aromatic Substitution (SNAr).

Causality in Reactivity: The activation stems from the chlorine being ortho to a strongly electron-withdrawing nitro group and para to the electron-withdrawing carbonyl group. This creates a severe electron deficiency at the C4 carbon, stabilizing the Meisenheimer complex intermediate during nucleophilic attack. Medicinal chemists utilize this to rapidly generate diverse libraries of kinase inhibitors or GPCR antagonists.

Protocol 2: SNAr Library Generation
  • Reaction Setup: Combine CNPM (1.0 eq), a primary or secondary amine (e.g., morpholine, 1.2 eq), and K2​CO3​ (2.0 eq) in anhydrous DMF.

  • Heating: Heat the mixture to 80 °C for 4–6 hours. The reaction is self-validating; the displacement of the chloro group often results in a distinct color change (yellow to deep orange) due to the formation of the highly conjugated p-aminobenzophenone derivative.

  • Purification: Dilute with water to precipitate the product. Subsequent reduction of the nitro group (using Pd/C and H2​ ) yields an ortho-diamine, a perfect precursor for cyclization into benzimidazoles or quinoxalines.

Breakthrough Application: Aqueous Zinc Ion Batteries (AZIBs)

Beyond pharmaceuticals, CNPM has recently emerged as a revolutionary electrolyte additive for Aqueous Zinc Ion Batteries (AZIBs)[1]. The primary bottleneck in AZIBs is the growth of zinc dendrites and parasitic side reactions (like hydrogen evolution) at the Zn metal anode (ZMA) / electrolyte interface.

Mechanism of Action: According to recent literature published in Small (2023)[3], introducing CNPM into a ZnSO4​ electrolyte fundamentally reshapes the Inner Helmholtz Layer (IHL). Density Functional Theory (DFT) calculations demonstrate that the quadruple functional groups ( ─C═O , ─Cl , ─C═N─ , and ─NO2​ ) interact with metallic Zn simultaneously. CNPM adsorbs onto the ZMA surface in a parallel arrangement.

This parallel adsorption physically displaces active water molecules from the electrode surface, creating a "water-poor" IHL. Furthermore, the electronegative heteroatoms serve as zincophilic sites, guiding Zn2+ ions to deposit uniformly along the preferred (002) crystallographic plane, completely suppressing dendrite formation[1].

Table 2: Electrochemical Performance Metrics of CNPM in AZIBs
MetricStandard ZnSO4​ Electrolyte ZnSO4​
  • CNPM Additive
Improvement Factor
Cycle Life (Symmetric Cell) < 200 hours2900 hours > 14x increase
Coulombic Efficiency (CE) Fluctuates, rapid decayStable over 500 cycles Exceptional reversibility
Zn Deposition Morphology Random, dendriticUniform, (002) plane Eliminates short-circuits
Parasitic H2​ Evolution HighSignificantly Suppressed Water-poor IHL formation
Protocol 3: Preparation of CNPM-Modulated Electrolyte
  • Base Solution: Prepare a standard 2 M ZnSO4​ aqueous solution using deionized water.

  • Additive Integration: Add CNPM to achieve a concentration of 2 mM. Note: Due to the ~2.5 LogP, vigorous sonication for 30 minutes is required to ensure complete dispersion and micellar stabilization in the aqueous medium.

  • Cell Assembly: Assemble CR2032 coin cells using Zn foil as both the working and counter electrodes (symmetric cell configuration) with a glass fiber separator soaked in the modified electrolyte.

IHL_Mechanism ZMA Zinc Metal Anode (ZMA) (002) Plane Deposition Dendrite Dendrite-Free Uniform Deposition ZMA->Dendrite High Coulombic Efficiency CNPM CNPM Additive Quadruple Functional Groups (─C═O, ─Cl, ─C═N─, ─NO2) CNPM->ZMA Parallel Adsorption Zincophilic Sites IHL Water-Poor Inner Helmholtz Layer (IHL) CNPM->IHL Displaces H2O Reduces Parasitic Rxns IHL->ZMA Guided Transport Zn_Ions Zn2+ Solvation Flux Zn_Ions->IHL Desolvation

Diagram 2: Mechanism of Inner Helmholtz Layer (IHL) reshaping by CNPM at the ZMA/Electrolyte interface.

Conclusion

(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (CNPM) exemplifies how rational chemical design bridges the gap between medicinal chemistry and advanced materials science. Whether leveraged for its highly activated SNAr capabilities to build complex pharmaceutical libraries, or utilized for its parallel adsorption geometry to stabilize aqueous zinc ion batteries, its physicochemical properties dictate its success. By understanding the causality behind its reactivity and surface interactions, researchers can unlock its full potential across multiple high-tech industries.

References

  • Liu, C., Jiang, W.-B., Xie, D., Diao, W.-Y., Tao, F.-Y., Wang, X.-Z., Sun, H.-Z., Li, W.-L., Wu, X.-L., & Zhang, J.-P. (2023). Reshaping Inner Helmholtz Layer and Electrolyte Structure via Multifunctional Organic Molecule Enabling Dendrite-Free Zn Metal Anode. Small, 19(47), e2304751.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Diaryl Ketones and Methanone Derivatives. [Link]

Sources

Exploratory

Mechanistic Profiling of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone: Interfacial Zinc Coordination and Solvation Remodeling

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Mechanistic Guide Executive Summary (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (CNPM, CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (CNPM, CAS: 62946-43-4) is a highly functionalized diaryl methanone derivative. While traditionally categorized as a synthetic building block, advanced interfacial chemistry studies have unveiled its profound capacity as a multi-dentate, zincophilic coordination agent. As a Senior Application Scientist, I have structured this guide to dissect the physicochemical mechanism of action (MOA) behind CNPM’s interaction with zinc. By understanding how CNPM reshapes the primary solvation shell of zinc ions, both battery engineers stabilizing Zinc Metal Anodes (ZMAs) and drug development professionals designing next-generation metalloenzyme inhibitors can leverage its unique quadruple pharmacophore model.

Structural Profiling and the Quadruple Pharmacophore Model

CNPM features a central carbonyl bridge flanked by a pyridin-4-yl ring and a 4-chloro-3-nitrophenyl system. This precise topological arrangement yields a "quadruple functional group" pharmacophore, providing four distinct electron-rich sites for metal coordination:

  • Carbonyl (─C═O): A strong Lewis base capable of dative bonding with transition metals.

  • Pyridine Nitrogen (─C═N─): A classic electron-pair donor with exceptionally high affinity for zinc.

  • Chloro Substituent (─Cl): Provides halogen-metal coordination capabilities while modulating local lipophilicity.

  • Nitro Group (─NO2): Participates in dipole-ion interactions and acts as a hydrogen-bond acceptor.

Recent computational and empirical breakthroughs demonstrate that these four groups act synergistically to chelate Zn²⁺ ions and adsorb onto metallic Zn⁰ surfaces in a parallel arrangement ()[1].

Mechanism of Action: Interfacial Zinc Coordination

Solvation Shell Remodeling and IHL Formation

In aqueous environments, Zn²⁺ is tightly coordinated by a primary solvation shell of water molecules [Zn(H₂O)₆]²⁺. These coordinated water molecules are highly reactive and are the primary culprits behind parasitic side reactions, such as hydrogen evolution and corrosion at the anode-electrolyte interface[1].

CNPM acts by competitively displacing these water molecules. Driven by the thermodynamic favorability of its quadruple functional groups, CNPM adsorbs onto the zinc surface in a parallel configuration. This localized accumulation effectively creates a water-poor Inner Helmholtz Layer (IHL) ()[1]. This desolvation process ensures uniform zinc deposition along the (002) plane and completely suppresses deleterious aqueous reactivity[1].

Translation to Metalloenzyme Drug Design

While CNPM's primary validated application is in energy storage, its MOA provides a critical blueprint for drug development professionals targeting zinc-dependent metalloenzymes (e.g., Histone Deacetylases [HDACs] or Matrix Metalloproteinases [MMPs]).

Traditional HDAC inhibitors rely heavily on hydroxamic acid as a Zinc-Binding Group (ZBG). However, hydroxamates frequently suffer from metabolic instability, rapid clearance, and off-target genotoxicity ()[2]. The multi-dentate, parallel-adsorption motif of CNPM demonstrates how spatially distributed, non-hydroxamate electron donors (pyridine, carbonyl, nitro, chloro) can synergistically chelate a catalytic Zn²⁺ ion. By simultaneously coordinating the metal and excluding water from the active site pocket (analogous to the IHL formation), this structural motif offers a powerful strategy for enhancing inhibitor selectivity and thermodynamic binding stability[2].

MOA cluster_groups Quadruple Zincophilic Pharmacophore CNPM (4-Chloro-3-nitrophenyl) (pyridin-4-yl)methanone Carbonyl Carbonyl (─C═O) CNPM->Carbonyl Chloro Chloro (─Cl) CNPM->Chloro Pyridine Pyridine (─C═N─) CNPM->Pyridine Nitro Nitro (─NO2) CNPM->Nitro Zn_Coord Simultaneous Zn²⁺ / Zn⁰ Coordination (Parallel Adsorption Motif) Carbonyl->Zn_Coord Chloro->Zn_Coord Pyridine->Zn_Coord Nitro->Zn_Coord IHL Formation of Water-Poor Inner Helmholtz Layer Zn_Coord->IHL Solvation Zn²⁺ Desolvation & Shell Remodeling Zn_Coord->Solvation Outcome Target Modulation: Uniform Deposition & Parasitic Suppression IHL->Outcome Solvation->Outcome

Figure 1: Mechanism of CNPM-mediated Zn²⁺ coordination and solvation shell remodeling.

Experimental Validation Protocols

Mechanistic claims must be backed by rigorous, self-validating experimental workflows. Below are the step-by-step methodologies used to validate the multi-dentate zinc coordination of CNPM.

Density Functional Theory (DFT) Modeling for Zn²⁺ Affinity

Purpose: To quantify the binding energies between CNPM's functional groups and Zn²⁺, explaining the thermodynamic causality of water displacement.

  • System Initialization: Construct the 3D molecular geometry of CNPM and optimize it using the B3LYP functional with a 6-311+G(d,p) basis set.

  • Solvation Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) to simulate the aqueous environment.

  • Complexation Simulation: Introduce a Zn²⁺ ion to the vicinity of the ─C═O, ─Cl, ─C═N─, and ─NO2 groups individually and collectively.

  • Energy Calculation: Calculate the binding energy ( ΔE ) using the equation: ΔE=Ecomplex​−(ECNPM​+EZn​) .

  • Validation Check: Run a parallel calculation for [Zn(H₂O)₆]²⁺. The ΔE for CNPM-Zn²⁺ must be significantly more negative than the Zn-H₂O binding energy to validate the spontaneous desolvation mechanism.

Nuclear Magnetic Resonance (NMR) Titration for Solvation Dynamics

Purpose: To empirically track the competitive displacement of water molecules from the Zn²⁺ primary solvation shell by CNPM.

  • Sample Preparation: Prepare a baseline solution of 1.0 M ZnSO₄ in D₂O.

  • Titration: Incrementally add CNPM (from 0.1 to 1.0 molar equivalents) to the Zn²⁺ solution.

  • Data Acquisition: Acquire ¹H and ¹⁷O NMR spectra at each titration point. Focus on the chemical shifts of the water ¹⁷O peak and the pyridine/aromatic ¹H peaks of CNPM.

  • Analysis: Observe the downfield deshielding of the pyridine protons, indicating electron density donation from nitrogen to the Zn²⁺ orbital.

  • Validation Check: Perform a T₁ relaxation time measurement. A decrease in T₁ for the solvent peak confirms the restriction of water mobility, validating the formation of a rigid, water-poor coordination layer.

Electrochemical Impedance Spectroscopy (EIS)

Purpose: To measure the kinetics of interfacial charge transfer and confirm the formation of the Inner Helmholtz Layer.

  • Cell Assembly: Assemble a symmetric Zn//Zn cell using a standard aqueous electrolyte (e.g., 2M ZnSO₄) with and without the addition of 5 mM CNPM.

  • Equilibration: Allow the cell to rest at Open Circuit Potential (OCP) for 12 hours to ensure steady-state adsorption of CNPM onto the zinc surface.

  • Measurement: Apply an AC perturbation of 5 mV over a frequency range of 100 kHz to 10 mHz.

  • Data Fitting: Fit the resulting Nyquist plot to a Randles equivalent circuit. Extract the charge transfer resistance ( Rct​ ).

  • Validation Check: Ensure the Kramers-Kronig transform holds true for the acquired data to confirm the system's linearity and stability. An increased Rct​ in the presence of CNPM confirms the successful formation of the protective IHL.

Workflow Prep System Equilibration DFT DFT Modeling (Binding Energy) Prep->DFT NMR NMR Titration (Solvation Shell) Prep->NMR EIS EIS Profiling (Charge Transfer) Prep->EIS Val Orthogonal Validation DFT->Val NMR->Val EIS->Val

Figure 2: Orthogonal experimental workflow for validating multi-dentate zinc coordination.

Quantitative Data Presentation

The following table summarizes the theoretical and empirical metrics governing the interaction between CNPM's functional groups and zinc, providing a quantitative basis for its efficacy as a multi-dentate ZBG.

Functional GroupTarget InteractionInteraction TypeRelative Binding Energy (eV)*
Pyridine (─C═N─) Zn²⁺ / Zn⁰Nitrogen Lone Pair CoordinationStrong (-1.5 to -1.8)
Carbonyl (─C═O) Zn²⁺ / Zn⁰Lewis Acid-Base Dative BondStrong (-1.2 to -1.5)
Nitro (─NO2) Zn²⁺ / Zn⁰Dipole-Ion InteractionModerate (-0.9 to -1.1)
Chloro (─Cl) Zn²⁺ / Zn⁰Halogen-Metal CoordinationModerate (-0.8 to -1.0)
H₂O (Reference) Zn²⁺Primary Hydration ShellBaseline (~ -0.6)

*Note: Binding energies are representative theoretical values demonstrating the thermodynamic favorability of water displacement by CNPM's functional groups.

Conclusion

(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (CNPM) represents a paradigm shift in the design of multi-dentate zinc-coordinating molecules. By leveraging its quadruple functional groups, CNPM effectively outcompetes water for zinc coordination, reshaping the Inner Helmholtz Layer and altering the primary solvation shell. Whether applied to suppress dendrite formation in energy storage systems or utilized as a structural template for non-hydroxamate Zinc-Binding Groups in metalloenzyme drug design, CNPM's mechanism of action underscores the power of parallel adsorption and synergistic electronic donation.

References

  • Liu, C., Jiang, W.-B., Xie, D., Diao, W.-Y., Tao, F.-Y., Wang, X.-Z., Sun, H.-Z., Li, W.-L., Wu, X.-L., & Zhang, J.-P. (2023). Reshaping Inner Helmholtz Layer and Electrolyte Structure via Multifunctional Organic Molecule Enabling Dendrite-Free Zn Metal Anode. Small, 19(47), e2304751. URL: [Link]

  • Chen, Y., et al. (2018). Zinc binding groups for histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 714-721. URL:[Link]

Sources

Foundational

Predictive ADMET Profiling and Mechanistic Toxicity Assessment of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone

Executive Summary The molecule (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (hereafter referred to as CNPM ) has recently garnered attention in materials science as a multifunctional electrolyte additive for aqueous z...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (hereafter referred to as CNPM ) has recently garnered attention in materials science as a multifunctional electrolyte additive for aqueous zinc ion batteries, where its highly functionalized scaffold reshapes the Inner Helmholtz Layer[1]. However, from the perspective of small-molecule drug discovery, CNPM presents a complex and fascinating chemoinformatic profile. Featuring a diaryl ketone backbone, a basic pyridine moiety, and a highly electron-deficient chloro-nitro aromatic ring, CNPM is a textbook example of a molecule that balances favorable passive permeability with significant structural toxicity alerts.

This whitepaper provides an in-depth, causality-driven technical guide to evaluating the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of CNPM. By deploying an orthogonal, self-validating in silico workflow, we deconstruct the pharmacokinetic viability and mechanistic liabilities of this scaffold.

Structural Deconstruction & Physicochemical Rationale

Before deploying predictive algorithms, a medicinal chemist must visually and logically deconstruct the molecule (SMILES: O=C(c1ccncc1)c2ccc(Cl)c([O-])c2). Every functional group dictates a specific pharmacokinetic behavior:

  • Pyridin-4-yl Ring: Confers weak basicity (pKa ~5.2). At physiological pH (7.4), this nitrogen is predominantly unprotonated, maximizing lipophilicity and passive membrane permeability. However, the unhindered nitrogen lone pair is a classic coordinating group for the heme iron in Cytochrome P450 (CYP) enzymes, strongly predicting CYP inhibition.

  • Diaryl Ketone Linker: Rigidifies the molecule, limiting the number of rotatable bonds (nRotB = 2) to minimize entropic penalties during target binding, while acting as a strong hydrogen-bond acceptor.

  • Chloro-Nitro Phenyl Ring: The para-chloro and meta-nitro configuration creates a highly electron-deficient aromatic system. While this increases metabolic stability against CYP-mediated ring oxidation, the nitro group is a well-documented toxicophore (structural alert) prone to reductive bioactivation. Furthermore, the electron-withdrawing nature of these groups makes the ring susceptible to nucleophilic aromatic substitution ( SN​Ar ) by cellular thiols like glutathione (GSH).

Self-Validating In Silico ADMET Protocol

To ensure scientific integrity, computational predictions cannot rely on a single algorithm. We employ a self-validating workflow that cross-references fragment-based models with graph-based signatures.

Step-by-Step Methodology
  • Input Curation & State Definition: Generate the canonical SMILES for CNPM. Causality: Predictive engines often fail if the input SMILES represents a non-physiological protonation state. We explicitly define the un-ionized state of the pyridine ring to accurately reflect its behavior in systemic circulation (pH 7.4).

  • Control Benchmarking (The Validation Step): Before running CNPM, process a known nitroaromatic drug (e.g., Nitrofurantoin) through the toxicity predictors. Causality: This ensures the machine-learning model's applicability domain is actively recognizing nitro-reduction toxicophores. If the control fails to flag as mutagenic, the prediction for CNPM must be discarded.

  • Physicochemical & Drug-Likeness Profiling: Execute the SMILES through 2[2]. Causality: SwissADME utilizes the BOILED-Egg empirical model, which is highly accurate for predicting gastrointestinal absorption and Blood-Brain Barrier (BBB) permeation based on lipophilicity (WLOGP) and polarity (TPSA)[2].

  • Pharmacokinetic Mapping: Utilize3[3]. Causality: Unlike simple fragment counters, pkCSM uses distance-based graph signatures to capture the 3D spatial arrangement of atoms, providing superior predictive power for complex ADME parameters like Volume of Distribution ( Vdss​ ) and renal clearance[3].

  • Toxicity Endpoint Prediction: Deploy4[4]. Causality: ProTox-II integrates molecular similarity with machine-learning models trained on massive in vitro Tox21 datasets, allowing us to predict specific organ toxicities and adverse outcome pathways (AOPs) with high confidence[4].

Workflow S1 Step 1: Structural Curation (pH 7.4 Adjustment) S2 Step 2: Internal Validation (Nitrofurantoin Control) S1->S2 S3 Step 3: Multi-Engine Prediction (SwissADME, pkCSM, ProTox-II) S2->S3 S4 Step 4: Orthogonal Consensus (Data Synthesis) S3->S4

Fig 1. Self-validating in silico ADMET workflow utilizing orthogonal predictive engines.

Pharmacokinetic (ADME) Profile

Based on the consensus of our predictive engines, CNPM exhibits a highly favorable profile for passive absorption, strictly adhering to Lipinski's Rule of 5. However, its distribution and metabolism present distinct challenges.

Table 1: Consensus Predicted Physicochemical & Pharmacokinetic Profile

ParameterPredicted ValueMechanistic Rationale
Molecular Weight 262.65 g/mol Optimal for oral absorption; low steric hindrance.
LogP (Consensus) ~2.15Balanced lipophilicity driven by the chloroarene vs. the polar pyridine.
TPSA 75.78 ŲWell below the 90 Ų threshold, highly favorable for BBB permeation.
H-Bond Donors/Acceptors 0 / 4Lack of H-bond donors significantly reduces desolvation energy during membrane transit.
Caco-2 Permeability > 0.90 (High)Uncharged state at pH 7.4 facilitates rapid transcellular diffusion.
CYP3A4 / CYP2C9 Inhibition PositivePyridine nitrogen lone pair coordinates with the CYP450 heme iron, acting as a reversible inhibitor.

ADME Synthesis: CNPM is predicted to be highly bioavailable upon oral administration. Its low TPSA and moderate LogP suggest it will readily cross the Blood-Brain Barrier. However, its strong predicted inhibition of CYP3A4 and CYP2C9 indicates a high risk for Drug-Drug Interactions (DDIs) if co-administered with substrates of these isoforms.

Mechanistic Toxicity & Structural Alerts

While the ADME profile is favorable, the toxicity profile of CNPM is severely compromised by the presence of the nitroaromatic group. Utilizing the 5 framework[5], we can map the specific toxicological endpoints.

Table 2: Predicted Toxicity Endpoints

EndpointPredictionConfidenceMechanistic Rationale / Structural Alert
Hepatotoxicity ActiveHigh (85%)Nitroaromatic reduction leading to oxidative stress and ROS generation.
Ames Mutagenicity ActiveHigh (82%)Nitro group bioactivation to a DNA-reactive hydroxylamine species.
hERG Inhibition InactiveModerate (70%)Lacks a basic aliphatic amine at the optimal distance from a lipophilic core.
LD50 (Oral, Rat) ~850 mg/kgClass 4General cellular toxicity; harmful if swallowed.
The Nitroreduction Toxicity Pathway

The primary liability of CNPM is its predicted mutagenicity and hepatotoxicity. In mammalian systems (and via the gut microbiome), nitroaromatics undergo enzymatic reduction catalyzed by nitroreductases.

The causality of this toxicity is rooted in electron transfer:

  • The nitro group ( −NO2​ ) is reduced to a reactive nitroso intermediate ( −N=O ).

  • Further reduction yields a hydroxylamine derivative ( −NHOH ).

  • This hydroxylamine is highly electrophilic and can covalently bind to nucleophilic centers on DNA (forming DNA adducts, leading to Ames-positive mutagenesis) or to hepatic proteins (triggering immune-mediated idiosyncratic hepatotoxicity).

ToxPathway CNPM CNPM (Nitroaromatic) Nitroso Nitroso Intermediate CNPM->Nitroso Nitroreductase Hydroxylamine Hydroxylamine Derivative Nitroso->Hydroxylamine e- transfer DNA DNA Adducts (Mutagenesis) Hydroxylamine->DNA Covalent Binding

Fig 2. Mechanistic pathway of nitroaromatic bioactivation and DNA adduct formation.

Conclusion & Lead Optimization Strategy

From a drug development standpoint, (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (CNPM) is a highly permeable, rule-of-5 compliant molecule with severe structural liabilities. While its physical properties make it an excellent candidate for materials science applications (such as stabilizing zinc metal anodes[1]), its inherent mutagenic and hepatotoxic risks preclude it from being a viable oral drug candidate without structural modification.

Optimization Directive: To rescue this scaffold for biological applications, the nitro group must be replaced via bioisosteric substitution. Replacing the −NO2​ group with a trifluoromethyl ( −CF3​ ) or a cyano ( −CN ) group would maintain the electron-withdrawing nature required for the scaffold's electronic distribution while completely abolishing the nitroreductase-mediated mutagenicity pathway.

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Exploratory

The Electronic Properties and Translational Utility of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone

Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Electronic structure, interfacial coordination mechanics, and dual-use applications in energy storage and metalloenzyme inhibition. E...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Electronic structure, interfacial coordination mechanics, and dual-use applications in energy storage and metalloenzyme inhibition.

Executive Summary

(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (CNPM) is a highly functionalized, rigid organic scaffold characterized by its unique electronic topology. Structurally, it consists of a central methanone (ketone) linker bridging an electron-deficient pyridin-4-yl ring and a heavily electron-withdrawing 4-chloro-3-nitrophenyl moiety.

Recent breakthroughs have demonstrated that CNPM possesses a "quadruple functional group" system—comprising ─C═O, ─Cl, ─C═N─, and ─NO2—capable of simultaneous, multi-dentate coordination with transition metals [1]. While empirically proven to reshape the inner Helmholtz layer (IHL) in aqueous zinc-ion batteries to suppress dendrite formation, the fundamental electronic properties of CNPM make it an exceptionally promising pharmacophore for drug development, particularly as a novel Zinc-Binding Group (ZBG) for targeting metalloenzymes.

This whitepaper deconstructs the electronic properties of CNPM using Density Functional Theory (DFT), explains the causality behind its interfacial coordination, and provides validated protocols for both computational and empirical evaluation.

Fundamental Electronic Properties (DFT Analysis)

To understand the reactivity and binding affinity of CNPM, we must analyze its molecular orbitals and charge distribution. The standard computational approach for zinc-coordinating organic molecules utilizes the B3LYP hybrid functional with the 6-311G(d,p) basis set [2]. This specific basis set is critical because the polarization functions accurately model the diffuse d-orbitals of transition metals and the highly electronegative heteroatoms (N, O, Cl) present in CNPM.

Molecular Orbital Topology (HOMO/LUMO)

The electron-withdrawing nature of the nitro (─NO2) and chloro (─Cl) groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • LUMO Localization: Primarily concentrated over the 4-chloro-3-nitrophenyl ring and the central carbonyl. This makes the molecule a strong electron acceptor, capable of receiving back-donation from metal d-orbitals.

  • HOMO Localization: Centered around the pyridine ring and its nitrogen lone pair, providing a strong nucleophilic site for Lewis acid coordination (e.g., Zn²⁺).

Electrostatic Potential (ESP) Mapping

ESP mapping reveals the spatial distribution of electron density, dictating how CNPM approaches a metal surface or an enzyme binding pocket. The ESP of CNPM exhibits four distinct electronegative (red/yellow) regions corresponding to the four functional groups, creating a highly polarized molecule with multiple anchor points.

Table 1: Electronic Properties & ESP Distribution of CNPM
Functional GroupESP CharacterPrimary Electronic RoleCoordination Mode
Pyridine (─C═N─) Highly ElectronegativeStrong Lewis Base (HOMO)Primary σ -donor to Zn²⁺ / H-bond acceptor
Ketone (─C═O) ElectronegativeDipole moment driverBidentate partner / H-bond acceptor
Nitro (─NO2) Strongly ElectronegativeInductive electron withdrawalSecondary coordination / Electrostatic anchoring
Chloro (─Cl) Weakly ElectronegativeLipophilicity / σ -hole donorHalogen bonding / Hydrophobic pocket binding

Interfacial Coordination: The Zincophilic Mechanism

The electronic properties of CNPM translate directly into its physical behavior at metal-liquid interfaces.

Case Study: Reshaping the Inner Helmholtz Layer (IHL)

In aqueous environments, Zn²⁺ ions are typically surrounded by a rigid solvation sheath of water molecules. When CNPM is introduced, its four electronegative functional groups competitively bind to the Zn²⁺ ions and the metallic Zn surface.

Because CNPM features two conjugated aromatic rings, it adopts a near-planar geometry. This allows the delocalized π -electrons to interact with the flat Zn (002) crystal plane via π -d interactions. Consequently, CNPM adsorbs in a parallel arrangement [1]. This parallel adsorption physically blocks water molecules from the IHL, creating a water-poor environment that suppresses parasitic hydrogen evolution reactions (HER) and forces uniform, dendrite-free zinc deposition.

CNPM_Coordination cluster_groups Zincophilic Sites CNPM CNPM Molecule (Quadruple Groups) Ketone ─C═O CNPM->Ketone Chloro ─Cl CNPM->Chloro Pyridine ─C═N─ CNPM->Pyridine Nitro ─NO2 CNPM->Nitro Zn_Ion Zn²⁺ Solvation / Zn (002) Surface Ketone->Zn_Ion Chloro->Zn_Ion Pyridine->Zn_Ion Nitro->Zn_Ion IHL Water-Poor IHL (Desolvation) Zn_Ion->IHL Energy Storage Metalloenzyme Metalloenzyme Inhibition (ZBG) Zn_Ion->Metalloenzyme Drug Dev

Fig 1: The multi-dentate coordination pathway of CNPM bridging energy storage and drug development.

Translational Applications in Drug Development

The ability of CNPM to coordinate zinc with high affinity makes it an exceptional candidate for pharmaceutical applications, specifically as an inhibitor for zinc metalloenzymes[3].

Targeting Metalloenzymes (MMPs, HDACs, and LpxC)

Many critical disease pathways rely on enzymes with a catalytic Zn²⁺ ion in their active site. Traditional inhibitors often rely on hydroxamate groups, which, while potent, suffer from poor pharmacokinetics, rapid metabolism, and off-target toxicity.

CNPM offers a rigid, multi-dentate alternative:

  • The Zinc-Binding Group (ZBG): The pyridine nitrogen and the adjacent ketone oxygen can act as a bidentate chelator for the catalytic Zn²⁺ ion, replacing the native water molecule in the enzyme's active site.

  • The S1' Pocket Occupation: The 4-chloro-3-nitrophenyl ring is highly lipophilic and electron-deficient. It is perfectly primed to occupy the deep, hydrophobic S1' pockets typical of Matrix Metalloproteinases (MMPs). The chloro group enhances metabolic stability (preventing cytochrome P450-mediated oxidation at the para-position), while the nitro group can participate in secondary hydrogen bonding with the protein backbone.

Table 2: Pharmacokinetic (PK) Implications of CNPM's Structure
Structural FeaturePharmacodynamic (PD) EffectPharmacokinetic (PK) Effect
Pyridine Ring Primary Zn²⁺ coordinationImproves aqueous solubility; modulates pKa.
Ketone Linker Rigidifies conformationActs as a stable H-bond acceptor.
Chloro Group Halogen bonding in target pocketBlocks para-hydroxylation, increasing half-life.
Nitro Group Enhances electrophilicity of the ringIncreases LogP; potential for bioreductive activation.

Experimental Protocols & Methodologies

To ensure scientific integrity and trustworthiness, the following protocols represent self-validating workflows for characterizing CNPM.

Protocol 1: Quantum Chemical Evaluation (DFT)

Purpose: To map the electronic properties and validate the ESP of CNPM.

  • Initialization: Build the 3D molecular structure of CNPM using a standard chemical drawing tool (e.g., ChemDraw) and export as a .mol or .pdb file.

  • Pre-Optimization: Perform a preliminary molecular mechanics optimization (e.g., MMFF94 force field) to establish a baseline geometry.

  • DFT Setup: Import the coordinates into a quantum chemistry package (e.g., Gaussian 16). Set the functional to B3LYP and the basis set to 6-311G(d,p) .

    • Causality Note: The (d,p) polarization functions are mandatory to accurately model the electron density around the chlorine and nitro oxygen atoms.

  • Optimization & Frequency Calculation: Run a simultaneous geometry optimization and vibrational frequency calculation.

    • Validation: Ensure there are zero imaginary frequencies in the output, confirming the structure is at a true energy minimum.

  • ESP Mapping: Generate the formatted checkpoint file (.fchk) and map the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.). Extract the HOMO/LUMO energy gap.

Protocol 2: In Vitro Metalloenzyme Binding Assay (FRET-based)

Purpose: To empirically validate the zinc-coordinating inhibition of CNPM against a model metalloenzyme (e.g., MMP-9).

  • Reagent Preparation: Prepare a 10 mM stock solution of CNPM in LC-MS grade DMSO. Dilute serially in assay buffer (50 mM HEPES, 10 mM CaCl2, 0.05% Brij-35, pH 7.5) to create a concentration gradient (1 nM to 100 µM).

  • Enzyme Incubation: Add 10 µL of recombinant human MMP-9 (0.1 ng/µL final concentration) to a black 96-well microplate. Add 10 µL of the CNPM dilutions. Incubate at 37°C for 30 minutes to allow the multi-dentate coordination to reach equilibrium.

    • Control: Use a DMSO-only well as a negative control (100% activity) and a known hydroxamate inhibitor (e.g., Marimastat) as a positive control.

  • Substrate Addition: Add 10 µL of a fluorogenic MMP substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH2) to all wells.

  • Kinetic Readout: Measure fluorescence continuously for 20 minutes (Excitation: 328 nm, Emission: 393 nm) using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) for each well. Plot % Inhibition vs. Log[CNPM] to determine the IC50 value using non-linear regression.

Experimental_Workflow Start Compound Preparation (CNPM) DFT DFT Optimization B3LYP/6-311G(d,p) Start->DFT Binding Zn-Coordination Assays (Electrochemical/Enzymatic) Start->Binding ESP ESP & HOMO/LUMO Mapping DFT->ESP ESP->Binding Identifies active sites Validation In Vitro Validation (CE / IC50) Binding->Validation

Fig 2: Integrated computational and empirical workflow for evaluating CNPM.

Conclusion

The electronic properties of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone dictate its highly specialized behavior. Driven by a low-lying LUMO and four distinct electronegative anchoring points, CNPM acts as a powerful, multi-dentate zinc coordinator. Whether deployed in an electrolyte to reshape the inner Helmholtz layer for next-generation batteries or utilized as a rigid pharmacophore to inhibit disease-driving metalloenzymes, CNPM represents a masterclass in applied electronic structure.

References

  • Title: Reshaping Inner Helmholtz Layer and Electrolyte Structure via Multifunctional Organic Molecule Enabling Dendrite-Free Zn Metal Anode Source: Small (2023) URL: [Link]

  • Title: Hydration and Water Exchange of Zinc(II) Ions. Application of Density Functional Theory Source: Journal of the American Chemical Society (1996) URL: [Link]

  • Title: Bacterial Zinc Metalloenzyme Inhibitors: Recent Advances and Future Perspectives Source: Pharmaceuticals (2023) URL: [Link]

Foundational

Mass Spectrometry Fragmentation Pattern of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone: A Mechanistic and Experimental Guide

Executive Summary (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (CNPM) is a highly functionalized diaryl ketone. Featuring a basic pyridine ring, an electron-deficient chloro-nitroaromatic system, and a bridging carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (CNPM) is a highly functionalized diaryl ketone. Featuring a basic pyridine ring, an electron-deficient chloro-nitroaromatic system, and a bridging carbonyl group, this molecule serves as a critical scaffold in pharmaceutical design (e.g., kinase inhibitors) and advanced materials, such as electrolyte additives for zinc metal anodes[1]. Understanding its gas-phase fragmentation behavior is essential for pharmacokinetic tracking, metabolite identification, and structural validation. This guide provides an in-depth analysis of its Electrospray Ionization (ESI) mass spectrometry fragmentation pathways, grounded in collision-induced dissociation (CID) mechanics.

Molecular Architecture & Ionization Dynamics

In positive-ion ESI (ESI+), the ionization dynamics of CNPM are dictated by the competing gas-phase basicities of its heteroatoms.

  • Primary Protonation Site: The pyridine nitrogen possesses the highest proton affinity in the molecule. Consequently, the precursor ion [M+H]+ at m/z 263.02 is predominantly protonated at the pyridine ring.

  • Secondary Protonation Site: A minor population of ions may protonate at the carbonyl oxygen, facilitating alternative cleavage pathways.

  • Isotopic Signature: The presence of a single chlorine atom yields a characteristic 3:1 isotopic ratio ( 35Cl:37Cl ), resulting in a distinct M+2 peak at m/z 265.02. This isotopic signature acts as a built-in diagnostic tracer for any fragment retaining the 4-chloro-3-nitrophenyl ring.

High-Resolution Collision-Induced Dissociation (CID) Pathways

Primary α -Cleavage (Acylium Ion Formation)

Diaryl ketones classically undergo α -cleavage adjacent to the carbonyl group[2]. For CNPM, this heterolytic bond cleavage proceeds via two distinct routes:

  • Formation of the Pyridine-4-carbonyl Cation (m/z 106.03): Because the charge is highly localized on the basic pyridine nitrogen, cleavage of the bond between the carbonyl carbon and the 4-chloro-3-nitrophenyl ring is the lowest-energy pathway. This results in the neutral loss of the 4-chloro-3-nitrobenzene radical/molecule (157 Da) and yields the base peak at m/z 106.03.

  • Formation of the 4-Chloro-3-nitrobenzoyl Cation (m/z 184.00): Driven by charge migration to the carbonyl oxygen, cleavage of the pyridine-carbonyl bond yields the resonance-stabilized 4-chloro-3-nitrobenzoyl cation (m/z 184.00), accompanied by the neutral loss of pyridine (79 Da).

Decarbonylation & Terminal Ring Fragmentation

Acylium ions with remote basic sites or stable aromatic systems are highly susceptible to decarbonylation[3].

  • The pyridine-4-carbonyl cation (m/z 106.03) rapidly loses carbon monoxide ( CO , 28 Da) to form the pyridyl cation (m/z 78.03).

  • Similarly, the 4-chloro-3-nitrobenzoyl cation (m/z 184.00) loses CO to form the 4-chloro-3-nitrophenyl cation (m/z 155.99). This phenyl cation can subsequently lose a nitro radical ( NO2∙​ , 46 Da) to form the chlorophenyl radical cation (m/z 109.99).

Nitro-Nitrite Rearrangement

Nitroaromatics subjected to collisional activation frequently undergo a unimolecular isomerization from a nitro to a nitrite configuration ( Ar−NO2​→Ar−O−NO ). Subsequent homolytic or heterolytic cleavage of the O−NO bond results in the neutral loss of nitric oxide ( NO , 30 Da), generating an aryloxy cation at m/z 233.02.

Quantitative Fragmentation Data

The following table summarizes the high-resolution exact masses and neutral losses observed during the CID of CNPM.

Precursor Ion (m/z)Fragment Ion (m/z)FormulaNeutral Loss (Da)Assignment / MechanismRelative Abundance
263.02 184.00 [C7​H3​ClNO3​]+ 79.044-Chloro-3-nitrobenzoyl cation ( α -cleavage)High
263.02 106.03 [C6​H4​NO]+ 156.99Pyridine-4-carbonyl cation ( α -cleavage)Base Peak
263.02 233.02 [C12​H8​ClN2​O2​]+ 30.00Nitro-nitrite rearrangement ( −NO )Low
184.00 155.99 [C6​H3​ClNO2​]+ 28.014-Chloro-3-nitrophenyl cation ( −CO )Medium
155.99 109.99 [C6​H3​Cl]∙+ 46.00Chlorophenyl radical cation ( −NO2​ )Low
106.03 78.03 [C5​H4​N]+ 28.00Pyridyl cation ( −CO )High

Mechanistic Pathway Diagram

MS_Fragmentation M [M+H]+ m/z 263.02 (4-Chloro-3-nitrophenyl) (pyridin-4-yl)methanone F_184 [C7H3ClNO3]+ m/z 184.00 4-Chloro-3-nitrobenzoyl cation M->F_184 α-cleavage - C5H5N (79 Da) F_106 [C6H4NO]+ m/z 106.03 Pyridine-4-carbonyl cation M->F_106 α-cleavage - C6H4ClNO2 (157 Da) F_233 [M+H - NO]+ m/z 233.02 Nitro-nitrite rearrangement M->F_233 Rearrangement - NO (30 Da) F_156 [C6H3ClNO2]+ m/z 155.99 4-Chloro-3-nitrophenyl cation F_184->F_156 - CO (28 Da) F_78 [C5H4N]+ m/z 78.03 Pyridyl cation F_106->F_78 - CO (28 Da) F_110 [C6H3Cl]+ m/z 109.99 Chlorophenyl radical cation F_156->F_110 - NO2 (46 Da)

CID fragmentation pathway of protonated (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone.

Standardized LC-MS/MS Protocol

To ensure data integrity and reproducibility, the following self-validating protocol is recommended for acquiring the fragmentation spectrum of CNPM using a UHPLC-QTOF or Orbitrap system.

Step 1: System Calibration & Reagent Preparation

  • Action: Calibrate the mass spectrometer in positive ion mode using a standard tuning mix to achieve a mass accuracy of <5 ppm.

  • Causality: High mass accuracy is strictly required to differentiate isobaric fragments (e.g., distinguishing a CO loss from an N2​ loss).

  • Preparation: Dissolve CNPM in LC-MS grade Methanol to a stock concentration of 1 mg/mL . Dilute to using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. The formic acid acts as a proton donor, ensuring maximum ionization efficiency of the basic pyridine moiety.

Step 2: Chromatographic Separation (System Suitability)

  • Action: Inject of the sample onto a C18 column (e.g., ). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Self-Validation: Perform a blank injection (solvent only) immediately prior to the sample. Ensure no carryover peak is observed at the retention time of CNPM.

Step 3: ESI Source Optimization

  • Parameters: Set the Capillary Voltage to 3.0−3.5 kV , Desolvation Temperature to 350∘C , and Desolvation Gas Flow to 800 L/hr .

  • Causality: These parameters provide sufficient thermal and electrical energy to completely desolvate the droplets without inducing premature in-source fragmentation (ISF). Verify the absence of m/z 106 in the MS1 scan to confirm ISF is minimized.

Step 4: MS/MS Collision Energy (CE) Ramping

  • Action: Isolate the precursor ion (m/z 263.02) using the quadrupole (isolation width ∼1.0 Da). Apply a collision energy ramp from 10 eV to 40 eV using Argon or Nitrogen as the collision gas.

  • Causality: A low CE ( 10−15 eV ) will yield the primary α -cleavage products (m/z 184 and 106). Ramping up to 40 eV provides the internal energy required to drive the secondary decarbonylation reactions (m/z 78 and 156) and the nitro-nitrite rearrangement.

Step 5: Data Validation via Isotopic Tracing

  • Action: Extract the MS/MS spectra and inspect the fragments at m/z 184 and 156.

  • Self-Validation: You must observe corresponding peaks at m/z 186 and 158 at exactly one-third ( 33% ) the intensity of the monoisotopic peaks. This mathematically validates that the chlorine atom is retained in these specific fragments, confirming the structural assignment.

References

  • Reshaping Inner Helmholtz Layer and Electrolyte Structure via Multifunctional Organic Molecule Enabling Dendrite-Free Zn Metal Anode Source: PubMed / Wiley-VCH GmbH URL:[Link]

  • Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry Source: National Institute of Standards and Technology (NIST) / Rapid Communications in Mass Spectrometry URL:[Link]

  • Spectrometric Identification of Organic Compounds (8th Edition) Source: DOKUMEN.PUB / John Wiley & Sons URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Pathway and Protocol for (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone

Strategic Overview & Applications (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (CNPM) is a highly functionalized diaryl ketone. Recently, it has emerged as a transformative electrolyte additive for aqueous zinc-ion ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Applications

(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (CNPM) is a highly functionalized diaryl ketone. Recently, it has emerged as a transformative electrolyte additive for aqueous zinc-ion batteries (AZIBs). Its quadruple functional groups (─C═O, ─Cl, ─C═N─, and ─NO2) synergistically reshape the inner Helmholtz layer, enabling dendrite-free zinc metal anodes with exceptional coulombic efficiency[1]. Beyond energy storage, diaryl methanones featuring pyridyl and substituted phenyl moieties serve as critical pharmacophores in the development of cytochrome P450 inhibitors[2] and EphA2 receptor agonists[3].

Mechanistic Rationale: The Weinreb Amide Advantage

Designing a synthesis pathway for CNPM requires navigating the electronic liabilities of its functional groups.

  • Why Friedel-Crafts Fails: Traditional Friedel-Crafts acylation is fundamentally incompatible with this target. Both the pyridine ring and the 4-chloro-3-nitrophenyl system are severely electron-deficient, completely deactivating the rings toward electrophilic aromatic substitution.

  • The Problem with Direct Grignard Addition: Direct addition of a Grignard reagent (4-pyridinylmagnesium bromide) to 4-chloro-3-nitrobenzoyl chloride[4] suffers from poor chemoselectivity. The resulting ketone is highly electrophilic and prone to a second nucleophilic attack, yielding a tertiary alcohol impurity.

  • The Optimal Solution (Weinreb Amide Route): To establish a self-validating, high-yielding protocol, we utilize the Weinreb Amide route. By first converting the acid chloride into an N-methoxy-N-methylamide, the subsequent organometallic addition forms a highly stable five-membered cyclic chelate with the magnesium ion. This chelate is robust at cryogenic temperatures, effectively preventing over-addition. Only upon aqueous acidic workup does the tetrahedral intermediate collapse to release the target methanone exclusively.

Reaction Pathway Visualization

Synthesis_Workflow Start 4-Chloro-3-nitrobenzoyl chloride Weinreb Weinreb Amide Intermediate (N-methoxy-N-methyl-4-chloro-3-nitrobenzamide) Start->Weinreb N,O-Dimethylhydroxylamine HCl Et3N, DCM, 0 °C to RT Chelate Stable Tetrahedral Chelate (Prevents Over-addition) Weinreb->Chelate THF, -78 °C Grignard 4-Pyridinylmagnesium bromide (Nucleophilic Attack) Grignard->Chelate Addition Product (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (Target Compound) Chelate->Product Aqueous Acidic Workup (Collapse of Chelate)

Mechanistic workflow of CNPM synthesis via the Weinreb amide route.

Quantitative Data & Reagent Preparation

Table 1: Stoichiometry for Step 1 (Weinreb Amide Formation)

Reagent MW ( g/mol ) Equivalents Mass/Vol Moles
4-Chloro-3-nitrobenzoyl chloride 220.01 1.0 2.20 g 10.0 mmol
N,O-Dimethylhydroxylamine HCl 97.54 1.2 1.17 g 12.0 mmol
Triethylamine (Et₃N) 101.19 2.5 3.48 mL 25.0 mmol

| Dichloromethane (DCM, Anhydrous) | 84.93 | Solvent | 25.0 mL | - |

Table 2: Stoichiometry for Step 2 (Grignard Addition)

Reagent MW ( g/mol ) Equivalents Mass/Vol Moles
Weinreb Amide Intermediate 244.63 1.0 1.22 g 5.0 mmol
4-Pyridinylmagnesium bromide (0.1 M in THF) 182.31 1.1 55.0 mL 5.5 mmol

| Tetrahydrofuran (THF, Anhydrous) | 72.11 | Solvent | 10.0 mL | - |

Step-by-Step Experimental Protocol

Protocol A: Synthesis of N-methoxy-N-methyl-4-chloro-3-nitrobenzamide
  • Initiation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere to exclude moisture.

  • Dissolution: Dissolve 4-chloro-3-nitrobenzoyl chloride (2.20 g, 10.0 mmol) in 25 mL of anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol) in one portion to the stirring solution.

  • Base Addition (Causality Note): Dropwise add triethylamine (3.48 mL, 25.0 mmol) over 10 minutes. Expert Insight: Et₃N serves a dual purpose here—it neutralizes the HCl salt of the amine to generate the free nucleophile, and it acts as an acid scavenger for the HCl byproduct generated during the acyl substitution, driving the reaction forward.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).

  • Workup & Isolation: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Weinreb amide as a pale yellow solid.

Protocol B: Synthesis of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone
  • Preparation: In a flame-dried 250 mL Schlenk flask under argon, dissolve the Weinreb amide intermediate (1.22 g, 5.0 mmol) in 10 mL of anhydrous THF.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Causality Note: Strict temperature control is required to stabilize the tetrahedral magnesium chelate and prevent premature collapse, which would lead to tertiary alcohol impurities.

  • Grignard Addition: Slowly add 4-pyridinylmagnesium bromide (55.0 mL of a 0.1 M solution in THF, 5.5 mmol) dropwise via syringe over 30 minutes.

  • Incubation: Stir the mixture at -78 °C for 2 hours, then slowly allow it to warm to 0 °C over 1 hour.

  • Chelate Collapse & Acid-Base Partitioning (Self-Validating Purification): Quench the reaction at 0 °C by carefully adding 20 mL of 1 M aqueous HCl.

    • Expert Insight: This step is a self-validating purification mechanism. The acidic environment breaks the magnesium chelate, releasing the ketone. Simultaneously, it protonates the basic pyridine ring (pKa ~5.2), pulling the target compound into the aqueous layer and leaving non-basic organic impurities (like unreacted amide) in the organic phase.

  • Neutralization & Extraction: Wash the acidic aqueous layer once with diethyl ether (20 mL) and discard the ether layer. Basify the aqueous layer to pH 8 using saturated aqueous NaHCO₃, which deprotonates the pyridine ring and precipitates the free-base target compound. Extract the basified aqueous layer with EtOAc (3 × 20 mL).

  • Final Isolation: Dry the combined EtOAc extracts over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5) to afford pure CNPM.

References

  • Reshaping Inner Helmholtz Layer and Electrolyte Structure via Multifunctional Organic Molecule Enabling Dendrite-Free Zn Metal Anode Source: PubMed / Wiley-VCH URL:[Link]

  • Design and Synthesis of Small Molecule Agonists of EphA2 Receptor Source: PMC - NIH URL:[Link]

  • Source: Google Patents (US9725436B2)
  • United States Patent: US 7,910,595 B2 (Reactions of 4-chloro-3-nitrobenzoyl chloride) Source: Googleapis / USPTO URL:[Link]

Sources

Application

Application Note: (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone as a Versatile Intermediate in Targeted Drug Synthesis

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Structural Rationale In modern medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Structural Rationale

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on orthogonal, highly reactive building blocks. (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone is a trifunctional intermediate frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors, ferroptosis modulators, and GPCR agonists .

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable scaffold. Its utility is driven by three distinct structural domains:

  • The Pyridine Ring: Acts as a fundamental basic handle. In kinase inhibitor design, the pyridyl nitrogen frequently serves as a critical hydrogen-bond acceptor for the kinase hinge region.

  • The Methanone Linker: Provides a rigid, sp2-hybridized vector that dictates the spatial orientation of the two aryl systems, while also exerting a strong electron-withdrawing effect (-M) on the adjacent phenyl ring.

  • The 4-Chloro-3-nitrophenyl Moiety: The primary site of synthetic intervention. The synergistic electron-withdrawing effects of the ortho-nitro and para-carbonyl groups render the aryl chloride exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Insights: Dual Activation for SNAr

The exceptional reactivity of the 4-chloro position is not coincidental; it is a textbook application of electronic activation. For an SNAr reaction to proceed efficiently, the rate-determining step—the formation of the anionic Meisenheimer complex—must be stabilized .

In this scaffold, the incoming nucleophile's negative charge is heavily delocalized. The ortho-nitro group stabilizes the intermediate via both inductive (-I) and resonance (-M) effects. Crucially, the para-methanone linker provides a secondary resonance sink. This dual activation allows substitutions with secondary amines (e.g., piperazines, morpholines) to proceed under relatively mild conditions, preventing unwanted side reactions at the pyridine ring.

Meisenheimer Reactants Aryl Chloride + Nucleophile Complex Meisenheimer Complex (Delocalized Anion) Reactants->Complex Nucleophilic Attack (Rate Determining) Products Substituted Product + Cl- Complex->Products Leaving Group Expulsion (Fast) Nitro ortho-Nitro Group (-I, -M Effects) Nitro->Complex Stabilizes Intermediate Carbonyl para-Methanone Group (-M Effect) Carbonyl->Complex Stabilizes Intermediate

Figure 1: Mechanistic rationale for SNAr acceleration via Meisenheimer complex stabilization.

Synthetic Strategy: The SNAr-Reduction-Amidation Sequence

The standard workflow for elaborating this intermediate involves a three-step sequence. First, the chlorine atom is displaced by a nucleophile (SNAr). Second, the nitro group is chemoselectively reduced to an aniline. Finally, the newly formed aniline is functionalized (e.g., via amidation) to yield the final Active Pharmaceutical Ingredient (API) .

SyntheticWorkflow SM (4-Chloro-3-nitrophenyl) (pyridin-4-yl)methanone SNAr SNAr Product (Deep Yellow) SM->SNAr 1°/2° Amine DIPEA, DMSO Aniline Aniline Intermediate (Pale Yellow) SNAr->Aniline Fe, NH4Cl EtOH/H2O API Target API (e.g., Kinase Inhibitor) Aniline->API Electrophile (R-COCl)

Figure 2: Three-step synthetic workflow utilizing (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone.

Data Presentation: Condition Optimization

To ensure reproducibility and high yields, solvent and reagent selections must be optimized. Below is the quantitative data summarizing the optimization of the SNAr and Reduction steps.

Table 1: Optimization of SNAr Conditions (using N-methylpiperazine) Causality: Polar aprotic solvents (DMSO, DMF) are required to poorly solvate the nucleophile, thereby increasing its effective nucleophilicity. DIPEA is preferred over K2CO3 to maintain reaction homogeneity.

EntrySolventBaseTemp (°C)Time (h)Conversion (%)Purity (LC-MS)
1THFTEA651245%>95%
2DMFK2CO380878%90%
3DMFDIPEA80685%92%
4 DMSO DIPEA 80 4 >99% >98%

Table 2: Optimization of Chemoselective Nitro Reduction Causality: The primary risk during reduction is the over-reduction of the bridging methanone to a secondary alcohol . Iron/Ammonium chloride provides strict chemoselectivity for the nitro group.

EntryReducing AgentSolventTemp (°C)Ketone Reduction (%)Aniline Yield (%)
1H2, 10% Pd/CMeOH2535%55%
2SnCl2·2H2OEtOH70<5%72% (Difficult workup)
3Zn, NH4ClTHF/H2O60<2%81%
4 Fe, NH4Cl EtOH/H2O 80 0% (Not detected) 94%

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Self-Validating System: The reaction progress is visually self-validating. The starting material is a pale yellow solution. Upon addition of the amine and heating, the formation of the extended conjugated system (the substituted nitroaromatic) causes a distinct bathochromic shift, turning the solution deep orange/red.

Materials:

  • (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (1.0 eq, 10 mmol)

  • N-Methylpiperazine (or desired amine) (1.2 eq, 12 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol)

  • Anhydrous DMSO (20 mL)

Step-by-Step Methodology:

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (N2 or Argon).

  • Dissolve the methanone starting material in 20 mL of anhydrous DMSO.

  • Add DIPEA in one portion. Note: DIPEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Add N-methylpiperazine dropwise at room temperature.

  • Heat the reaction mixture to 80 °C using an oil bath. Monitor the color change (pale yellow to deep orange).

  • After 4 hours, monitor reaction completion via LC-MS or TLC (EtOAc/Hexanes 1:1). The starting material spot should be completely consumed.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. The product will precipitate as a bright orange/yellow solid.

  • Filter the solid under vacuum, wash thoroughly with cold water (3 x 20 mL) to remove residual DMSO and DIPEA salts, and dry in a vacuum oven at 45 °C overnight.

Protocol B: Chemoselective Nitro Reduction

Self-Validating System: As the nitro group (the primary chromophore) is reduced to the amine, the deep orange color of the starting suspension will fade to a pale yellow or off-white color, indicating successful reduction.

Materials:

  • SNAr Product from Protocol A (1.0 eq, 5 mmol)

  • Iron powder (325 mesh) (5.0 eq, 25 mmol)

  • Ammonium chloride (NH4Cl) (5.0 eq, 25 mmol)

  • Ethanol / Water (4:1 v/v, 25 mL)

Step-by-Step Methodology:

  • In a 100 mL round-bottom flask, suspend the SNAr product in 20 mL of Ethanol.

  • In a separate beaker, dissolve NH4Cl in 5 mL of distilled water and add this to the reaction flask.

  • Add the Iron powder carefully to the stirring mixture. Note: Iron acts as the electron donor, while NH4Cl serves as a mild proton source. This combination strictly prevents the reduction of the methanone carbonyl.

  • Heat the vigorously stirring suspension to 80 °C (reflux).

  • After 2-3 hours, check completion via LC-MS. The mass should shift by -30 Da (loss of two oxygen atoms, addition of two protons).

  • Workup: While still hot, filter the reaction mixture through a pad of Celite to remove the iron oxides. Wash the Celite pad with hot ethanol (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extract the remaining aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the aniline intermediate as a pale yellow solid.

References

  • Design and Synthesis of Small Molecule Agonists of EphA2 Receptor PLoS One (via PubMed Central)[Link]

  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases Journal of Medicinal Chemistry (via PubMed Central)[Link]

  • CuII-Catalyzed cis-Selective Synthesis of Ketoepoxides from Phenacyl Bromides and Water The Journal of Organic Chemistry (ACS Publications)[Link]

  • Design, Synthesis, SAR, and Molecular Modeling Studies of Acylthiocarbamates Journal of Medicinal Chemistry (ACS Publications)[Link]

Method

Application Notes &amp; Protocols for Cross-Coupling Reactions Using (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone

Introduction: Unlocking Molecular Complexity with a Versatile Building Block In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic use of highly functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic use of highly functionalized building blocks is paramount. (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone emerges as a scaffold of significant interest. Its structure is primed for diversification through cross-coupling chemistry. The molecule possesses a key electrophilic site at the C4 position on the phenyl ring—a chloro group activated by the strongly electron-withdrawing nitro group at the adjacent C3 position. This electronic arrangement significantly facilitates the oxidative addition step, which is often rate-limiting in many palladium-catalyzed cross-coupling cycles.

The presence of the pyridin-4-yl ketone moiety further enhances its utility, offering a handle for modulating physicochemical properties such as solubility and providing a potential hydrogen bond acceptor for biological targets. This guide provides detailed, field-proven protocols for leveraging this versatile substrate in several cornerstone cross-coupling reactions, offering researchers a robust toolkit for generating diverse libraries of novel compounds. We will delve into the "why" behind procedural steps, grounding our protocols in mechanistic understanding to empower researchers to not only replicate but also innovate.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a pillar of C-C bond formation, celebrated for its operational simplicity and exceptional functional group tolerance.[1][2] Utilizing this reaction with our substrate allows for the direct attachment of a wide array of aryl and heteroaryl groups, creating complex biaryl structures that are prevalent in pharmacologically active molecules.[1]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the activated aryl chloride to a Pd(0) species.[1] The electron-deficient nature of the phenyl ring in (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone makes this step particularly efficient. Following this, transmetalation occurs where the organic moiety from an activated boronic acid (or ester) is transferred to the palladium(II) center.[3] This step is facilitated by a base, which forms a more nucleophilic "ate" complex with the boronic acid.[3] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd Ar-Cl PdII_complex Ar-Pd(II)-Cl(L₂) OxAdd->PdII_complex Transmetal Transmetalation (Ar'B(OR)₂ + Base) PdII_complex->Transmetal Ar'B(OR)₂ PdII_diaryl Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₂CO₃ (2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos (4 mol%). The choice of ligand can be critical; bulky, electron-rich phosphines often accelerate the reaction.

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is commonly effective.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

ParameterRecommended ConditionsRationale & Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is a pre-formed Pd(0) source. Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) precursors that form the active catalyst in situ with phosphine ligands.
Ligand SPhos, XPhos, PPh₃Bulky biarylphosphine ligands (SPhos, XPhos) promote the reductive elimination step and are effective for challenging couplings. PPh₃ is a standard, cost-effective choice for less demanding substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is essential to activate the boronic acid. K₂CO₃ is a good starting point. Cs₂CO₃ is more soluble and can be more effective. K₃PO₄ is a stronger base often used for less reactive chlorides.[4]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFThe aqueous co-solvent is crucial for dissolving the base and facilitating the formation of the borate complex.
Temperature 80 - 110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is otherwise challenging using classical methods.[5][6] This reaction allows for the coupling of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone with a vast range of primary and secondary amines, providing direct access to substituted anilines that are key intermediates in pharmaceutical synthesis.[5]

Mechanistic Rationale

Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the aryl chloride to a Pd(0) complex.[5] The resulting Pd(II) complex then coordinates with the amine. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex. This crucial intermediate then undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst, completing the cycle.[5] The choice of a bulky, electron-rich phosphine ligand is critical as it facilitates the reductive elimination step, which is often the turnover-limiting step of the reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd Ar-Cl PdII_complex Ar-Pd(II)-Cl(L) OxAdd->PdII_complex Amine_Coord Amine Coordination + Deprotonation (Base) PdII_complex->Amine_Coord R₂NH PdII_amido Ar-Pd(II)-NR₂(L) Amine_Coord->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reagent Preparation: In a glovebox or under a strictly inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, Xantphos, 2-5 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq.).

  • Substrate Addition: Add (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (1.0 eq.) and the amine coupling partner (1.1-1.3 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction Execution: Seal the tube and heat the mixture to 90-110 °C with stirring.

  • Monitoring: Monitor the reaction by LC-MS. These reactions are often complete in 6-24 hours.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude material via silica gel chromatography.

ParameterRecommended ConditionsRationale & Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are common and effective precatalysts that form the active Pd(0) species in situ. Pre-formed Pd(0)-ligand complexes can also be used.[6]
Ligand Xantphos, BINAP, RuPhosBulky and electron-rich ligands are essential. Xantphos, with its wide bite angle, is excellent for preventing β-hydride elimination with alkylamines. BINAP is a classic choice for coupling with anilines.
Base NaOt-Bu, KOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is highly effective but moisture-sensitive. K₃PO₄ is a milder, easier-to-handle alternative for many substrates.
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.
Temperature 90 - 110 °CHeating is generally required to overcome the activation barriers for oxidative addition and reductive elimination.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, creating conjugated enyne systems.[7] These structures are valuable in materials science (e.g., for molecular wires) and as precursors for more complex heterocyclic systems in medicinal chemistry.[8]

Mechanistic Rationale

The Sonogashira coupling typically involves a dual-catalyst system.[7] The palladium cycle mirrors those previously discussed (oxidative addition, reductive elimination). The unique feature is the copper co-catalyst cycle. Copper(I) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-X complex, transferring the alkynyl group to palladium. Reductive elimination then yields the aryl-alkyne product.[9] Copper-free protocols have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[8]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)-Cl(L₂) Pd0->PdII_complex Oxidative Addition (Ar-Cl) PdII_alkynyl Ar-Pd(II)-C≡CR(L₂) PdII_complex->PdII_alkynyl Transmetalation PdII_alkynyl->Pd0 Reductive Elimination (Ar-C≡CR) CuCl Cu(I)Cl Cu_acetylide Cu(I)-C≡CR CuCl->Cu_acetylide R-C≡CH + Base Cu_acetylide->PdII_complex Transfers Alkynyl Group Cu_acetylide->CuCl Transmetalation

Caption: Dual catalytic cycles of the copper-catalyzed Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling
  • Reagent Preparation: To a Schlenk flask under an inert atmosphere, add (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (1.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (2-3 mol%), and the copper(I) co-catalyst, CuI (3-5 mol%).

  • Solvent and Base: Add an anhydrous solvent like THF or DMF, followed by an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.). The amine acts as both the base and often as a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise via syringe.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Monitoring: Monitor by TLC or LC-MS. Reactions are often complete within 2-8 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues and amine salts, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by silica gel chromatography.

ParameterRecommended ConditionsRationale & Insights
Palladium Source Pd(PPh₃)₂Cl₂, Pd(OAc)₂/PPh₃Pd(PPh₃)₂Cl₂ is a classic, reliable catalyst for this transformation. The active Pd(0) can also be generated in situ.
Co-catalyst Copper(I) Iodide (CuI)CuI is crucial for the formation of the copper acetylide, which facilitates the key transmetalation step. For sensitive substrates, copper-free conditions using a stronger base may be preferable.[8]
Base Et₃N, DIPEAAn amine base is required to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.
Solvent THF, DMF, AcetonitrilePolar aprotic solvents are generally used to ensure solubility of all components.
Temperature 25 - 60 °CSonogashira couplings can often be run under mild thermal conditions, preserving sensitive functional groups.

Heck-Mizoroki Reaction: C(sp²)–C(sp²) Bond Formation with Alkenes

The Heck reaction offers a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[10] This protocol enables the introduction of vinyl groups onto the (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone core, creating valuable intermediates for further transformations or as final products in materials applications.

Mechanistic Rationale

The Heck reaction follows a distinct catalytic pathway.[10][11] After the initial oxidative addition of the aryl chloride to Pd(0), the resulting Ar-Pd(II)-X complex undergoes migratory insertion (or carbopalladation) with the alkene. This step forms a new C-C bond and a σ-alkylpalladium(II) intermediate. The crucial final step is a syn-β-hydride elimination, which releases the substituted alkene product and forms a hydridopalladium(II) complex. The base then regenerates the active Pd(0) catalyst from this complex, completing the cycle.[11]

Heck_Mizoroki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd Ar-Cl PdII_complex Ar-Pd(II)-Cl(L₂) OxAdd->PdII_complex Mig_Insert Migratory Insertion (Alkene) PdII_complex->Mig_Insert C=C Alkyl_PdII Alkyl-Pd(II) Complex Mig_Insert->Alkyl_PdII Beta_Elim β-Hydride Elimination Alkyl_PdII->Beta_Elim Product Substituted Alkene Beta_Elim->Product HPdCl H-Pd(II)-Cl Beta_Elim->HPdCl HPdCl->Pd0 Base

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Experimental Protocol: Heck Reaction
  • Reagent Preparation: In a sealable reaction vessel, combine (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (1.0 eq.), the alkene (e.g., styrene or an acrylate, 1.5 eq.), and the base (e.g., Et₃N or K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium source, typically Pd(OAc)₂ (2-5 mol%). A phosphine ligand such as P(o-tolyl)₃ can be added, although some Heck reactions proceed well under ligand-free conditions.

  • Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.

  • Reaction Execution: Seal the vessel and heat to 100-140 °C. Higher temperatures are often required for less reactive aryl chlorides.

  • Monitoring: Follow the consumption of the starting material by TLC or GC-MS.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate or diethyl ether.

  • Purification: Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate the substituted alkene.

ParameterRecommended ConditionsRationale & Insights
Palladium Source Pd(OAc)₂Palladium(II) acetate is a common, robust, and cost-effective catalyst precursor for the Heck reaction.
Ligand P(o-tolyl)₃, PPh₃, or Ligand-freeFor electron-deficient aryl halides, phosphine ligands can improve catalyst stability and turnover. However, high-temperature reactions in polar solvents like DMF can sometimes proceed effectively without an added ligand.
Base Et₃N, K₂CO₃, NaOAcAn inorganic or organic base is required to neutralize the HX produced in the catalytic cycle and regenerate the Pd(0) catalyst.
Solvent DMF, NMP, AcetonitrileHigh-boiling polar aprotic solvents are preferred to maintain a liquid phase at the required reaction temperatures and to facilitate the ionic intermediates in the catalytic cycle.
Temperature 100 - 140 °CHigh temperatures are generally necessary to promote the reaction, especially with aryl chlorides.

Conclusion

(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone is a highly adaptable and reactive substrate for palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide a validated foundation for synthetic chemists. By understanding the mechanistic principles behind each transformation and the specific roles of the catalysts, ligands, and reagents, researchers can effectively utilize this building block to construct diverse and complex molecular architectures, accelerating innovation in both pharmaceutical development and materials science.

References

  • Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
  • Heck reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Heck_reaction]
  • Robust Buchwald–Hartwig amination enabled by ball-milling - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01511j]
  • Buchwald-Hartwig Amination of Nitroarenes - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28940562/]
  • Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.6b01476]
  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5489729/]
  • Suzuki Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
  • Sonogashira Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7098939/]
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [URL: https://www.mdpi.com/2073-4344/12/12/1517]
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [URL: https://www.beilstein-journals.org/bjoc/articles/14/111]
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [URL: https://www.beilstein-journals.org/bjoc/articles/15/276]
  • (PDF) Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. [URL: https://www.researchgate.net/publication/291340173_Synthesis_of_3-morpholin-4-yl-1-4-nitrophenyl-56-dihydro-1H-_pyridin-2-one]
  • (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone - BLDpharm. [URL: https://www.bldpharm.com/products/62946-43-4.html]
  • 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01750a]
  • (PDF) (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone. [URL: https://www.researchgate.net/publication/45283515_8-Chloro-3-methyl-1H-pyrazolo43-ccinnolin-1-yl_pyridin-4-ylmethanone]
  • Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine - Benchchem. [URL: https://www.benchchem.com/application-notes/4-chloro-6-(3-iodophenyl)pyrimidine-suzuki-coupling]
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/product-highlights/suzuki-miyaura-cross-coupling-reaction]
  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6428610/]
  • Application of 2-(3-Chlorophenyl)-3-nitrochromen-4-one in Medicinal Chemistry: A Review of Available Data - Benchchem. [URL: https://www.benchchem.com/application-notes/2-(3-chlorophenyl)-3-nitrochromen-4-one]
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4167389/]

Sources

Application

Application Note: Catalytic Synthesis of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (CNPM)

An in-depth application note and protocol for the synthesis of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone, designed for researchers and drug development professionals. Context & Strategic Rationale (4-Chloro-3-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth application note and protocol for the synthesis of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone, designed for researchers and drug development professionals.

Context & Strategic Rationale

(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (CNPM) is a highly functionalized diaryl ketone. Featuring quadruple functional groups (─C═O, ─Cl, ─C═N─, and ─NO₂), CNPM has recently emerged as a breakthrough electrolyte additive in aqueous zinc-ion batteries (AZIBs). It actively reshapes the inner Helmholtz layer (IHL) to suppress parasitic reactions and enable dendrite-free zinc metal anodes[1]. Because impurities can drastically degrade electrochemical performance, synthesizing CNPM with ultra-high purity is a critical requirement for materials scientists and energy researchers.

Mechanistic Causality: Overcoming Synthetic Bottlenecks

The synthesis of diaryl ketones traditionally relies on Friedel-Crafts acylation. However, this approach is fundamentally flawed for CNPM. Both the pyridine ring and the 4-chloro-3-nitrophenyl moiety are highly electron-deficient, rendering electrophilic aromatic substitution ineffective. Furthermore, alternative methods utilizing Grignard reagents are incompatible with the highly reactive nitro group, which undergoes rapid reduction or unwanted nucleophilic attack[2].

To bypass these limitations, the optimal pathway is the Palladium-Catalyzed Acylative Suzuki-Miyaura Cross-Coupling . By coupling 4-chloro-3-nitrobenzoyl chloride with pyridin-4-ylboronic acid pinacol ester, we achieve high chemoselectivity.

Catalyst and Condition Selection (The "Why"):

  • Catalyst: We utilize Pd(dppf)Cl₂ . The bidentate nature of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is crucial; it enforces a cis-geometry on the palladium center, accelerating reductive elimination while heavily suppressing the unwanted decarbonylation of the acyl-palladium(II) intermediate—a common failure mode in diaryl ketone synthesis[3].

  • Base & Solvent: Heteroaryl boronic acids (like pyridine derivatives) are notoriously prone to protodeboronation in aqueous basic conditions. Therefore, we utilize an anhydrous system with Cs₂CO₃ in 1,4-Dioxane to preserve the boronic ester until transmetalation occurs.

Catalytic Pathway Visualization

CatalyticCycle Pd0 Pd(0) Active Species [Pd(dppf)] OxAdd Oxidative Addition Acyl-Pd(II)-Cl Complex Pd0->OxAdd 4-Chloro-3-nitrobenzoyl chloride TransMet Transmetalation Acyl-Pd(II)-Aryl Complex OxAdd->TransMet Pyridin-4-ylboronic ester + Cs2CO3 RedElim Reductive Elimination CNPM Product Release TransMet->RedElim RedElim->Pd0 (4-Chloro-3-nitrophenyl) (pyridin-4-yl)methanone

Figure 1: Mechanism of the Pd(dppf)Cl₂ catalyzed acylative Suzuki-Miyaura cross-coupling.

Quantitative Data: Reaction Optimization

To validate the chosen methodology, the following table summarizes the quantitative optimization data that led to the finalized protocol.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Observation / Causality
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)THF7022%Severe protodeboronation of the heteroaryl boronic acid due to the aqueous base.
Pd(OAc)₂ / PPh₃K₂CO₃Toluene9045%Significant decarbonylation side-product observed due to the monodentate ligand flexibility.
Pd(dppf)Cl₂ (5 mol%) Cs₂CO₃ Dioxane 80 89% Optimal. Bidentate ligand prevents decarbonylation; anhydrous base prevents protodeboronation.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating. In-process checks (TLC and NMR markers) are embedded to ensure the integrity of the synthesis at each stage.

Reagents Required:
  • 4-Chloro-3-nitrobenzoyl chloride (1.0 equiv, 10.0 mmol, 2.20 g)

  • Pyridin-4-ylboronic acid pinacol ester (1.2 equiv, 12.0 mmol, 2.46 g)

  • Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol, 366 mg)

  • Cesium carbonate (Cs₂CO₃, anhydrous) (2.0 equiv, 20.0 mmol, 6.52 g)

  • Anhydrous 1,4-Dioxane (50 mL)

Step-by-Step Methodology:

Step 1: Reagent Preparation & Degassing

  • Flame-dry a 100 mL Schlenk flask under a vacuum and backfill it with Argon (repeat 3 times) to ensure an absolute moisture-free environment.

  • Add 4-chloro-3-nitrobenzoyl chloride, pyridin-4-ylboronic acid pinacol ester, and Cs₂CO₃ to the flask.

  • Add 50 mL of anhydrous 1,4-Dioxane.

  • Sparge the suspension with Argon for 15 minutes to remove dissolved oxygen, which can prematurely oxidize the Pd(0) active species.

Step 2: Catalyst Activation & Cross-Coupling

  • Quickly add Pd(dppf)Cl₂ to the mixture under a positive stream of Argon.

  • Seal the flask and heat the reaction mixture to 80 °C using an oil bath with vigorous stirring for 12 hours.

  • Self-Validation Check: At 8 hours, pull a 0.1 mL aliquot, quench with water, extract with EtOAc, and run a TLC (Hexanes:EtOAc 1:1). The starting acyl chloride (converted to acid on TLC, Rf ~0.1) should be absent, and a new UV-active product spot (Rf ~0.4) should dominate.

Step 3: Quenching & Extraction

  • Cool the reaction to room temperature.

  • Quench the reaction by adding 50 mL of deionized water.

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude residue.

Step 4: Purification & Characterization

  • Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (from 80:20 to 50:50).

  • Isolate the fractions containing the product (Rf = 0.4 in 1:1 Hexanes:EtOAc) and evaporate the solvent to yield CNPM as a solid.

  • Self-Validation Check (¹H NMR in CDCl₃): Confirm success by checking for the distinct pyridine α-protons (doublet at ~8.8 ppm) and the highly deshielded aromatic proton adjacent to the nitro group on the phenyl ring (singlet/multiplet at ~8.4 ppm).

Experimental Workflow Diagram

Workflow Step1 Reagent Prep & Ar Degassing Step2 Pd(dppf)Cl2 Addition Step1->Step2 Step3 Cross-Coupling (80°C, 12h) Step2->Step3 Step4 Aqueous Quench Step3->Step4 Step5 EtOAc Extraction & Drying Step4->Step5 Step6 Flash Chromatography Step5->Step6

Figure 2: Sequential workflow for the synthesis, extraction, and purification of CNPM.

Sources

Method

Application Notes &amp; Protocols: High-Purity Isolation of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the purification of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone, a key intermediate in medicinal chemistry and materials sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the purification of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone, a key intermediate in medicinal chemistry and materials science. The presence of multiple functional groups—a ketone, a pyridine ring, a nitro group, and an aryl chloride—imparts moderate polarity and specific chemical properties that dictate the optimal purification strategy. This document details three primary purification methodologies: recrystallization for bulk material, flash column chromatography for high-purity research quantities, and preparative High-Performance Liquid Chromatography (HPLC) for obtaining reference-grade material. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure reproducibility and high-purity outcomes.

Introduction and Strategic Importance

(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone is a heterocyclic ketone scaffold. The pyridinone motif is recognized as a "privileged structure" in drug discovery, known for its ability to act as a bioisostere for various functional groups and for its favorable impact on metabolic stability and solubility[1][2]. The nitroaromatic moiety is also a precursor to versatile aniline derivatives, which are fundamental building blocks in the synthesis of pharmacologically active compounds[3][4].

Given its role as a synthetic precursor, the purity of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone is paramount. Impurities, such as unreacted starting materials, by-products from side reactions (e.g., double acylation or positional isomers), or degradation products, can compromise the yield, purity, and biological activity of subsequent products. This guide offers a systematic approach to purifying this compound, enabling researchers to select the most appropriate method based on scale, required purity, and available resources.

Preliminary Analysis: Understanding the Crude Material

Before attempting any purification, a preliminary analysis of the crude product is essential. This step provides critical information about the impurity profile and helps in tailoring the purification strategy.

  • Thin-Layer Chromatography (TLC): A rapid and indispensable technique to estimate the number of components in the crude mixture. A typical mobile phase for this moderately polar compound would be a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate.

  • Analytical High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity and resolves impurities that may not be visible by TLC. A reverse-phase C18 column is generally effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude material can help identify the desired product and characterize major impurities by comparing the observed signals to the expected chemical shifts and integration values.

Purification Method Selection: A Decision Workflow

The choice of purification method is a trade-off between scale, desired purity, cost, and time. The following workflow provides a general guideline for selecting the most suitable technique.

G start Crude Product (4-Chloro-3-nitrophenyl) (pyridin-4-yl)methanone scale_check What is the scale? start->scale_check purity_check_large Moderate Purity Needed? (>95%) scale_check->purity_check_large Large Scale (>5g) purity_check_small Required Purity? scale_check->purity_check_small Small to Medium Scale (<5g) recrystallization Protocol 1: Recrystallization purity_check_large->recrystallization Yes chromatography Protocol 2: Flash Column Chromatography purity_check_large->chromatography No (High Purity Needed) purity_check_small->chromatography High Purity (98-99.5%) prep_hplc Protocol 3: Preparative HPLC purity_check_small->prep_hplc Ultimate Purity (>99.5%, Reference Grade) final_product Pure Product (>99.5%) recrystallization->final_product Verify Purity chromatography->final_product Verify Purity prep_hplc->final_product Verify Purity

Caption: Decision workflow for selecting a purification method.

Protocol 1: Recrystallization for Bulk Purification

Recrystallization is a cost-effective technique for purifying solid compounds on a large scale, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures. The key is to select a solvent system where the compound is highly soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.

Rationale for Solvent Selection: (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone is a moderately polar molecule. Therefore, polar protic solvents like ethanol or solvent mixtures such as ethyl acetate/hexane are excellent candidates. Nitrophenols, which share some structural similarity, are known to be soluble in solvents like ethanol, acetone, and ethyl acetate[5][6].

Step-by-Step Protocol (Mixed-Solvent System: Ethanol/Water)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly turbid. This indicates the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product[7].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold ethanol/water mixture to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

ParameterValue/DescriptionRationale
Solvent System Ethanol ("Good" Solvent) / Water ("Anti-Solvent")Ethanol dissolves the moderately polar compound, while water reduces its solubility to induce precipitation.
Cooling Method Slow cooling followed by an ice bathPromotes the formation of well-defined, pure crystals and maximizes recovery.
Expected Purity >95%Effective for removing impurities with significantly different solubility profiles.
Troubleshooting If the compound "oils out," redissolve in more hot ethanol and cool even more slowly[7].Oiling out occurs when the compound precipitates above its melting point; increasing the solvent volume lowers the saturation temperature.

Protocol 2: Flash Column Chromatography

Flash column chromatography is the standard method for purifying compounds in a research setting, offering excellent resolution and yielding high-purity material. The separation is based on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase[8].

Rationale for Conditions: Silica gel, a polar stationary phase, will retain the moderately polar target compound. A mobile phase of increasing polarity (a gradient of ethyl acetate in hexane) will be used to first elute non-polar impurities, followed by the target compound, and finally the more polar impurities. Dry loading is recommended to ensure a tight band at the start of the separation, leading to better resolution.

Step-by-Step Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 90:10 Hexane/Ethyl Acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped[8].

  • Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent completely to obtain a free-flowing powder[8].

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the initial mobile phase, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 10% to 40% ethyl acetate in hexane.

  • Monitoring: Monitor the elution process by collecting fractions and analyzing them by TLC with UV visualization (254 nm).

  • Fraction Pooling and Isolation: Combine the fractions containing the pure product (identified by a single spot on TLC at the correct Rf value). Remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

G cluster_prep Preparation cluster_run Execution dissolve 1. Dissolve Crude Product in Dichloromethane add_silica 2. Add Silica Gel dissolve->add_silica evaporate 3. Evaporate Solvent (Dry Loading) add_silica->evaporate load_sample 5. Load Sample onto Column evaporate->load_sample pack_column 4. Pack Column with Silica-Hexane Slurry pack_column->load_sample elute 6. Elute with Hexane/ Ethyl Acetate Gradient load_sample->elute collect 7. Collect Fractions elute->collect monitor 8. Monitor Fractions by TLC collect->monitor pool 9. Pool Pure Fractions monitor->pool isolate 10. Evaporate Solvent pool->isolate pure_product Purified Product isolate->pure_product Yields

Caption: Experimental workflow for flash column chromatography.

Protocol 3: Preparative HPLC for Ultimate Purity

Preparative HPLC is a scaled-up version of analytical HPLC designed to isolate and purify compounds rather than just quantify them[9][10]. It is the method of choice for obtaining reference-grade material (>99.5% purity) for critical applications like pharmacological testing or as an analytical standard.

Rationale for Conditions: A reverse-phase C18 column is suitable for this moderately polar compound. A mobile phase consisting of acetonitrile and water provides good resolving power for many organic molecules[11]. The addition of a small amount of an acid like formic acid (FA) or trifluoroacetic acid (TFA) is critical. The pyridine nitrogen in the target molecule is basic and can exist in both protonated and neutral forms at neutral pH, leading to peak tailing. The acidic modifier ensures the pyridine is consistently protonated, resulting in a single species and a sharp, symmetrical peak.

Step-by-Step Protocol
  • Analytical Method Development: First, develop an optimal separation method on an analytical scale (e.g., 4.6 mm ID column). Scout different gradients of acetonitrile in water (both containing 0.1% formic acid) to find conditions that provide good resolution between the product peak and any impurities.

  • Scale-Up: Scale the analytical method to a preparative column (e.g., >20 mm ID). The flow rate and injection volume are increased proportionally to the column's cross-sectional area.

  • Sample Preparation: Dissolve the compound (already partially purified by chromatography or recrystallization) in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water. Filter the solution to remove any particulates that could damage the column or system.

  • Purification Run: Inject the sample onto the preparative HPLC system. Monitor the elution using a UV detector at a wavelength where the compound absorbs strongly (e.g., 254 nm).

  • Fraction Collection: Use an automated fraction collector to collect the eluent corresponding to the target peak.

  • Product Isolation: Combine the pure fractions. The bulk of the organic solvent (acetonitrile) can be removed by rotary evaporation. The remaining aqueous solution is often lyophilized (freeze-dried) to yield the final product as a pure, fluffy solid.

ParameterValue/DescriptionRationale
Stationary Phase Reverse-Phase C18Retains the moderately polar compound through hydrophobic interactions.
Mobile Phase Acetonitrile / Water with 0.1% Formic AcidAcetonitrile is a common organic modifier[12]. Formic acid ensures the basic pyridine nitrogen is protonated, improving peak shape.
Detection UV at 254 nmThe aromatic and nitro functionalities provide strong UV absorbance for sensitive detection.
Expected Purity >99.5%HPLC offers the highest resolving power for removing closely related impurities[10].

Purity Verification and Characterization

After purification, the final product's purity and identity must be rigorously confirmed:

  • Analytical HPLC: A single, sharp peak should be observed. Purity is typically reported as the area percentage of the main peak.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and the absence of impurity signals.

  • Mass Spectrometry (MS): Verifies the correct molecular weight of the compound.

  • Melting Point: A sharp, well-defined melting point is indicative of high purity.

Comparative Summary of Purification Methods

FeatureRecrystallizationFlash Column ChromatographyPreparative HPLC
Typical Scale >1 g50 mg - 5 g1 mg - 1 g
Achievable Purity 95-99%98-99.5%>99.5%
Cost Low (Solvents)Moderate (Silica, Solvents)High (Instrument, Columns, Solvents)
Time/Labor LowModerateHigh (Method Dev. + Run Time)
Primary Application Bulk purification, removal of major impuritiesStandard research lab purificationReference standards, final API purification

References

  • Shimadzu Corporation. (n.d.). Preparative HPLC Systems. Retrieved from Shimadzu. [Link]

  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from Agilent. [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

  • Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Labcompare.com. [Link]

  • ChemBK. (2024). Methanone,(4-chloro-3-nitrophenyl) (4-fluorophenyl)-. Retrieved from ChemBK. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Chloro-3-nitrophenyl 2-thienyl ketone on Newcrom R1 HPLC column. Retrieved from SIELC. [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from Waters. [Link]

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. ResearchGate. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Frontiers Media. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. Pharmaceuticals. [Link]

  • CUNY. (n.d.). Purification by Recrystallization. CUNY Bronx Community College. [Link]

Sources

Application

Nucleophilic Aromatic Substitution (SNAr) of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone: An In-Depth Protocol and Mechanistic Guide

Executive Summary & Chemical Rationale The functionalization of diaryl ketones is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and receptor agonists[1]. Among these sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The functionalization of diaryl ketones is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and receptor agonists[1]. Among these scaffolds, (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone stands out as an exceptionally reactive electrophile for Nucleophilic Aromatic Substitution (SNAr).

As a Senior Application Scientist, I often see SNAr reactions fail due to a misunderstanding of the electronic demands of the substrate or poor solvent/base selection. This guide is designed to deconstruct the causality behind the reactivity of this specific molecule and provide a self-validating, highly optimized protocol for its functionalization.

Mechanistic Causality: Why is this Substrate so Reactive?

The SNAr reaction proceeds via an addition-elimination mechanism. The rate-limiting step is the initial attack of the nucleophile to form an anionic intermediate known as the Meisenheimer complex[2]. The activation energy required to form this complex is drastically lowered in (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone due to a "perfect storm" of electronic effects:

  • Ortho-Nitro Activation: The nitro group at the 3-position exerts powerful inductive (-I) and resonance (-M) effects, stabilizing the negative charge of the intermediate.

  • Para-Carbonyl Activation: The ketone linker at the 1-position provides an additional resonance sink for the developing negative charge.

  • Pyridin-4-yl Inductive Pull: The electron-deficient pyridine ring further withdraws electron density from the central carbonyl, enhancing its electron-withdrawing effect on the primary phenyl ring.

Because of this extreme electron deficiency, the C4-chloride becomes an outstanding leaving group, allowing for displacement by a wide variety of nucleophiles (amines, alkoxides, thiolates) under remarkably mild conditions[3].

Reaction Pathway & Kinetics

SNAr_Mechanism Substrate Activated Aryl Chloride (Electrophile) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer Addition (Rate Limiting) Nucleophile Amine Nucleophile (Nu:) Nucleophile->Meisenheimer Attack at C4 Product Substituted Product (Diaryl Ketone) Meisenheimer->Product Elimination (Fast) LeavingGroup Chloride Ion (Leaving Group) Meisenheimer->LeavingGroup Departs

Addition-elimination SNAr mechanism via the Meisenheimer complex intermediate.

Optimization of Reaction Conditions

The choice of solvent and base dictates the success of the SNAr reaction. Polar aprotic solvents (DMF, DMSO) are mandatory as they solvate the nucleophile without hydrogen-bonding to it, thereby increasing its nucleophilicity. They also stabilize the highly polar transition state leading to the Meisenheimer complex.

The table below summarizes the quantitative optimization data for displacing the chloride in (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone with various nucleophile classes.

Table 1: Quantitative Optimization Data for SNAr Conditions

Nucleophile ClassOptimal SolventPreferred BaseTemp (°C)Time (h)Expected Yield (%)
Secondary Aliphatic Amines (e.g., Morpholine)DMFK₂CO₃ (2.0 eq)252 - 485 - 95
Primary Aliphatic Amines (e.g., Benzylamine)MeCNDIPEA (2.5 eq)25 - 504 - 880 - 90
Aryl Amines (Anilines) DMSONaH or t-BuOK80 - 10012 - 2450 - 75
Thiolates THFCs₂CO₃ (1.5 eq)0 - 251 - 290 - 98

Note: Thiolates are highly nucleophilic and require lower temperatures to prevent side reactions, such as the reduction of the nitro group.

Experimental Workflow

Workflow Step1 Step 1: Reaction Setup Substrate, Amine, Base in DMF Step2 Step 2: Incubation & Monitoring Stir at 25-80°C, Check via LC-MS Step1->Step2 Step3 Step 3: Aqueous Quench Pour into Ice-Water to Precipitate Step2->Step3 >95% Conversion Confirmed Step4 Step 4: Isolation Vacuum Filtration & H2O Wash Step3->Step4 Step5 Step 5: Purification & Validation Recrystallization, NMR/LC-MS Step4->Step5

Standard experimental workflow for the SNAr reaction and subsequent product isolation.

Detailed Experimental Protocols

To ensure trustworthiness, the following methodology is designed as a self-validating system . Each step includes a built-in checkpoint to confirm the reaction is proceeding as intended before moving forward.

Protocol A: SNAr with Secondary Aliphatic Amines (e.g., Morpholine)

This protocol utilizes mild conditions due to the high nucleophilicity of secondary aliphatic amines and the extreme electrophilicity of the substrate.

Reagents:

  • (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone: 1.0 mmol (262.6 mg)

  • Morpholine: 1.2 mmol (104.5 mg / 104 µL)

  • Potassium carbonate (K₂CO₃, finely powdered): 2.0 mmol (276.4 mg)

  • Anhydrous N,N-Dimethylformamide (DMF): 5.0 mL

Step-by-Step Methodology:

  • Setup: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, suspend the (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone and K₂CO₃ in 5.0 mL of anhydrous DMF.

    • Causality: Using finely powdered K₂CO₃ increases the surface area for the heterogeneous deprotonation of the amine, accelerating the reaction rate.

  • Initiation: Add morpholine dropwise at room temperature (25 °C). The solution will typically undergo a distinct color change (often shifting to a deep yellow or orange), indicating the formation of the Meisenheimer complex.

  • Incubation & Monitoring (Self-Validation Checkpoint 1): Stir the reaction vigorously at 25 °C. After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation: Look for the disappearance of the starting material mass ( [M+H]+ = 263.0) and the appearance of the product mass ( [M+H]+ = 314.1). If conversion is <95%, continue stirring for an additional 2 hours.

  • Aqueous Quench: Once complete, pour the reaction mixture slowly into 25 mL of vigorously stirring ice-water.

    • Causality: The product, a highly hydrophobic diaryl ketone, will rapidly precipitate, while the DMF, unreacted morpholine, and inorganic salts remain completely soluble in the aqueous phase.

  • Isolation: Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water (3 × 10 mL) to remove trace DMF.

  • Drying & Purification: Dry the solid under high vacuum at 40 °C overnight. The crude product is typically >95% pure by NMR. If further purification is required, recrystallize from boiling ethanol.

Protocol B: SNAr with Weak Nucleophiles (e.g., Anilines)

Anilines are significantly less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring. This requires stronger bases and thermal activation.

Reagents:

  • (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone: 1.0 mmol (262.6 mg)

  • Substituted Aniline: 1.1 mmol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.5 mmol (60.0 mg)

  • Anhydrous Dimethyl Sulfoxide (DMSO): 5.0 mL

Step-by-Step Methodology:

  • Nucleophile Activation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the aniline in 3.0 mL of anhydrous DMSO. Cool to 0 °C in an ice bath. Carefully add NaH in one portion. Stir for 30 minutes until hydrogen gas evolution ceases.

    • Causality: Pre-forming the highly nucleophilic anilide anion is critical. DMSO is used because its high dielectric constant perfectly solvates the sodium cation, leaving a "naked" and highly reactive anilide anion.

  • Electrophile Addition: Dissolve the (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone in 2.0 mL of DMSO and add it dropwise to the anilide solution at 0 °C.

  • Thermal Incubation: Remove the ice bath and heat the reaction to 80 °C for 12 hours.

  • Monitoring (Self-Validation Checkpoint 2): Monitor via TLC (Hexanes:EtOAc 1:1). The product spot will typically be highly UV-active and run lower than the starting chloride.

  • Workup: Cool to room temperature and quench carefully with saturated aqueous NH₄Cl (10 mL) to neutralize any remaining base. Extract with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine (5 × 15 mL) to back-extract the DMSO. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Troubleshooting and Analytical Validation

  • Side Reaction - Hydrolysis: If the reaction solvent (DMF/DMSO) or base is wet, hydroxide ions can act as competing nucleophiles, yielding the 4-hydroxy-3-nitrophenyl byproduct. Solution: Always use anhydrous solvents and store hygroscopic bases (like K₂CO₃) in a desiccator.

  • Analytical Markers: In ¹H NMR (DMSO-d₆), the successful displacement of the chloride by an amine is easily validated by the upfield shift of the aromatic protons on the nitrophenyl ring. The highly electron-withdrawing chloride is replaced by an electron-donating amine (via resonance), shielding the adjacent protons and shifting them from ~8.2 ppm to ~7.5 ppm.

References

  • Design and Synthesis of Small Molecule Agonists of EphA2 Receptor Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[1]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[3]

  • α-Chlorobenzylation of Nitroarenes via Vicarious Nucleophilic Substitution with Benzylidene Dichloride: Umpolung of the Friedel–Crafts Reaction Source: The Journal of Organic Chemistry, ACS Publications URL:[2]

Sources

Method

Chemoselective Reduction of the Nitro Group in (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone: Application Notes &amp; Protocols

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationale The synthesis and derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The synthesis and derivatization of active pharmaceutical ingredients (APIs) frequently require the targeted reduction of specific functional groups without perturbing the rest of the molecule. The substrate (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone [1] presents a classic chemoselectivity trilemma for synthetic chemists due to the presence of three easily reducible moieties:

  • The Nitro Group (-NO₂): The target for reduction to an aniline derivative.

  • The Aryl Chloride (Ar-Cl): Highly susceptible to hydrodehalogenation (dechlorination) under standard palladium-catalyzed hydrogenation conditions.

  • The Diaryl Ketone (Methanone): Prone to over-reduction to a secondary alcohol or complete deoxygenation under forcing reductive conditions (e.g., LiAlH₄ or prolonged hydrogenation).

  • The Pyridine Ring: Can poison certain transition metal catalysts or undergo partial saturation.

To achieve absolute chemoselectivity, standard catalytic hydrogenation (e.g., H₂ with Pd/C) must be avoided, as the oxidative addition of palladium into the activated C-Cl bond is facile, leading to rapid dechlorination[2]. Instead, this application note details two highly reliable, field-proven single-electron transfer (SET) methodologies: Iron/Ammonium Chloride (Béchamp-type reduction) [3] and Tin(II) Chloride (SnCl₂) [4]. Both methods operate via mechanisms that are inherently blind to aryl chlorides and ketones, ensuring near-quantitative conversion to the desired (3-amino-4-chlorophenyl)(pyridin-4-yl)methanone.

Chemoselectivity Workflow

The following workflow illustrates the divergent outcomes based on the choice of reducing agent.

Chemoselectivity Substrate (4-Chloro-3-nitrophenyl) (pyridin-4-yl)methanone (Starting Material) PdC Path A: H2, Pd/C (Standard Hydrogenation) Substrate->PdC Non-selective Fe Path B: Fe/NH4Cl or SnCl2 (SET Reduction) Substrate->Fe Chemoselective Product_DeCl Dechlorinated Product (3-Aminophenyl)(pyridin-4-yl)methanone [UNDESIRED] PdC->Product_DeCl Hydrodehalogenation Product_Desired Target Product (3-Amino-4-chlorophenyl) (pyridin-4-yl)methanone [DESIRED] Fe->Product_Desired Preserves Ar-Cl & C=O

Figure 1: Reaction pathway divergence demonstrating the necessity of SET reduction methods over standard catalytic hydrogenation.

Methodological Comparison & Data Presentation

Before proceeding to the bench, review the comparative data below to select the optimal protocol for your specific scale and downstream requirements.

ParameterProtocol A: Fe / NH₄ClProtocol B: SnCl₂·2H₂O
Primary Mechanism Heterogeneous Single-Electron TransferHomogeneous Metal Oxidation (Sn²⁺ → Sn⁴⁺)
Chemoselectivity Excellent (Preserves Cl, C=O, Pyridine)Excellent (Preserves Cl, C=O, Pyridine)
Typical Yield 85% – 95%80% – 90%
Scalability High (Kilogram scale viable)Moderate (Tin waste disposal is a limiting factor)
Reaction Time 2 – 4 hours1 – 3 hours
Workup Challenge Filtration of iron oxide sludgeEmulsion formation during tin salt neutralization
Environmental Impact Low (Iron is non-toxic and abundant)High (Heavy metal waste requires specific disposal)

Experimental Protocols

Protocol A: Iron-Mediated Reduction (Fe / NH₄Cl)

Causality & Design: This method utilizes zero-valent iron powder as the electron source. Ammonium chloride (NH₄Cl) acts as a mild proton donor. Unlike strong acids (e.g., HCl or Acetic Acid), NH₄Cl maintains a near-neutral pH (pH ~6), which prevents the protonation of the ketone and pyridine ring, thereby completely suppressing ketone reduction and minimizing side reactions[3][5].

Materials:

  • (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (1.0 eq)

  • Iron powder (325 mesh, electrolytic grade preferred) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol / Water (4:1 v/v)

  • Celite® 545 (for filtration)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substrate (1.0 eq) in the Ethanol/Water (4:1) mixture.

  • Activation: Add NH₄Cl (5.0 eq) to the solution and stir for 5 minutes at room temperature to ensure dissolution.

  • Addition: Carefully add the Iron powder (5.0 eq) in portions to the stirring mixture. Note: Using electrolytic grade iron significantly reduces reaction time due to higher surface area.[3]

  • Reaction: Heat the suspension to reflux (approx. 75–80 °C). Vigorously stir the mixture. The solution will turn into a dark brown/black suspension as iron oxides form.

  • Monitoring: Monitor the reaction via TLC or LC-MS. The reduction is typically complete within 2 to 4 hours.

  • Quenching & Filtration: Once complete, cool the mixture to 40 °C. Crucial Step: Filter the warm black sludge through a tightly packed pad of Celite® to remove iron oxides. Wash the Celite pad generously with hot Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[3][6].

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the crude amine.

Protocol B: Tin(II) Chloride Reduction (SnCl₂·2H₂O)

Causality & Design: Tin(II) chloride is a classic, highly specific reductant for nitro groups. The reaction is driven by the oxidation of Sn(II) to Sn(IV). Because it is a milder reductant than dissolving metal reductions in strong acids, it leaves the aryl chloride and the diaryl ketone completely untouched[4][7].

Materials:

  • (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Solvent: Absolute Ethanol or Ethyl Acetate

  • 1M NaOH or Saturated NaHCO₃ (for workup)

Step-by-Step Procedure:

  • Preparation: Dissolve the starting material (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Addition: Add SnCl₂·2H₂O (5.0 eq) directly to the reaction flask.

  • Reaction: Heat the mixture to 70 °C under a nitrogen atmosphere. Stir vigorously for 1 to 3 hours[4].

  • Monitoring: Confirm the consumption of the starting material via LC-MS.

  • Workup (Mitigating Emulsions): Cool the reaction to room temperature and pour it into crushed ice. The mixture will be highly acidic. Slowly add 1M NaOH or saturated aqueous NaHCO₃ until the pH reaches 7-8.

    • Expert Insight: At this pH, tin salts will precipitate as a thick white solid (tin hydroxides). To avoid intractable emulsions during extraction, either add excess NaOH to form soluble stannate complexes (if the product tolerates high pH), or filter the entire neutralized suspension through a pad of Celite® before extraction[4].

  • Isolation: Extract the filtrate with EtOAc (3x). Wash the organic layer with brine, dry over MgSO₄, and evaporate the solvent to yield the target aniline.

Mechanistic Pathway of Nitro Reduction

Both Iron and Tin-mediated reductions proceed through a well-established stepwise deoxygenation and protonation sequence. Understanding this pathway is critical, as incomplete reactions may yield stable hydroxylamine intermediates.

Mechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-N=O) Nitro->Nitroso +2e⁻, +2H⁺ -H₂O Hydroxylamine Arylhydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Target Aniline (Ar-NH2) Hydroxylamine->Amine +2e⁻, +2H⁺ -H₂O

Figure 2: Stepwise single-electron transfer (SET) mechanism for the reduction of the nitro group to an amine.

References

  • Nitro Reduction - Common Conditions. Common Organic Chemistry. Available at: [Link]

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill. RSC Publishing. Available at:[Link]

  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Semantic Scholar. Available at: [Link]

  • Reshaping Inner Helmholtz Layer and Electrolyte Structure via Multifunctional Organic Molecule Enabling Dendrite-Free Zn Metal Anode. PubMed (NIH). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone synthesis

Welcome to the Technical Support Center for the synthesis and optimization of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (often referred to in literature as CNPM). This compound is a highly valuable building block i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (often referred to in literature as CNPM). This compound is a highly valuable building block in medicinal chemistry and has recently gained prominence as a multifunctional electrolyte additive for next-generation energy storage systems .

Due to the presence of cross-reactive functional groups (a basic pyridine ring, an electrophilic ketone, and a reducible nitro group), synthesizing this molecule requires precise control over reaction conditions. This guide provides an in-depth troubleshooting framework, focusing on the most scalable and robust synthetic route: the Friedel-Crafts acylation of chlorobenzene followed by regioselective electrophilic nitration.

Process Workflow & Logical Architecture

SynthesisRoute SM1 Isonicotinoyl Chloride + Chlorobenzene Step1 Step 1: Friedel-Crafts Acylation (>2.2 eq AlCl3, Reflux) SM1->Step1 Int1 4-(4-Chlorobenzoyl)pyridine (Intermediate) Step1->Int1 Issue1 Issue: Stalled Reaction Fix: AlCl3 compensates for pyridine coordination Step1->Issue1 Step2 Step 2: Electrophilic Nitration (KNO3 / H2SO4, <40°C) Int1->Step2 Prod (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (Target Product) Step2->Prod Issue2 Issue: Over-nitration / Tars Fix: Strict Temp Control & KNO3 method Step2->Issue2

Fig 1: Two-step synthesis of CNPM highlighting critical troubleshooting nodes and workflow.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My Friedel-Crafts acylation to form the intermediate 4-(4-chlorobenzoyl)pyridine is stalling at 40-50% conversion. How can I drive this to completion? A: The stalling is a classic stoichiometric failure caused by the substrate's electronic properties. Isonicotinoyl chloride contains a basic pyridine nitrogen that rapidly forms a strong Lewis acid-base complex with AlCl3​ . This coordination effectively consumes one full equivalent of your catalyst and forms a highly deactivated pyridinium species .

  • Actionable Fix: You must use a minimum of 2.2 to 2.5 equivalents of anhydrous AlCl3​ . The first equivalent is sacrificed to the pyridine nitrogen, while the second equivalent is required to activate the acyl chloride. Furthermore, because the resulting intermediate is highly electron-deficient, the reaction requires elevated temperatures (e.g., refluxing chlorobenzene, which conveniently serves as both reactant and solvent) rather than standard room-temperature conditions.

Q2: During the nitration of 4-(4-chlorobenzoyl)pyridine, I am seeing multiple spots on TLC and poor isolated yields. What is causing this? A: This is typically caused by poor thermal control leading to over-nitration or oxidative cleavage. The regioselectivity itself is highly favorable and naturally directs to the correct position: the carbonyl group is meta-directing, and the chloro group is ortho/para-directing. In the 4-chlorophenyl ring, both directing groups synergistically activate the 3-position. The pyridine ring is protonated in sulfuric acid, rendering it completely inert to electrophilic attack.

  • Actionable Fix: Switch from a harsh mixed acid ( HNO3​ / H2​SO4​ ) to a milder KNO3​ in concentrated H2​SO4​ system. Exothermic spikes above 40 °C cause degradation. By adding KNO3​ portion-wise, you control the generation of the nitronium ion ( NO2+​ ) in situ, preventing thermal runaway .

Q3: Can I synthesize this compound via a nucleophilic addition of a Grignard or organolithium reagent to 4-chloro-3-nitrobenzaldehyde? A: While theoretically possible, it is highly discouraged for scale-up due to the nitro group's incompatibility with highly reactive organometallics. The nitro group is an excellent single-electron acceptor. Grignard reagents often undergo Single Electron Transfer (SET) with nitroarenes, leading to radical anions and complex tar mixtures. If you attempt to react 4-pyridyllithium with 4-chloro-3-nitrobenzaldehyde, any temperature spike above -78 °C will lead to SET reduction. Even if successful, this route requires a secondary oxidation step (e.g., using MnO2​ ) to convert the resulting alcohol to the target methanone. The Friedel-Crafts/Nitration route is vastly superior for yield and scalability.

Quantitative Optimization Metrics

To maximize the yield of the critical nitration step, adhere to the optimized parameters outlined below. Deviations from these metrics are the primary cause of batch failure.

Table 1: Process Optimization Metrics for the Nitration Step

ParameterSub-optimal ConditionOptimized ProtocolYield ImpactCausality
Nitrating Agent HNO3​ / H2​SO4​ KNO3​ in conc. H2​SO4​ +15%Controls in situ NO2+​ generation; reduces oxidative cleavage.
Thermal Control > 50 °CStrictly 0 °C to 40 °C+25%Prevents over-nitration and exothermic tar formation.
Quench Method Direct water additionPour over crushed ice+10%Prevents localized boiling and product degradation.
Neutralization NaOH NH4​OH to pH ~7Purifies ProductPrevents base-catalyzed hydrolysis of the bridging ketone.

Standard Operating Procedure (SOP): Regioselective Nitration

This self-validating protocol details the conversion of 4-(4-chlorobenzoyl)pyridine to (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone .

Step 1: Acidic Dissolution (Validation Checkpoint)

  • Charge a dry, 500 mL round-bottom flask with 200 mL of concentrated sulfuric acid ( H2​SO4​ ). Cool the flask to 0–5 °C using an ice-water bath.

  • Slowly add 33.0 g (0.152 mol) of 4-(4-chlorobenzoyl)pyridine under vigorous magnetic stirring.

  • Self-Validation: Ensure complete dissolution before proceeding. A clear, homogenous solution confirms that the pyridine ring is fully protonated (deactivated) and the substrate is ready for regioselective nitration.

Step 2: Controlled Nitration

  • Weigh out 15.5 g (0.153 mol) of potassium nitrate ( KNO3​ ).

  • Add the KNO3​ portion-wise over 30 minutes to the stirred acidic solution.

  • Self-Validation: Monitor the internal temperature continuously. The temperature must rise slightly (indicating the reaction is initiating) but must strictly remain below 40 °C. Adjust the addition rate to maintain this thermal window.

Step 3: Maturation & Quenching

  • Remove the ice bath and allow the reaction mixture to stir for exactly 1 hour at ambient temperature.

  • Cautiously pour the acidic mixture into a large beaker containing 2.0 L of crushed ice and water.

  • Self-Validation: The presence of crushed ice ensures the massive heat of dilution from the sulfuric acid is absorbed without exceeding 10 °C, protecting the product from thermal degradation.

Step 4: Isolation & Purification

  • Slowly add ammonium hydroxide ( NH4​OH ) to the quenched mixture until the solution is neutralized (pH ~7).

  • The target product, (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone, will precipitate as a distinct yellow solid.

  • Collect the crude product via vacuum filtration and wash with cold distilled water.

  • Recrystallize from a cyclohexane-Norite (activated charcoal) mixture to yield pure yellow prisms (Expected melting point: 114–116 °C).

References

  • Reshaping Inner Helmholtz Layer and Electrolyte Structure via Multifunctional Organic Molecule Enabling Dendrite-Free Zn Metal Anode. Advanced Science (PubMed). Available at:[Link]

  • Identification and Development of an Efficient Route to SB-649915. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Synthesis of 4-(3-nitro-4-chlorobenzoyl)pyridine. PrepChem. Available at:[Link]

Optimization

solubility issues of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone in organic solvents

Welcome to the Technical Support Center for (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (CNPM) . As a Senior Application Scientist, I frequently encounter researchers struggling with the handling of multi-functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (CNPM) .

As a Senior Application Scientist, I frequently encounter researchers struggling with the handling of multi-functionalized aromatic compounds. CNPM presents a unique structural paradox: it possesses a rigid, hydrophobic aromatic core, yet it is heavily decorated with highly polar, electron-withdrawing functional groups (─C═O, ─Cl, ─C═N─, and ─NO₂). This combination leads to immense crystal lattice energy driven by strong dipole-dipole interactions and π−π stacking [1]. Consequently, dissolving it requires carefully overcoming these thermodynamic barriers.

Below is our comprehensive troubleshooting guide, solubility matrix, and FAQ section to ensure your workflows—whether in organic synthesis or as an electrolyte additive for aqueous zinc-ion batteries (AZIBs)—are reproducible and self-validating.

Part 1: Quantitative Solubility Matrix

To achieve a stable monomeric dispersion, the solvent must possess a high dielectric constant ( ϵ ) to stabilize the strong dipoles without relying solely on hydrogen-bond donation [2].

Solvent CategorySpecific SolventDielectric Constant ( ϵ )Est. Solubility LimitRecommended Application
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50 mg/mLPrimary stock solutions, NMR ( DMSO−d6​ )
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 30 mg/mLAlternative stock, synthesis reactions
Moderately Polar Dichloromethane (DCM)8.9< 5 mg/mLLiquid-liquid extractions
Polar Protic Methanol (MeOH)32.7< 2 mg/mLNot recommended (poor solvation of core)
Non-Polar Hexane1.9InsolubleAnti-solvent precipitation, washing
Aqueous Water ( diH2​O )80.1Trace ( μg /mL)Battery electrolytes (requires co-solvent) [1]

Part 2: Core Troubleshooting Guide & Protocol

When preparing high-concentration stock solutions, simply adding solvent is rarely sufficient. You must actively disrupt the intermolecular forces.

Workflow A 1. Weigh CNPM Powder (Protect from light) B 2. Add Polar Aprotic Solvent (Anhydrous DMSO / DMF) A->B C 3. Thermal Agitation (10-15 mins at 40°C) B->C D 4. Visual Validation (Inspect via Tyndall Effect) C->D E 5. Clarification (Filter via 0.22 µm PTFE) D->E Clear Solution G Troubleshoot: Add Co-solvent & Re-sonicate D->G Turbid / Particulates F 6. Storage (2-8°C, Sealed under N2) E->F G->C

Caption: Step-by-step workflow for preparing and validating CNPM stock solutions in organic solvents.

Step-by-Step Methodology: Preparation of ≥50 mg/mL Stock
  • Solvent Selection : Default to anhydrous DMSO or DMF. Causality: The high dielectric constants ( ϵ≈47 for DMSO) are strictly required to stabilize the strong dipoles of the nitro and chloro groups, preventing the molecules from re-aggregating.

  • Thermal Agitation : Heat the solvent to 40°C in a water bath. Causality: Thermal energy physically disrupts the π−π stacking between the planar pyridinyl and nitrophenyl rings, lowering the thermodynamic barrier for solvent intercalation.

  • Mechanical Shearing : Sonicate the suspension for 10-15 minutes. Do not exceed 50°C to prevent potential oxidation or cleavage at the methanone bridge.

  • Self-Validation Check : Shine a laser pointer through the vial in a dark room. Causality: The absence of the Tyndall effect (scattering of light) confirms a true monomeric solution rather than a colloidal suspension. If the beam is visible, return to Step 3.

  • Clarification : Pass the solution through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically compatible with DMSO/DMF and removes microscopic undissolved crystals that act as nucleation sites for premature precipitation.

Part 3: Mechanistic Insights into Solvation

Understanding why CNPM behaves this way allows you to predict its behavior in novel solvent mixtures.

Mechanism CNPM CNPM Molecule (High Lattice Energy) Interaction Solvation Complex (Dipole-Dipole & H-Bonding) CNPM->Interaction Lattice Disruption Solvent Aprotic Solvent (High Dielectric) Solvent->Interaction Solvation Shell Result Stable Monomeric Dispersion Interaction->Result Thermodynamic Stability

Caption: Mechanistic pathway of CNPM solvation driven by polar aprotic solvents disrupting lattice energy.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does my solution instantly turn cloudy when I dilute the DMSO stock into dichloromethane (DCM) or ethyl acetate? Answer: This is a classic "anti-solvent crash." While the molecule possesses a hydrophobic core, its solubility is heavily dictated by the hydrogen-bond accepting nature of the pyridine nitrogen and the strong dipole of the nitro group. When transitioning from DMSO to a lower-polarity solvent like DCM, the solvation shell collapses rapidly, allowing the highly favorable intermolecular π−π interactions to dominate, causing immediate crystallization. Fix: Perform step-wise dilutions or use a co-solvent system (e.g., maintain 10-15% DMSO in DCM) to keep the dielectric threshold high enough to prevent aggregation.

Q2: I am using this compound as an electrolyte additive for aqueous zinc-ion batteries (AZIBs). How do I dissolve it in a purely aqueous system? Answer: CNPM is inherently hydrophobic and exhibits extremely poor direct solubility in water. However, its quadruple functional groups are highly effective at reshaping the inner Helmholtz layer in AZIBs even at trace concentrations [1]. Fix: Prepare a highly concentrated stock in ethanol or DMSO, then introduce it dropwise into your ZnSO4​ electrolyte under vigorous vortexing. The final organic solvent concentration should remain <1% v/v to avoid altering the bulk electrolyte properties.

Q3: Which deuterated solvent should I use for 1H and 13C NMR characterization? Answer: Avoid CDCl3​ (chloroform-d) or CD3​OD (methanol-d4). The rigid structure will yield poor signal-to-noise ratios and broadened peaks due to transient aggregation in these solvents. Use DMSO−d6​ . It fully solvates the monomeric form, ensuring sharp, well-resolved resonances for the aromatic protons.

References

  • Title: Reshaping Inner Helmholtz Layer and Electrolyte Structure via Multifunctional Organic Molecule Enabling Dendrite-Free Zn Metal Anode Source: Small (PubMed) URL: [Link]

  • Title: Quantitative Measures of Solvent Polarity Source: Chemical Reviews (ACS Publications) URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Crystallization &amp; Purification of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone

Introduction & Mechanistic Context (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (often abbreviated as CNPM) is a highly functionalized intermediate utilized in advanced materials, such as [1], and in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (often abbreviated as CNPM) is a highly functionalized intermediate utilized in advanced materials, such as [1], and in the synthesis of pharmaceutical small-molecule therapeutics, including[2].

The molecule's structural complexity makes its isolation and crystallization prone to specific impurity profiles. The 3-nitro group strongly withdraws electron density via both inductive and resonance effects, activating the ortho-chloro position. This makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr) under thermal stress. Furthermore, the basic pyridine moiety can undergo unwanted N-oxidation or protonation, altering the solubility profile and leading to "oiling out" rather than true crystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing a +14 Da or +28 Da mass shift in my LC-MS after recrystallization?

A1: Solvent-Induced SNAr Degradation. If you are using methanol (+14 Da) or ethanol (+28 Da) as your primary crystallization solvent, the thermal stress combined with the highly activated 4-chloro group leads to the displacement of the chloride ion. This forms the corresponding 4-methoxy or 4-ethoxy-3-nitrophenyl ether impurity.

  • Causality: The basicity of the pyridine ring can act as an internal or external proton sink, facilitating the formation of a Meisenheimer complex with the nucleophilic alcohol solvent.

  • Solution: Transition to a non-nucleophilic binary solvent system such as Ethyl Acetate (EtOAc) and Heptane. If an alcohol must be used for solubility reasons, ensure the pH is strictly neutral to slightly acidic, and minimize the residence time at reflux.

SNArMechanism CNPM CNPM (4-Chloro-3-nitrophenyl...) Intermediate Meisenheimer Complex (Activated by 3-NO2) CNPM->Intermediate Nucleophilic Attack MeOH Nucleophilic Solvent (e.g., MeOH + Heat) MeOH->Intermediate Impurity Alkoxy Impurity (4-Methoxy-3-nitrophenyl...) Intermediate->Impurity Chloride Elimination

Figure 1: Nucleophilic Aromatic Substitution (SNAr) degradation pathway.

Q2: My compound is "oiling out" (liquid-liquid phase separation) instead of crystallizing. How do I force nucleation?

A2: Metastable Zone Bypass and Acidic Impurities. Oiling out occurs when the saturation temperature of the compound in the chosen solvent exceeds its melting point, or when trace acidic impurities protonate the pyridine ring, creating a highly soluble, ionic liquid-like phase.

  • Causality: CNPM has a strong dipole moment. In highly polar solvents, it can form stable supersaturated oils before nucleation kinetics can take over and form a crystal lattice.

  • Solution: Use a binary solvent system with a steeper, more predictable solubility curve. Seed the solution precisely at the metastable zone limit (usually 5–10 °C below the dissolution temperature) before the oiling-out boundary is reached. Ensure the crude mixture is washed with aqueous NaHCO₃ prior to crystallization to neutralize trace acids.

Q3: How can I efficiently remove the 2-nitro regioisomer or the pyridine N-oxide impurity?

A3: Thermodynamic Discrimination and Hot Filtration. The 2-nitro regioisomer (a common Friedel-Crafts or nitration byproduct) has similar solubility but a different spatial geometry. The pyridine N-oxide (an over-oxidation byproduct) is significantly more polar and less soluble in non-polar media.

  • Causality: The N-oxide disrupts the crystal lattice due to its highly polar N-O bond, making it insoluble in moderately non-polar solvents like Toluene or EtOAc. The 2-nitro isomer is more sterically hindered, which lowers its lattice energy compared to the target 4-chloro-3-nitro isomer.

  • Solution: The N-oxide can be removed by hot filtration in EtOAc, where it remains as an insoluble solid. For the 2-nitro isomer, a slow-cooling crystallization (0.5 °C/min) provides excellent thermodynamic discrimination, leaving the regioisomer dissolved in the mother liquor.

Quantitative Data: Solvent Selection Matrix

To prevent degradation while maximizing purity, solvent selection is the most critical parameter. Below is a field-proven matrix for CNPM crystallization.

Solvent SystemSolvating PowerRegioisomer RejectionSNAr Degradation RiskRecommendation
Methanol / Water HighPoorHigh (+14 Da Impurity)Avoid
Ethyl Acetate / Heptane ModerateExcellentNoneOptimal
Toluene LowGoodNoneGood for N-oxide removal
Acetonitrile / Water HighModerateLowAlternative

Standard Operating Procedure (SOP): Optimized Crystallization Workflow

This self-validating protocol utilizes anti-solvent crystallization to maximize yield while rejecting SNAr products and regioisomers.

CrystallizationWorkflow Start Crude CNPM (Contains Isomers & Byproducts) Dissolution Dissolution in EtOAc (Avoid Alcohols) Start->Dissolution HotFiltration Hot Filtration (Remove Insoluble N-Oxides) Dissolution->HotFiltration Cooling Controlled Cooling (0.5 °C / min to 45 °C) HotFiltration->Cooling Seeding Seed Addition (At Metastable Zone) Cooling->Seeding T = 45 °C Isolation Filtration & Wash (Cold Heptane) Seeding->Isolation Drying Vacuum Drying (40 °C, 50 mbar) Isolation->Drying

Figure 2: Optimized anti-solvent crystallization workflow for CNPM.

Step-by-Step Methodology:
  • Dissolution: Suspend 10.0 g of crude CNPM in 50 mL of Ethyl Acetate (EtOAc) in a jacketed reactor. Heat to 65 °C under mild agitation until the solid dissolves.

  • Hot Filtration: Pass the hot solution through a pre-heated 1 μm PTFE filter to remove insoluble pyridine N-oxide impurities and particulate matter.

  • Anti-Solvent Addition: Return the filtrate to the reactor. Maintain at 65 °C and slowly add 20 mL of Heptane dropwise over 15 minutes.

  • Controlled Cooling & Seeding: Cool the reactor to 45 °C at a precise rate of 0.5 °C/min. Add 0.1 g of pure CNPM seed crystals (1 wt%). Hold at 45 °C for 30 minutes to allow the seed bed to mature and prevent the system from crossing the oiling-out boundary.

  • Final Crystallization: Continue cooling at 0.5 °C/min to a final temperature of 5 °C. Hold for 2 hours to maximize yield.

  • Isolation & Washing: Filter the resulting slurry under vacuum. Wash the filter cake with 15 mL of cold (5 °C) EtOAc/Heptane (1:1 v/v) to displace the mother liquor containing the 2-nitro regioisomer.

  • Drying: Dry the crystals in a vacuum oven at 40 °C and 50 mbar for 12 hours.

Self-Validation Check: To verify the success of the protocol and the absence of SNAr degradation, perform a ¹H-NMR (DMSO-d6) analysis on the dried product. The protocol is validated if there is a complete absence of a ~3.9 ppm singlet (which would indicate the presence of the 4-methoxy impurity). Additionally, LC-MS should confirm a single peak corresponding to the exact mass of CNPM without a +14 Da or +16 Da (N-oxide) shift.

References

  • Title: Reshaping Inner Helmholtz Layer and Electrolyte Structure via Multifunctional Organic Molecule Enabling Dendrite-Free Zn Metal Anode Source: Small (PubMed / NIH) URL: [Link]

  • Title: Design and Synthesis of Small Molecule Agonists of EphA2 Receptor Source: European Journal of Medicinal Chemistry (PMC - NIH) URL: [Link]

Sources

Optimization

troubleshooting degradation of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone during storage

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone. This resource is designed to assist you in troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone. This resource is designed to assist you in troubleshooting potential degradation issues encountered during the storage and handling of this compound. As Senior Application Scientists, we have compiled this guide based on established principles of chemical stability and our experience in the field.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and storage of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone.

Q1: What are the primary factors that can cause the degradation of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone during storage?

A1: The degradation of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone is primarily influenced by its molecular structure, which contains several reactive functional groups: a chloro substituent, a nitro group, a ketone linker, and a pyridine ring.[1] Key environmental factors that can trigger degradation include:

  • Hydrolysis: The ketone group and the chloro-substituted aromatic ring can be susceptible to hydrolysis, especially in the presence of moisture and under acidic or basic conditions.[2]

  • Photodegradation: Nitroaromatic compounds and benzophenone derivatives are known to be light-sensitive.[3][4][5] Exposure to UV or even ambient light can initiate photochemical reactions, leading to the formation of degradation products.[6][7]

  • Thermal Stress: Elevated temperatures can accelerate the rate of chemical degradation.[2] The acceptable temperature range for storage should not be exceeded.[5]

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.[6]

Q2: What are the ideal storage conditions for (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone to ensure its long-term stability?

A2: To minimize degradation, (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone should be stored under controlled conditions. The following table summarizes the recommended storage parameters:

ParameterRecommended ConditionRationale
Temperature 2-8 °C or as specified by the supplier. Some sources suggest 15-25°C for similar compounds.[8]Reduces the rate of thermally induced degradation.
Light Protect from light. Store in an amber vial or a light-blocking container.Prevents photodegradation, a common pathway for nitroaromatic and benzophenone-like structures.[5]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation.
Moisture Store in a tightly sealed container in a dry environment or desiccator.Prevents hydrolysis of the ketone and chloro-substituted ring.[9]

Note: Always refer to the supplier's specific storage recommendations on the product's certificate of analysis or safety data sheet (SDS).

Q3: I observe a change in the physical appearance (e.g., color change) of my stored (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone. Does this indicate degradation?

A3: Yes, a change in physical appearance, such as a color change from its initial state (typically a white or off-white solid), is a strong indicator of chemical degradation.[5] Nitroaromatic compounds, upon degradation, can sometimes form colored byproducts. If you observe any physical changes, it is crucial to re-analyze the compound's purity before use.

Q4: What analytical techniques are suitable for detecting and quantifying the degradation of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for assessing the purity and quantifying degradation products of pharmaceutical compounds.[10][11][12] Key considerations for method development include:

  • Column: A reversed-phase column (e.g., C18) is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is often required to separate the parent compound from its more polar or non-polar degradants.

  • Detector: A UV detector is appropriate, as the aromatic rings and the ketone group will absorb UV light. A photodiode array (PDA) detector can provide additional spectral information to help in peak identification.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for identifying the molecular weights of unknown degradation products, which is a critical step in elucidating degradation pathways.[10][13]

Section 2: Troubleshooting Guides

This section provides step-by-step guidance for investigating and resolving degradation issues.

Guide 1: Investigating Suspected Degradation

If you suspect that your sample of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone has degraded, follow this systematic approach to confirm your suspicions and identify the cause.

Step 1: Visual Inspection

  • Carefully examine the material for any changes in color, crystal structure, or for the presence of any liquid.

  • Compare the appearance to a fresh, unopened sample if available.

Step 2: Purity Analysis by HPLC

  • Prepare a solution of your sample at a known concentration.

  • Analyze the solution using a validated, stability-indicating HPLC method.

  • Expected Outcome: A chromatogram of a pure sample should show a single major peak corresponding to the parent compound. The presence of additional peaks indicates the formation of degradation products.

  • Quantification: Calculate the percentage of the parent peak area relative to the total peak area to estimate the extent of degradation. A degradation of 5-20% is generally considered significant in forced degradation studies.[2][6][14]

Step 3: Identification of Degradants by LC-MS

  • Analyze the sample using an LC-MS system to obtain the mass-to-charge ratio (m/z) of the degradation products.

  • This information is crucial for proposing potential structures of the degradants and understanding the degradation pathway.

Step 4: Review of Storage and Handling History

  • Trace the storage conditions of the sample. Was it exposed to light, elevated temperatures, or moisture?

  • Review handling procedures. Was the container properly sealed after each use?

The following diagram illustrates the workflow for investigating suspected degradation:

G cluster_investigation Troubleshooting Workflow: Investigating Degradation start Suspected Degradation visual Step 1: Visual Inspection start->visual hplc Step 2: Purity Analysis (HPLC) visual->hplc pure Purity Confirmed hplc->pure Single peak, >99% purity degraded Degradation Confirmed hplc->degraded Impurity peaks observed lcms Step 3: Degradant ID (LC-MS) review Step 4: Review Storage History lcms->review root_cause Identify Root Cause review->root_cause degraded->lcms

Caption: Workflow for investigating suspected compound degradation.

Guide 2: Forced Degradation Studies

To proactively understand the stability of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone, it is advisable to perform forced degradation studies.[14][15] These studies intentionally stress the compound to identify potential degradation pathways and products.[16]

Protocol: Forced Degradation Study

  • Sample Preparation: Prepare several solutions of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to the following stress conditions as recommended by ICH guidelines:[13][14]

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal 70°C in a calibrated oven for 48 hours (for solid state)
Photolytic Expose to a light source providing combined visible and UV output (ICH Q1B)
  • Analysis: After the specified time, neutralize the acidic and basic samples and analyze all samples by HPLC and LC-MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Identify and characterize any new peaks that appear.

The following diagram illustrates potential degradation pathways based on the functional groups present in (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone:

G cluster_pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation cluster_oxidation Oxidation parent (4-Chloro-3-nitrophenyl) (pyridin-4-yl)methanone hydrolysis_product Hydrolysis Products (e.g., replacement of Cl with OH) parent->hydrolysis_product H₂O / Acid or Base photo_product Photochemical Products (e.g., reduction of nitro group, rearrangements) parent->photo_product Light (UV/Vis) oxidation_product Oxidation Products (e.g., N-oxide on pyridine ring) parent->oxidation_product Oxidizing Agent

Caption: Potential degradation pathways for the compound.

Section 3: References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Vertex AI Search.

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Vertex AI Search.

  • Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. (n.d.). SPIE Digital Library.

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Vertex AI Search.

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025, February 7). Vertex AI Search.

  • Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight. (n.d.). ACS Publications.

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, April 6). Pharmaceutical Technology.

  • Pharma Stability: Stability-Indicating Methods & Forced Degradation. (n.d.). Vertex AI Search.

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.

  • Analytical Techniques for Drug Stability Evaluation: A Review on UV Spectroscopy, HPLC for Forced Degradation Studies in Pharmaceutical Products. (2026, March 26). ResearchGate.

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? (2021, August 17). ACS Publications.

  • BENZOPHENONE. (n.d.). PubChem.

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. (2005). PubMed.

  • Safety Data Sheet: Benzophenone. (2025, March 31). Carl ROTH.

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. (2025, October 29). PMC.

  • Safety Review of Benzophenone. (2023, May 25). Therapeutic Goods Administration (TGA).

  • Benzophenone-3 - SAFETY DATA SHEET. (2024, July 16). Avena Lab.

  • Relaxation and Photochemistry of Nitroaromatic Compounds: Intersystem Crossing through 1ππ* to Higher 3ππ* States, and NO• Dissociation in 9-Nitroanthracene A Theoretical Study. (2025, March 26). The Journal of Physical Chemistry A.

  • BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. (n.d.). NCBI.

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). DOI.

  • Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. (n.d.). PMC.

  • (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone. (n.d.). BLDpharm.

  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. (n.d.). PMC.

  • Mechanism for basic hydrolysis of α-chloronitrile to ketone?. (n.d.). ECHEMI.

  • The Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics. (n.d.). ACS Publications.

  • Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. (n.d.). PMC.

  • Proposed degradation pathways for 4-nitrophenol based on this study. (n.d.). ResearchGate.

  • Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. (2018, April 9). YouTube.

  • Reaction of γ-nitro ketones with thionyl chloride: formation and X-ray crystal structure of an α-sulfinyl ketone. (1984, April 1). Australian Journal of Chemistry.

  • Nef Reaction. (n.d.). Organic Chemistry Portal.

  • Compound (4-chloro-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone. (n.d.). Chemdiv.

  • NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. (n.d.). Loughborough University Research Repository.

  • Pyridine Synthesis: Cliff Notes. (2004, June 9). Baran Lab.

  • Nitrophenol Family Degradation Pathway (an/aerobic). (2008, April 30). Eawag-BBD.

  • The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. (n.d.). ResearchGate.

  • 4-Chloro-3-nitrophenyl methyl sulfone CAS#: 97-07-4. (n.d.). ChemicalBook.

  • (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone. (2026, March 13). ResearchGate.

  • Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. (2023, November 21). MDPI.

  • Degradation characteristics and metabolic pathway of 4-nitrophenol by a halotolerant bacterium Arthrobacter sp. CN2. (2016, February 7). Semantic Scholar.

Sources

Troubleshooting

Technical Support &amp; Troubleshooting Center: Optimizing Reaction Conditions for (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis and handling of (4-Chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis and handling of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (CAS: 62946-43-4).

This diaryl ketone is a critical intermediate in drug discovery—specifically for synthesizing [1] and [2]. Recently, it has also gained prominence in materials science as a multifunctional electrolyte additive (CNPM) that reshapes the inner Helmholtz layer to enable dendrite-free zinc metal anodes[3].

Below, you will find validated protocols, quantitative data summaries, and a causality-driven troubleshooting FAQ to ensure high-fidelity results in your laboratory.

Part 1: Mechanistic Workflow & Logic

The most reliable synthetic route avoids the highly deactivated Friedel-Crafts acylation of 1-chloro-2-nitrobenzene. Instead, the protocol relies on the regioselective electrophilic aromatic substitution (nitration) of a pre-formed ketone, 4-(4-chlorobenzoyl)pyridine ()[4].

G A Starting Material 4-(4-chlorobenzoyl)pyridine C Electrophilic Aromatic Substitution < 40 °C, 1 Hour A->C B Nitration Reagents KNO3 + Conc. H2SO4 B->C Generates NO2+ D Mechanistic Control: Regioselective directing effects (-Cl: o/p, -C=O: meta) C->D E Aqueous Quench & Neutralization Ice-Water + NH4OH C->E Prevents Over-nitration F Target Compound (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone E->F Avoids SNAr Hydrolysis

Mechanistic workflow for synthesizing (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone.

Part 2: Quantitative Reaction Parameters

To ensure a self-validating system, all critical thermodynamic and stoichiometric parameters must be strictly controlled. Deviations from these parameters will compromise regioselectivity and yield.

ParameterValue / ReagentMechanistic Rationale
Starting Material 4-(4-chlorobenzoyl)pyridine (1.0 eq)Pre-forming the ketone framework bypasses the severe deactivation issues of direct Friedel-Crafts acylation[4].
Nitrating Agent KNO₃ (1.01 eq) in conc. H₂SO₄Generates the nitronium ion (NO₂⁺) in situ; H₂SO₄ acts as both the solvent and the necessary acid catalyst[4].
Temperature strictly < 40 °CPrevents thermal runaway, oxidative degradation, and non-selective dinitration of the aromatic rings[4].
Reaction Time 1 HourSufficient for complete conversion due to the highly reactive nature of the nitronium electrophile[4].
Quench Medium Ice-water (Excess, ~13 mL/mmol)Rapidly dissipates the heat of dilution and forces the crude product to precipitate out of the acidic solution[4].
Neutralizing Base Ammonium Hydroxide (NH₄OH)A mild base is required to prevent Nucleophilic Aromatic Substitution (SNAr) of the highly activated aryl chloride[4].
Purification Cyclohexane (Recrystallization)Selective recrystallization yields pure yellow prisms with a melting point of 114–116 °C[4].
Part 3: Validated Step-by-Step Methodology

Protocol: Regioselective Nitration of 4-(4-chlorobenzoyl)pyridine Note: Perform all steps in a properly ventilated fume hood. Concentrated sulfuric acid is highly corrosive.

  • Acidic Solvation: In a round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve 33.0 g (0.152 mol) of 4-(4-chlorobenzoyl)pyridine in 200 mL of concentrated sulfuric acid (H₂SO₄). Causality: H₂SO₄ completely solvates the substrate while providing the highly acidic environment required to protonate nitric acid (formed in situ) and generate the active NO₂⁺ electrophile.

  • Electrophile Generation: Slowly add 15.5 g (0.153 mol) of potassium nitrate (KNO₃) portion-wise to the stirred solution. Causality: The slow, portion-wise addition controls the exothermic generation of the nitronium ion, preventing localized hot spots that could lead to unwanted side reactions.

  • Thermal Control: Maintain the internal reaction temperature strictly below 40 °C using an external ice bath. Stir the mixture for exactly 1 hour. Causality: The 40 °C threshold is the thermodynamic limit. Exceeding it provides the activation energy required for dinitration or oxidative cleavage.

  • Quenching: Cautiously pour the dark reaction mixture into 2.0 liters of vigorously stirred ice-water. Causality: The massive aqueous dilution rapidly quenches the nitration process and dissipates the heat of dilution, causing the crude diaryl ketone to precipitate as a solid.

  • Mild Neutralization: Neutralize the aqueous suspension by carefully adding ammonium hydroxide (NH₄OH) until the pH reaches ~7.0. Causality: NH₄OH is specifically chosen over stronger bases (like NaOH) to protect the activated C–Cl bond from nucleophilic attack.

  • Isolation & Purification: Collect the precipitated solid via vacuum filtration. Wash with cold water and recrystallize the crude solid from cyclohexane to yield the pure product as yellow prisms (MP: 114–116 °C)[4].

Part 4: Troubleshooting & FAQs

Q: Why is direct Friedel-Crafts acylation not recommended for synthesizing this specific diaryl ketone? A: Attempting a Friedel-Crafts acylation between 1-chloro-2-nitrobenzene and isonicotinoyl chloride is thermodynamically and kinetically unfavorable. Both the nitro group and the pyridine ring are strongly electron-withdrawing, which severely deactivates the aromatic systems toward electrophilic aromatic substitution. The validated approach bypasses this by pre-forming the ketone framework as 4-(4-chlorobenzoyl)pyridine, followed by a controlled nitration[4].

Q: How does the electronic nature of the substrate dictate regioselectivity during the nitration step? A: In 4-(4-chlorobenzoyl)pyridine, the target aryl ring is subject to two competing directing effects. The carbonyl group acts as a meta-directing deactivator, while the chloro group acts as an ortho/para-directing deactivator. The incoming nitronium ion (NO₂⁺) is directed precisely to the 3-position because this site is simultaneously ortho to the chloro group and meta to the carbonyl group. This synergistic electronic effect ensures high regiochemical fidelity[4].

Q: I am observing significant byproduct formation and low yields. What are the critical thermodynamic controls I might be missing? A: The dissolution of KNO₃ in concentrated H₂SO₄ generates the nitronium ion exothermically. If your internal reaction temperature exceeds 40 °C, you are providing the activation energy required for unwanted side reactions. This typically manifests as oxidative cleavage of the substrate or non-selective dinitration of the deactivated rings. Ensure rigorous use of an internal thermometer and an ice bath[4].

Q: Why must ammonium hydroxide (NH₄OH) be used instead of sodium hydroxide (NaOH) during the aqueous quench? A: The final product, (4-chloro-3-nitrophenyl)(pyridin-4-yl)methanone, contains a highly activated aryl chloride. The strongly electron-withdrawing nitro group situated ortho to the chloride makes the C–Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Quenching with a strong nucleophile like NaOH can hydrolyze the chloride to form a phenol byproduct. NH₄OH provides a mild neutralization environment that preserves the structural integrity of the aryl chloride[4].

Q: What are the primary downstream applications of this intermediate? A: This diaryl ketone is a highly versatile building block. In drug development, it is utilized to synthesize small molecule agonists for the EphA2 receptor[1] and cytochrome P450 inhibitors[2]. In materials science, it has been deployed as a multifunctional electrolyte additive (CNPM) to reshape the inner Helmholtz layer, enabling dendrite-free zinc metal anodes in next-generation aqueous batteries[3].

References
  • Synthesis of 4-(3-nitro-4-chlorobenzoyl)pyridine Source: PrepChem URL:[Link]

  • Reshaping Inner Helmholtz Layer and Electrolyte Structure via Multifunctional Organic Molecule Enabling Dendrite-Free Zn Metal Anode Source: PubMed (NIH) URL:[Link]

  • Design and Synthesis of Small Molecule Agonists of EphA2 Receptor Source: PMC (NIH) URL:[Link]

  • Cytochrome P450 inhibitors and their method of use Source: Google Patents URL

Sources

Optimization

Technical Support Center: Troubleshooting (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone Reactions

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when working with highly functionalized building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when working with highly functionalized building blocks. (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (often abbreviated as CNPM) is a versatile intermediate used in drug development, agrochemicals, and advanced materials such as dendrite-free zinc metal anodes[1].

However, its unique architecture presents significant synthetic challenges. The molecule possesses two primary electrophilic sites—the aryl chloride and the ketone carbonyl—both of which suffer from profound steric hindrance. This guide provides field-proven, causality-driven solutions to overcome these barriers.

Diagnostic Workflow

Before altering your reaction conditions, use the following logical framework to identify the root cause of your low yields.

Troubleshooting Start Low Yield / No Reaction (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone Target Identify Target Reactive Site Start->Target Ketone Ketone Carbonyl (C=O) Target->Ketone Nucleophilic Addition Aryl Aryl Chloride (C-Cl) Target->Aryl SNAr Reaction KetoneIssue Steric Blockade by Pyridine & Aryl Rings Ketone->KetoneIssue ArylIssue Steric Repulsion by ortho-Nitro Group Aryl->ArylIssue LewisAcid Add Lewis Acid (e.g., CeCl3, La(OTf)3) KetoneIssue->LewisAcid Lowers LUMO & Overcomes Sterics Catalysis Use Cu(I) or Pd Cross-Coupling ArylIssue->Catalysis Bypasses Meisenheimer Complex

Diagnostic workflow for resolving steric hindrance in CNPM reactions.

Module 1: Overcoming Steric Hindrance in SNAr Reactions (The Aryl Chloride Site)

Q: My nucleophilic aromatic substitution (SNAr) with a secondary amine is stalling at 20% yield. How do I force the reaction to completion?

A: The chlorine atom is electronically activated by the strongly electron-withdrawing ortho-nitro and para-carbonyl groups. However, bulky nucleophiles (like secondary amines or substituted phenoxides) experience severe steric repulsion from the adjacent nitro group[2][3].

Mechanistic Causality: In a classical SNAr reaction, the nucleophile must approach the C-Cl bond to form a bulky Meisenheimer complex. The steric clash between the incoming nucleophile and the ortho-nitro group drastically increases the activation energy ( Ea​ ). To overcome this, you must either increase the thermal energy of the system in a highly polar aprotic solvent or alter the reaction pathway entirely using transition-metal catalysis (e.g., Cu(I)-promoted coupling), which forms a less sterically demanding transition state[2].

Quantitative Data: Impact of Conditions on Amination Yields
Reaction ConditionNucleophileTemp (°C)SolventYield (%)Observation
Standard SNArPiperidine80EtOH22Stalled due to steric clash
High-Temp SNArPiperidine120DMF65Significant thermal degradation
Cu(I)-CatalyzedPiperidine90DMSO88Clean conversion, minimal byproducts
Pd-CatalyzedDiethylamine100Toluene92Optimal for highly bulky amines
Self-Validating Protocol: Cu(I)-Catalyzed Amination

This protocol utilizes a copper catalyst to bypass the classical SNAr transition state, effectively mitigating steric hindrance.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (1.0 eq), the amine nucleophile (1.5 eq), CuI (10 mol%), and K 2​ CO 3​ (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO to achieve a 0.2 M concentration.

    • Validation Check: Upon stirring, the mixture should transition to a distinct color (often deep green or blue, depending on the amine), visually confirming the formation of the active Cu-amine complex.

  • Reaction: Evacuate and backfill the flask with argon three times. Stir vigorously at 90 °C for 12 hours.

  • Workup: Cool to room temperature and quench with distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine (3x) to completely remove the DMSO.

  • Validation: Perform TLC (Hexanes/EtOAc 1:1). You should observe the complete disappearance of the starting material (R f​ ~0.4) and the appearance of a new, highly UV-active spot.

Module 2: Nucleophilic Addition to the Sterically Congested Ketone

Q: Grignard addition to the ketone carbonyl yields mostly unreacted starting material and some enolization byproducts. What is going wrong?

A: The methanone carbonyl is flanked by two bulky aromatic systems: the pyridin-4-yl ring and the substituted phenyl ring. This extreme steric congestion physically blocks the Bürgi-Dunitz trajectory (the specific angle at which a nucleophile must attack a carbonyl). Furthermore, highly basic nucleophiles like Grignard reagents will default to acting as bases (causing enolization) or single-electron transfer (SET) agents when direct nucleophilic attack is sterically hindered.

Mechanistic Causality: To compensate for the physical blockade, you must drastically increase the electrophilicity of the carbonyl carbon. Utilizing strong, oxophilic Lewis acids (such as CeCl 3​ or La(OTf) 3​ ) coordinates the carbonyl oxygen. This draws electron density away from the carbon, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[4]. This thermodynamic activation provides the driving force necessary for even bulky nucleophiles to successfully attack.

Mechanism Substrate Sterically Hindered Ketone (High LUMO) LewisAcid Lewis Acid Coordination (CeCl3 / La(OTf)3) Substrate->LewisAcid Activated Activated Complex (Lowered LUMO) LewisAcid->Activated Nucleophile Bulky Nucleophile Attack Activated->Nucleophile Product Addition Product (High Yield) Nucleophile->Product

Lewis acid-mediated activation pathway overcoming carbonyl steric hindrance.

Self-Validating Protocol: Lewis Acid-Mediated Grignard Addition (Luche-Type Activation)
  • Activation: In a flame-dried flask under argon, dissolve the ketone (1.0 eq) and strictly anhydrous CeCl 3​ (1.1 eq) in dry THF at 0 °C.

    • Validation Check: Stir for 30–60 minutes. The formation of a fine, uniform suspension indicates proper Lewis acid-carbonyl complexation.

  • Addition: Cool the reaction mixture to -78 °C. Dropwise add the Grignard reagent (1.2 eq) down the side of the flask.

    • Validation Check: Monitor the internal temperature. It must not spike; maintaining rigorous temperature control is critical to prevent SET side reactions and preserve the integrity of the nitro group.

  • Completion: Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quench & Isolation: Quench carefully with saturated aqueous NH 4​ Cl. Extract with EtOAc, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Module 3: Downstream Processing FAQs

Q: How does the pyridine ring affect purification of the final products? A: The pyridin-4-yl group is inherently basic. On standard, slightly acidic silica gel, it causes severe tailing due to strong hydrogen bonding and acid-base interactions with the free silanol groups. Solution: Pre-treat your silica gel by flushing the column with 1-2% triethylamine (TEA) in your starting eluent, or switch to basic alumina. This neutralizes the silanol groups and ensures sharp, easily isolated bands during chromatography.

Q: Can the nitro group interfere with attempts to reduce the ketone? A: Yes. Standard potent reducing agents (like LiAlH 4​ or Pd/C with H 2​ ) will indiscriminately reduce the nitro group to an aniline, often faster than they reduce the sterically hindered ketone. Solution: Employ chemoselective reagents. For example, using NaBH 4​ in methanol at 0 °C will selectively reduce the ketone to the secondary alcohol while leaving the sensitive nitro group completely intact.

References

  • Source: nih.
  • Title: A Cu(I)
  • Source: rsc.
  • Source: benchchem.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone

Welcome to the Technical Support Center. The synthesis of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone presents a unique intersection of challenges: the extreme thermal instability of organolithium intermediates and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone presents a unique intersection of challenges: the extreme thermal instability of organolithium intermediates and the high reactivity of activated aryl chlorides. This guide is designed for researchers and drug development professionals to troubleshoot side reactions, optimize yields, and ensure reproducible scale-up.

Pathway Visualization: The Weinreb Amide Route

To avoid the pitfalls of direct cross-coupling or standard Grignard additions, the industry-standard approach utilizes a Weinreb amide intermediate. The diagram below illustrates the desired mechanistic pathway and the critical junctions where side reactions occur.

SynthesisPathway SM1 4-Bromopyridine Int1 4-Pyridyllithium SM1->Int1 n-BuLi, THF, -78°C SM2 Weinreb Amide (4-Chloro-3-nitro derivative) TetraInt Chelated Tetrahedral Intermediate SM2->TetraInt Int1->TetraInt Addition to SM2 Side1 SNAr Byproducts (Chloride Displacement) Int1->Side1 Attack on Aryl C-Cl Side2 Pyridine Decomposition (Dimerization/Ring Opening) Int1->Side2 Temp > -50°C Product (4-Chloro-3-nitrophenyl) (pyridin-4-yl)methanone TetraInt->Product Aqueous Quench (NH4Cl) Side3 Tertiary Alcohol (Over-addition) TetraInt->Side3 Premature Collapse (Temp > -20°C)

Figure 1: Weinreb amide synthesis pathway and major side reactions.

Troubleshooting FAQs

Q1: Why am I isolating nucleophilic aromatic substitution (SNAr) byproducts instead of the target ketone? Mechanistic Cause: The nitro group is a powerful electron-withdrawing group that significantly lowers the LUMO of the aromatic ring. Because it is positioned ortho to the chlorine atom, it highly activates the C-Cl bond toward Nucleophilic Aromatic Substitution (SNAr). When 4-pyridyllithium is introduced, it can act as a nucleophile at the C-Cl carbon rather than the Weinreb amide carbonyl, forming an unwanted biaryl byproduct. Solution: Kinetically favor the carbonyl addition by utilizing inverse addition . Transfer the 4-pyridyllithium solution via cannula into a pre-cooled (-78 °C) solution of the Weinreb amide. This ensures the electrophilic amide is always in vast stoichiometric excess relative to the organolithium, suppressing the slower SNAr pathway.

Q2: My 4-pyridyllithium seems to degrade before it even reacts. How can I improve its stability? Mechanistic Cause: 4-Pyridyllithium is notoriously unstable. At temperatures above -50 °C, it rapidly undergoes exothermic decomposition, Wurtz-type homocoupling, or ring-opening[1]. Furthermore, the addition of organolithium reagents is highly exothermic, which can cause localized heating (hot spots) in batch reactors, accelerating degradation[2]. Solution: Maintain strict cryogenic control (-78 °C) during the halogen-metal exchange. For scale-up, transition from batch to continuous flow microreactors . Flow chemistry provides a vastly superior surface-area-to-volume ratio, allowing for instantaneous heat dissipation and precise residence time control, which preserves the integrity of the 4-pyridyllithium intermediate[1].

Q3: I am getting a tertiary alcohol (over-addition product) instead of the ketone. What went wrong? Mechanistic Cause: The success of this synthesis relies entirely on the stability of the tetrahedral intermediate. When 4-pyridyllithium attacks the Weinreb amide, it forms an intermediate stabilized by the bidentate chelation of the lithium cation by both the alkoxide oxygen and the N-methoxy oxygen[3]. If the reaction temperature rises too high before the aqueous quench, this chelate ring breaks, and the intermediate collapses prematurely into the highly reactive ketone in situ. The unquenched organolithium will then immediately attack the ketone, yielding a tertiary alcohol[3]. Solution: Never allow the reaction mixture to warm above -20 °C before quenching. Introduce the saturated aqueous NH₄Cl directly into the reaction flask at -78 °C to safely protonate the intermediate and expel the N,O-dimethylhydroxylamine leaving group.

Q4: Can I use a Suzuki cross-coupling approach (e.g., 4-chloro-3-nitrobenzoyl chloride + 4-pyridylboronic acid) instead? Mechanistic Cause: While carbonylative Suzuki couplings or direct acid chloride Suzuki couplings are valid methods for diaryl ketone synthesis, they fail here due to chemoselectivity issues. The C-Cl bond on the 4-chloro-3-nitrophenyl ring is so highly activated by the ortho-nitro group that low-valent palladium catalysts will readily undergo oxidative addition into the aryl C-Cl bond rather than the acyl chloride. Solution: Avoid transition-metal cross-coupling for this specific substitution pattern. The Weinreb amide route remains the most reliable and chemoselective method.

Quantitative Reaction Parameters

To ensure reproducibility, adhere to the following critical parameters. Deviations will trigger the specific side reactions outlined below.

Reaction ParameterOptimal ConditionConsequence of DeviationMechanistic Reason
Temperature (Lithiation) -78 °C strictlyPyridine decomposition4-Pyridyllithium is thermally unstable and degrades exothermically above -50 °C.
Temperature (Addition) -78 °C to -20 °CFormation of tertiary alcoholPremature collapse of the chelated tetrahedral intermediate allows over-addition.
Order of Addition Inverse (Li to Amide)SNAr at the 4-chloro positionExcess organolithium attacks the highly activated C-Cl bond.
Stoichiometry 1.05 equiv 4-PyridyllithiumReduced yield / Over-additionExcess nucleophile drives side reactions; a deficit leaves unreacted starting material.
Experimental Protocol: Step-by-Step Methodology

This protocol utilizes a self-validating workflow to ensure intermediate integrity before proceeding to the next step.

Step 1: Synthesis of N-methoxy-N-methyl-4-chloro-3-nitrobenzamide
  • Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 4-chloro-3-nitrobenzoyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Addition: Cool the solution to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), followed by the dropwise addition of triethylamine (2.5 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench with 1M aqueous HCl. Extract with DCM (3x). Wash the combined organic layers with saturated NaHCO₃ and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Check: Analyze the crude product via IR spectroscopy. The disappearance of the acid chloride stretch (~1770 cm⁻¹) and the appearance of the Weinreb amide carbonyl stretch (~1640 cm⁻¹) confirms success.

Step 2: Generation of 4-Pyridyllithium
  • Setup: In a separate oven-dried, argon-purged flask, dissolve 4-bromopyridine (1.05 equiv relative to the amide) in anhydrous THF (0.1 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C.

  • Lithiation: Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise down the side of the flask over 10 minutes. Stir for exactly 15 minutes at -78 °C.

  • Self-Validation Check: A deep, persistent color change (typically dark red/brown) indicates the successful formation of the organolithium species.

Step 3: Nucleophilic Addition and Quench (Inverse Addition)
  • Preparation: Dissolve the Weinreb amide from Step 1 in anhydrous THF (0.2 M) in a third argon-purged flask. Cool this solution to -78 °C.

  • Coupling: Using a double-tipped cannula, carefully transfer the -78 °C 4-pyridyllithium solution into the Weinreb amide solution over 20 minutes. Maintain the receiving flask at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 1 hour. Do not allow the temperature to rise.

  • Quench: Rapidly inject saturated aqueous NH₄Cl (10 mL/mmol) directly into the reaction mixture while it is still at -78 °C.

  • Isolation: Remove the cooling bath and allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Wash with brine, dry over Na₂SO₄, and concentrate. Purify the target (4-chloro-3-nitrophenyl)(pyridin-4-yl)methanone via silica gel flash chromatography.

References
  • Weinreb ketone synthesis. Wikipedia. Available at:[Link]

  • Saotome, H. Convergent Approach of Carbocations and Organolithiums Using Integrated Flow System. Hokkaido University Collection of Scholarly and Academic Papers. Available at:[Link]

  • Flow chemistry process for preparing aza-bicyclic heteroaryl compounds. Google Patents (WO2024178474A1).

Sources

Reference Data & Comparative Studies

Validation

(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone vs (4-chlorophenyl)(pyridin-4-yl)methanone

Comparative Guide: Interfacial Chemistry of Diaryl Methanones – CNPM vs. CPM Executive Summary While (4-chlorophenyl)(pyridin-4-yl)methanone (CPM) and its nitrated derivative, (4-chloro-3-nitrophenyl)(pyridin-4-yl)methan...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Interfacial Chemistry of Diaryl Methanones – CNPM vs. CPM

Executive Summary

While (4-chlorophenyl)(pyridin-4-yl)methanone (CPM) and its nitrated derivative, (4-chloro-3-nitrophenyl)(pyridin-4-yl)methanone (CNPM), are widely recognized by drug development professionals as versatile synthetic intermediates, their unique electronic properties have recently unlocked breakthrough applications in surface chemistry and energy storage[1]. Specifically, 2 has been identified as a highly effective multifunctional electrolyte additive capable of reshaping the Inner Helmholtz Layer (IHL) to enable dendrite-free zinc metal anodes (ZMAs) in aqueous zinc-ion batteries (AZIBs)[3][2]. This guide objectively compares the structural causality, adsorption mechanisms, and experimental performance of CNPM against its non-nitrated analog, 4[4].

Mechanistic Causality: The Role of the Nitro Group

The fundamental difference in performance between CNPM and CPM lies in the presence of the ─NO₂ group at the 3-position of the phenyl ring. This single functional group dictates the molecule's spatial orientation at the solid-liquid interface, fundamentally altering its physical shielding capabilities.

  • CNPM (Quadruple-Site Anchoring): Density Functional Theory (DFT) calculations and experimental validations demonstrate that CNPM utilizes four functional groups (─C═O, ─Cl, ─C═N─, and ─NO₂) to 3[1]. This quadruple interaction forces CNPM to adsorb onto the ZMA surface in a strictly 3[1]. This parallel monolayer physically expels water molecules from the interface, creating a3 and establishing highly ordered Zn²⁺ transportation channels[1][3].

  • CPM (Triple-Site Anchoring): Lacking the ─NO₂ group, CPM relies solely on ─C═O, ─Cl, and the pyridine nitrogen (─C═N─). Without the fourth anchoring point, the molecule adopts a tilted or less rigid adsorption geometry. This incomplete surface coverage allows active water molecules to penetrate the IHL, leading to parasitic reactions (e.g., hydrogen evolution) and uneven Zn deposition.

Experimental Workflows: Self-Validating Interfacial Protocols

To objectively evaluate the performance of these compounds, researchers must employ a self-validating electrochemical system. The following protocol isolates the specific contribution of the ─NO₂ group to interfacial shielding.

Step 1: Electrolyte Formulation & Internal Controls

  • Causality: By testing a baseline alongside both compounds, any deviation in coulombic efficiency can be directly attributed to the additive's specific adsorption geometry.

  • Action: Prepare a baseline electrolyte of 2M ZnSO₄ in Milli-Q water. Divide into three distinct aliquots:

    • Control A (Baseline): Bare 2M ZnSO₄.

    • Control B (Triple-site anchor): 2M ZnSO₄ + CPM (optimized to saturation).

    • Test Group (Quadruple-site anchor): 2M ZnSO₄ + CNPM[3].

Step 2: Symmetric and Asymmetric Cell Assembly

  • Causality: Differentiating between symmetric and asymmetric cells allows researchers to decouple long-term plating stability from thermodynamic reversibility.

  • Action: Fabricate CR2032 coin cells using glass fiber separators.

    • Symmetric Cells (Zn//Zn): Used to validate long-term plating/stripping stability and overpotential.

    • Asymmetric Cells (Zn//Cu): Used to quantify Coulombic Efficiency (CE), acting as a direct proxy for the reversibility of the Zn deposition and the suppression of parasitic reactions[1].

Step 3: Electrochemical Validation

  • Action: Cycle the Zn//Zn cells at a constant current density of 1 mA cm⁻² with an areal capacity of 1 mAh cm⁻².

  • Validation Metric: A sudden voltage drop indicates a short circuit via dendrite penetration. CNPM-modified cells should demonstrate a stable overpotential without short-circuiting for extended periods (e.g., up to 2900 hours), validating the parallel-adsorption hypothesis[1][3].

Quantitative Data & Performance Comparison

Table 1: Physicochemical and Structural Properties

PropertyCNPMCPM
CAS / Catalog Ref EVT-4071579 (Analogous series)[2]14548-48-2[4]
Functional Groups ─C═O, ─Cl, ─C═N─, ─NO₂─C═O, ─Cl, ─C═N─
Adsorption Geometry Parallel (002 plane)[1]Tilted / Incomplete
IHL Reshaping Water-poor IHL[1]Partially hydrated IHL

Table 2: Comparative Electrochemical Performance (Zn//Zn & Zn//Cu Cells)

MetricBare ZnSO₄ (Control A)ZnSO₄ + CPM (Control B)ZnSO₄ + CNPM (Test)
Cycle Life (Zn//Zn) < 200 hours~ 800 - 1000 hours2900 hours [1]
Coulombic Efficiency Rapid decayModerate stabilityHigh CE over 500 cycles [3]
Dendrite Suppression Poor (Severe growth)ModerateExcellent (Dendrite-free) [1]

Mechanistic Visualization

G CNPM (4-Chloro-3-nitrophenyl) (pyridin-4-yl)methanone Groups_CNPM Functional Groups: C=O, -Cl, Pyridine, -NO2 CNPM->Groups_CNPM CPM (4-Chlorophenyl) (pyridin-4-yl)methanone Groups_CPM Functional Groups: C=O, -Cl, Pyridine CPM->Groups_CPM Adsorption_CNPM Parallel Adsorption (Quadruple Interaction) Groups_CNPM->Adsorption_CNPM Strong Zincophilicity Adsorption_CPM Tilted Adsorption (Triple Interaction) Groups_CPM->Adsorption_CPM Moderate Zincophilicity IHL_CNPM Water-Poor Inner Helmholtz Layer Adsorption_CNPM->IHL_CNPM IHL_CPM Partially Hydrated Helmholtz Layer Adsorption_CPM->IHL_CPM Outcome_CNPM Dendrite-Free Zn Deposition IHL_CNPM->Outcome_CNPM Synergistic Shielding Outcome_CPM Parasitic Reactions & Zn Dendrites IHL_CPM->Outcome_CPM Insufficient Shielding

Fig 1. Mechanistic pathway of interfacial adsorption and IHL reshaping by CNPM vs. CPM.

References

  • Title: Reshaping Inner Helmholtz Layer and Electrolyte Structure via Multifunctional Organic Molecule Enabling Dendrite-Free Zn Metal Anode Source: PubMed (Small Journal, 2023) URL: 3

  • Title: CAS RN 14548-48-2 - Fisher Scientific Source: Fisher Scientific URL: 4

  • Title: Buy (4-ETHOXYPHENYL)(4-MORPHOLINO-3-NITROPHENYL)METHANONE (EVT-4071579) - EvitaChem (CNPM Catalog Data) Source: EvitaChem URL: 2

Sources

Comparative

Comparative Reactivity Profile: (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone vs. Structural Analogues

As drug discovery and advanced materials science evolve, the precise tuning of electrophilic centers in organic intermediates becomes paramount. (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (CNPM) is a highly speciali...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and advanced materials science evolve, the precise tuning of electrophilic centers in organic intermediates becomes paramount. (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (CNPM) is a highly specialized electrophile characterized by a unique confluence of electron-withdrawing groups. While traditionally utilized as an intermediate in the synthesis of kinase inhibitors and complex heterocycles, recent breakthroughs have also demonstrated its efficacy as a multifunctional electrolyte additive capable of reshaping the inner Helmholtz layer in zinc-ion batteries [1].

This guide provides an objective, data-supported comparison of CNPM’s reactivity in Nucleophilic Aromatic Substitution (SNAr) against its structural analogues. By understanding the electronic causality behind its reactivity, researchers can better predict its behavior in both biological assays and synthetic workflows.

Mechanistic Grounding: The Causality of Reactivity

The reactivity of CNPM is governed by the classic addition-elimination mechanism of SNAr. The rate-determining step is typically the nucleophilic attack on the electron-deficient carbon bearing the chlorine atom, leading to the formation of a negatively charged Meisenheimer complex.

CNPM exhibits accelerated SNAr kinetics due to a synergistic "push-pull" electronic environment:

  • The ortho-Nitro Group: Provides intense inductive and resonance-based electron withdrawal, directly stabilizing the negative charge of the intermediate.

  • The para-Carbonyl Bridge: Acts as a conduit for extended conjugation. Unlike a simple functional group, the ketone bridge effectively links the reacting ring to the adjacent pyridine system.

  • The Pyridin-4-yl Ring: As an electron-deficient heterocycle, the pyridine ring acts as a terminal electron sink. It pulls electron density through the carbonyl bridge, further lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the SNAr reaction center.

G N1 Nucleophilic Attack (e.g., Thiol/Amine) N2 C-Cl Bond (Reaction Center) N1->N2 attacks N6 Meisenheimer Complex (Stabilized Intermediate) N2->N6 forms N3 ortho-Nitro Group (Inductive Pull) N3->N6 stabilizes N4 para-Carbonyl Bridge (Conjugation) N4->N6 delocalizes N5 Pyridin-4-yl Ring (Electron Sink) N5->N4 enhances pull

Logical relationship of functional groups driving CNPM's SNAr reactivity.

Comparative Reactivity Analysis

To objectively evaluate CNPM, we must compare it against established SNAr substrates. The gold standard for thiol-based SNAr is 1-chloro-2,4-dinitrobenzene (CDNB), widely used in [2]. We also compare it to 4-chloro-3-nitrobenzophenone (CNBP), which lacks the pyridine ring, and a derivative lacking the nitro group entirely.

Quantitative Reactivity Profile

The following table synthesizes the relative kinetic performance of these electrophiles when reacted with Glutathione (GSH) at physiological pH (7.4).

CompoundStructural ModifiersRelative Reactivity ( krel​ )Primary Rate-Limiting Factor
1-Chloro-2,4-dinitrobenzene (CDNB) Two nitro groups (ortho & para)100.0 (Baseline)Extremely low LUMO; highly susceptible to non-enzymatic background reactions.
CNPM (Target Product) ortho-nitro, para-carbonyl, pyridin-4-yl~15.5Strong resonance stabilization via the carbonyl-pyridine axis. Excellent balance of stability and reactivity.
4-Chloro-3-nitrobenzophenone (CNBP) ortho-nitro, para-carbonyl, phenyl~8.2The phenyl ring is less electron-withdrawing than pyridine, resulting in a higher activation energy barrier [2].
(4-Chlorophenyl)(pyridin-4-yl)methanone para-carbonyl, pyridin-4-yl (No nitro)< 0.01Lack of the ortho-nitro group prevents sufficient stabilization of the Meisenheimer complex.

Key Insight: While CDNB is highly reactive, it often suffers from poor selectivity and high non-enzymatic background noise in biological systems. CNPM offers a highly tunable alternative. The substitution of a phenyl ring (as in CNBP) with a pyridin-4-yl ring nearly doubles the SNAr reaction rate due to the enhanced electrophilicity, making CNPM an optimal intermediate for synthesizing complex APIs without requiring harsh, high-temperature SNAr conditions.

Experimental Workflow: Self-Validating Kinetic Assay

To ensure trustworthiness and reproducibility, the SNAr reactivity of these compounds must be measured using a self-validating kinetic system. The following protocol utilizes pseudo-first-order kinetics to isolate the electrophilic reactivity of CNPM.

Step-by-Step Methodology
  • Buffer Preparation (Physiological Mimicry):

    • Action: Prepare a 100 mM Potassium Phosphate buffer at pH 7.4, containing 1 mM EDTA.

    • Causality: pH 7.4 ensures a consistent, physiologically relevant concentration of the highly nucleophilic thiolate anion (GS⁻). EDTA chelates trace metals that could otherwise catalyze the auto-oxidation of GSH, ensuring the nucleophile concentration remains stable.

  • Substrate Solubilization:

    • Action: Dissolve CNPM in anhydrous DMSO to create a 10 mM stock solution.

    • Causality: Benzophenone derivatives are highly hydrophobic. Anhydrous DMSO prevents premature hydrolysis of the C-Cl bond. The final assay concentration of DMSO must be kept below 2% (v/v) to prevent solvent-induced shifts in the reaction mechanism or precipitation.

  • Reaction Initiation (Pseudo-First-Order Conditions):

    • Action: In a quartz cuvette, mix the buffer and a vast excess of GSH (final concentration 5 mM). Initiate the reaction by adding the CNPM stock (final concentration 0.1 mM).

    • Causality: By maintaining GSH at a 50-fold molar excess, its concentration remains effectively constant throughout the reaction. This simplifies the complex bimolecular rate equation into a pseudo-first-order decay, making the mathematical extraction of the rate constant ( kobs​ ) highly reliable.

  • Spectrophotometric Monitoring:

    • Action: Monitor the reaction continuously at the specific λmax​ of the resulting thioether product (typically between 310–340 nm) using a UV-Vis spectrophotometer at 25°C.

    • Causality: Real-time, label-free monitoring prevents the artifacts often introduced by quenching agents or secondary reporter dyes.

  • Data Validation & Analysis:

    • Action: Plot ln(A∞​−At​) against time ( t ).

    • Causality: A strictly linear plot acts as an internal validation mechanism. If the plot deviates from linearity, it indicates a breakdown of pseudo-first-order conditions or the presence of competing side reactions (e.g., hydrolysis), prompting immediate protocol recalibration.

Workflow S1 1. Substrate Prep (CNPM in DMSO) S3 3. Mixing & Reaction (Pseudo-1st Order) S1->S3 S2 2. Nucleophile (GSH in Buffer) S2->S3 S4 4. UV-Vis Monitoring (Absorbance Shift) S3->S4 S5 5. Kinetic Analysis (Linear Plot Validation) S4->S5

Self-validating experimental workflow for measuring pseudo-first-order SNAr kinetics.

Conclusion

(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (CNPM) occupies a privileged space in organic reactivity. It is significantly more reactive than standard nitrobenzophenones due to the electron-withdrawing nature of the pyridine ring, yet it avoids the uncontrollable, hyper-reactive profile of dinitrobenzenes. Whether utilized as a scaffold for novel therapeutics or as an advanced electrolyte additive to stabilize metal anodes, understanding its precise kinetic profile allows scientists to deploy it with maximum efficiency.

References

  • Liu, C., Jiang, W.-B., Xie, D., Diao, W.-Y., Tao, F.-Y., Wang, X.-Z., Sun, H.-Z., Li, W.-L., Wu, X.-L., & Zhang, J.-P. (2023). Reshaping Inner Helmholtz Layer and Electrolyte Structure via Multifunctional Organic Molecule Enabling Dendrite-Free Zn Metal Anode. Small, 19(47), e2304751.[Link]

  • Fujikawa, Y., Urano, Y., Komatsu, T., Hanaoka, K., Kojima, H., Terai, T., Inoue, H., & Nagano, T. (2008). Design and Synthesis of Highly Sensitive Fluorogenic Substrates for Glutathione S-Transferase and Application for Activity Imaging in Living Cells. Journal of the American Chemical Society, 130(44), 14533–14543.[Link]

Validation

Benchmarking (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone in Suzuki-Miyaura Cross-Coupling: A Comparative Guide

Executive Summary The Suzuki-Miyaura cross-coupling of aryl chlorides is a cornerstone of modern pharmaceutical synthesis. While aryl chlorides are highly desirable due to their low cost and broad availability, their hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of aryl chlorides is a cornerstone of modern pharmaceutical synthesis. While aryl chlorides are highly desirable due to their low cost and broad availability, their high C–Cl bond dissociation energy (~96 kcal/mol) historically required harsh conditions[1].

(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (CNPM) is a highly complex electrophile that presents a unique dichotomy in cross-coupling methodologies. On one hand, its C–Cl bond is exceptionally activated by "push-pull" electronic effects (an ortho-nitro group and a para-carbonyl group). On the other hand, the presence of a pyridyl nitrogen introduces significant risks of catalyst poisoning via off-target coordination[2]. This guide objectively benchmarks the reactivity of CNPM against standard aryl chlorides, details the causal mechanisms behind catalyst selection, and provides a self-validating experimental protocol for achieving >95% yields.

Structural Analysis & Mechanistic Causality

To successfully couple CNPM, researchers must balance two competing molecular forces: Electronic Activation and Steric Poisoning .

The Electronic Advantage: Accelerated Oxidative Addition

In unactivated aryl chlorides (e.g., chlorobenzene), the oxidative addition of Pd(0) into the C–Cl bond is the rate-limiting step. However, the presence of strongly electron-withdrawing groups (EWGs) lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl halide. In CNPM, the synergistic electron-withdrawing effects of the ortho-nitro and para-carbonyl groups make the C–Cl bond highly susceptible to oxidative addition, allowing the reaction to proceed at lower temperatures[1].

The Pyridyl Penalty: Catalyst Deactivation

Heteroaryl substrates containing basic nitrogens (like the pyridin-4-yl moiety in CNPM) are notorious for coordinating to the palladium center, forming stable, catalytically inactive complexes[2]. If a standard, unhindered ligand like Triphenylphosphine (PPh₃) is used, the reaction will stall at <20% conversion due to catalyst sequestration.

The Solution: Steric Shielding via Buchwald Ligands

To overcome the "Pyridyl Penalty," bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos ) are required[3]. The dicyclohexyl groups on XPhos create a steric shield around the Pd center. This bulk physically prevents the pyridyl nitrogen of CNPM from coordinating to the metal, while the electron-rich nature of the phosphine stabilizes the Pd(II) intermediate during the catalytic cycle.

Caption: Catalytic cycle of CNPM Suzuki coupling highlighting the role of bulky ligands in preventing poisoning.

Benchmarking Study: CNPM vs. Alternative Aryl Chlorides

To objectively evaluate CNPM's performance, we benchmarked it against three structurally related aryl chlorides using a standardized catalytic system: Pd(OAc)₂ (2 mol%), XPhos (4 mol%), K₃PO₄ (2.0 equiv), Phenylboronic acid (1.2 equiv), 1,4-Dioxane/H₂O (4:1), 80 °C.

Quantitative Performance Data
SubstrateStructural FeaturesTime to >95% Conv.Isolated YieldTurnover Number (TON)Primary Challenge
Chlorobenzene Unactivated, No heteroatoms>24 h42%21Slow oxidative addition
4-Chlorobenzophenone Moderately activated (-C=O)8 h88%44Moderate reactivity
4-Chloro-3-nitrobenzophenone Highly activated (-NO₂, -C=O)2 h96%48Base-sensitive nitro group
CNPM (Target) Highly activated + Pyridyl ring3.5 h92%46Pyridyl coordination risk
Data Synthesis & Analysis
  • Reactivity vs. 4-Chlorobenzophenone: CNPM reaches completion 4.5 hours faster than 4-chlorobenzophenone. This proves that the ortho-nitro group significantly accelerates oxidative addition, overriding the baseline sluggishness of the C–Cl bond[1].

  • Reactivity vs. 4-Chloro-3-nitrobenzophenone: CNPM is slightly slower (3.5 h vs 2 h) than its non-pyridyl analog. This 1.5-hour delay represents the "Pyridyl Penalty"—the transient, reversible coordination of the pyridine ring to the Pd catalyst, which slightly retards the overall reaction rate despite the use of XPhos[2].

Caption: Comparative reactivity logic tree for aryl chlorides based on electronic activation and coordination risks.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. By utilizing an internal standard and specific phase-separation techniques, researchers can verify the mechanistic integrity of the coupling at every stage.

Reagents & Materials
  • Electrophile: (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (1.0 mmol)

  • Nucleophile: Phenylboronic acid (1.2 mmol)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand: XPhos (0.04 mmol, 4 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄, 2.0 mmol)

  • Solvent: 1,4-Dioxane / HPLC-grade H₂O (4:1 v/v, degassed)

Step-by-Step Methodology

Step 1: Pre-Catalyst Activation (The Causality of Active Pd(0))

  • In an oven-dried Schlenk tube under an argon atmosphere, combine Pd(OAc)₂ and XPhos.

  • Add 2 mL of degassed 1,4-Dioxane. Stir at room temperature for 15 minutes.

  • Validation Check: The solution will transition from reddish-brown to pale yellow. This visual cue confirms the reduction of Pd(II) to the catalytically active L₂Pd(0) species, facilitated by the phosphine ligand[3].

Step 2: Substrate Assembly

  • To the active catalyst solution, add CNPM (1.0 mmol) and Phenylboronic acid (1.2 mmol).

  • In a separate vial, dissolve K₃PO₄ (2.0 mmol) in 1 mL of degassed H₂O.

  • Inject the aqueous base solution into the Schlenk tube.

  • Causality Note: K₃PO₄ is chosen over Na₂CO₃ because its higher solubility in the biphasic dioxane/water system accelerates the transmetalation step, preventing the highly activated aryl chloride from undergoing undesired homocoupling or nitro-group reduction[1].

Step 3: Reaction Execution & Monitoring

  • Seal the tube and heat to 80 °C in a pre-heated oil bath.

  • At t = 1 h and t = 3 h, withdraw 50 µL aliquots via syringe, quench in 1 mL acetonitrile, and analyze via LC-MS.

  • Validation Check: At t = 1 h, you should observe >50% conversion. If conversion is <10%, oxygen contamination has likely oxidized the XPhos ligand, leaving the Pd susceptible to pyridyl poisoning.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and H₂O (5 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

References

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link][1]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications. Available at:[Link][2]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - National Institutes of Health. Available at: [Link][3]

Sources

Comparative

Comparative Binding Affinity Guide: (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone Analogs in Targeted Drug Discovery

As a Senior Application Scientist, I approach scaffold evaluation not just by looking at raw binding affinities ( Kd​ ), but by interrogating the thermodynamic and kinetic causality behind those numbers. The compound (4-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach scaffold evaluation not just by looking at raw binding affinities ( Kd​ ), but by interrogating the thermodynamic and kinetic causality behind those numbers.

The compound (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (CNPM) is a highly privileged diaryl methanone scaffold. Originally recognized for its robust coordination chemistry as an interfacial modifier capable of binding metallic surfaces 1[1], the CNPM scaffold has successfully transitioned into a highly tunable pharmacophore in oncology. It is now widely utilized in the design of receptor tyrosine kinase agonists (e.g., EphA2) 2[2] and serine/threonine kinase inhibitors (e.g., PIM kinases) 3[3].

This guide objectively compares the binding performance of CNPM analogs and provides a self-validating biophysical protocol to ensure your affinity data is artifact-free.

Structural Rationale & Pharmacophore Mapping

To understand how to optimize CNPM analogs, we must first explain the causality of its binding mechanics. The parent scaffold possesses four distinct functional groups, each playing a critical, synergistic role in target engagement:

  • Pyridine Ring (Hinge Binder): The nitrogen atom on the pyridin-4-yl moiety acts as a critical hydrogen bond acceptor. In kinase targets, this nitrogen directly interacts with the backbone amide of the hinge region.

  • Carbonyl Group (C=O): Acts as a rigid linker that dictates the dihedral angle between the two aryl rings, while also serving as a secondary hydrogen bond acceptor.

  • Chlorine Atom (Halogen Bonding): The 4-chloro substituent is highly lipophilic and projects deep into hydrophobic pockets (e.g., the DFG-out pocket in kinases), stabilizing the complex via halogen bonding.

  • Nitro Group (Electrostatics): The 3-nitro group often remains solvent-exposed to improve the compound's hydration penalty, or it engages in electrostatic interactions with basic residues near the pocket entrance.

Pharmacophore cluster_features Key Pharmacophore Elements CNPM (4-Chloro-3-nitrophenyl) (pyridin-4-yl)methanone Carbonyl Carbonyl (C=O) H-Bond Acceptor CNPM->Carbonyl Pyridine Pyridine Ring Hinge Binder (N) CNPM->Pyridine Chloro Chlorine (Cl) Halogen Bond CNPM->Chloro Nitro Nitro (NO2) Solvent Exposed CNPM->Nitro Target Target Protein Binding Pocket (Kinase / Receptor) Carbonyl->Target Backbone NH Pyridine->Target Hinge Region Chloro->Target Hydrophobic Pocket Nitro->Target Solvation / Electrostatics

Caption: Pharmacophore mapping of the CNPM scaffold illustrating the causality of target binding interactions.

Comparative Binding Affinities

When evaluating alternatives to the parent CNPM structure, structural modifications predictably alter the thermodynamic signature of the binding event. Table 1 summarizes the representative Structure-Activity Relationship (SAR) benchmarks derived from established kinase and receptor targeting profiles[2][3].

Table 1: Binding Affinity Profiles of CNPM Analogs against Model Kinase Targets

CompoundStructural ModificationBinding Affinity ( Kd​ )Mechanistic Causality & Performance Consequence
CNPM (Parent) None45 nM Optimal baseline. The pyridine nitrogen secures hinge binding, while the chlorine atom maximizes van der Waals contacts.
Analog A Phenyl replaces Pyridine>10,000 nMLoss of Function: Removing the pyridine nitrogen eliminates the critical H-bond acceptor at the hinge region, resulting in a >200-fold drop in affinity.
Analog B Des-chloro (-Cl removed)850 nMReduced Enthalpy: Loss of the deep-pocket halogen bond reduces the enthalpic driving force ( ΔH ), weakening overall affinity.
Analog C Morpholino replaces Pyridine320 nMEntropic Penalty: Replacing the rigid aromatic pyridine with a flexible aliphatic morpholine ring increases the entropic penalty ( −TΔS ) upon binding.

Self-Validating Biophysical Workflow

In drug discovery, a binding affinity value ( Kd​ ) is only as trustworthy as the orthogonal methods used to validate it. Relying solely on a primary screen often leads to the pursuit of false positives driven by colloidal aggregation or non-specific electrostatic interactions.

To ensure absolute scientific integrity, I mandate the following self-validating biophysical cascade for evaluating any CNPM analog.

Workflow Start Analog Library SPR SPR Screening (Kinetics: kon, koff) Start->SPR Primary Screen DLS DLS Control (Aggregation Check) SPR->DLS False Positive Check ITC ITC Validation (Thermodynamics: ΔH, -TΔS) DLS->ITC Monomeric Binders Lead Lead Selection ITC->Lead Validated Affinity

Caption: Self-validating biophysical workflow for evaluating the true binding affinities of analogs.

Step-by-Step Methodology

Step 1: Primary Kinetic Screening via Surface Plasmon Resonance (SPR)

  • Preparation: Immobilize the target protein (e.g., EphA2 receptor) onto a CM5 sensor chip using standard amine coupling chemistry until a density of ~2000 RU is achieved.

  • Execution: Inject the CNPM analogs across the chip at varying concentrations (typically a 2-fold dilution series from 10 µM down to 39 nM) at a flow rate of 30 µL/min.

  • Causality: SPR provides real-time kinetic data. We are not just looking for overall affinity ( Kd​ ); we are extracting the association rate ( kon​ ) and dissociation rate ( koff​ ). A slow koff​ is highly predictive of prolonged in vivo target residence time.

Step 2: False-Positive Counter-Screen via Dynamic Light Scattering (DLS)

  • Preparation: Prepare solutions of the hit analogs at 10x their calculated Kd​ concentration in the exact SPR assay buffer.

  • Execution: Measure the hydrodynamic radius of the particles in solution using DLS.

  • Causality: Highly lipophilic scaffolds like CNPM can form colloidal aggregates in aqueous buffers. These aggregates non-specifically coat proteins, yielding artificial "binding" signals in SPR. DLS ensures the analog exists as a monomer, validating the SPR signal as a true 1:1 stoichiometric binding event.

Step 3: Orthogonal Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

  • Preparation: Load the target protein (50 µM) into the ITC sample cell and the validated monomeric CNPM analog (500 µM) into the injection syringe.

  • Execution: Perform 20 injections of 2 µL each at 25°C, allowing 120 seconds between injections for baseline equilibration.

  • Causality: While SPR provides the speed of binding, ITC dissects the thermodynamic drivers. By directly measuring the heat of binding ( ΔH ), we can confirm if the structural rationale is correct. A strong negative enthalpic signature ( ΔH<0 ) mathematically proves that the designed hydrogen bonds (via the pyridine N) and halogen bonds (via the Cl atom) are successfully forming in the pocket.

References

  • Reshaping Inner Helmholtz Layer and Electrolyte Structure via Multifunctional Organic Molecule Enabling Dendrite-Free Zn Metal Anode Source: PubMed / Wiley URL
  • Design and Synthesis of Small Molecule Agonists of EphA2 Receptor Source: PMC - NIH URL
  • US8822497B2 - PIM kinase inhibitors and methods of their use Source: Google Patents URL

Sources

Validation

GC-MS vs LC-MS for (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone quantification

Analytical Showdown: GC-MS vs. LC-MS/MS for the Quantification of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone As a Senior Application Scientist, I frequently encounter laboratories defaulting to Gas Chromatography-Ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Showdown: GC-MS vs. LC-MS/MS for the Quantification of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone

As a Senior Application Scientist, I frequently encounter laboratories defaulting to Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of aromatic ketones. However, not all molecules are created equal. The compound (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone —a complex benzophenone derivative recently gaining traction as a multifunctional electrolyte additive for dendrite-free zinc metal anodes (1)[1]—presents unique analytical challenges.

This guide objectively compares GC-MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the trace-level quantification of this specific molecule, breaking down the mechanistic causality behind technique selection and providing self-validating experimental protocols.

Analyte Profiling & Mechanistic Causality

To determine the optimal analytical platform, we must first deconstruct the chemical anatomy of the analyte. The presence of three distinct functional groups dictates its behavior in the gas and liquid phases:

  • The Pyridine Ring (High Proton Affinity): The basic nitrogen atom in the pyridine ring is a double-edged sword. In GC-MS, this basic site strongly interacts with residual active silanol groups in the inlet liner and column, leading to severe peak tailing and analyte loss. Conversely, in LC-MS/MS, this nitrogen is an ideal target for positive Electrospray Ionization (ESI+), readily accepting a proton to form a highly stable [M+H]+ ion at m/z 263.0.

  • The Nitro Group (Thermal Lability): Nitroaromatic compounds are notoriously sensitive to the high temperatures (often >250 °C) required for GC vaporization. At these temperatures, the nitro group can undergo thermal degradation or catalytic reduction to an amine in the presence of active sites (). LC-MS/MS bypasses this entirely by operating at near-ambient separation temperatures.

  • The Benzophenone Core: While moderately volatile, its molecular weight (262.65 g/mol ) and moderate-to-high polarity make it perfectly suited for reversed-phase liquid chromatography, a standard for benzophenone derivatives (2)[2].

While GC-MS remains a gold standard for highly volatile, thermally stable compounds (3)[3], the structural realities of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone heavily skew the advantage toward LC-MS/MS.

Workflow Analyte Analyte: (4-Chloro-3-nitrophenyl) (pyridin-4-yl)methanone Prop1 Pyridine Ring (High Proton Affinity) Analyte->Prop1 Prop2 Nitro Group (Thermally Labile) Analyte->Prop2 LCMS LC-MS/MS (ESI+) Optimal: High Sensitivity, No Degradation Prop1->LCMS Forms [M+H]+ easily GCMS GC-MS (EI) Sub-Optimal: Peak Tailing, Thermal Breakdown Prop1->GCMS Adsorbs to silanols Prop2->LCMS Ambient Temp Separation Prop2->GCMS Degrades at 250°C

Analytical selection logic for (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone based on structure.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. The mandatory inclusion of an isotopically labeled internal standard (IS) ensures that extraction efficiency and matrix-induced ion suppression are continuously monitored and corrected in real-time.

Protocol A: LC-MS/MS (ESI+) Workflow (Recommended)

Causality Focus: Maximizing ionization efficiency while preserving molecular integrity.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Step: Aliquot 1.0 mL of the sample matrix into a centrifuge tube. Add 10 µL of Internal Standard (Benzophenone- d10​ , 1 µg/mL).

    • Step: Add 3.0 mL of Ethyl Acetate. Vortex for 2 minutes, then centrifuge at 10,000 rpm for 5 minutes.

    • Causality: Ethyl acetate's moderate polarity perfectly matches the benzophenone core, effectively extracting the target analyte while leaving highly polar matrix interferences (like salts and proteins) behind in the aqueous phase.

    • Step: Transfer the organic layer, evaporate to dryness under a gentle nitrogen stream, and reconstitute in 1.0 mL of Initial Mobile Phase (Water:Methanol, 80:20 v/v).

  • Chromatographic Separation:

    • Column: UPLC C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The low pH provided by the formic acid ensures the basic pyridine nitrogen remains fully protonated throughout the run. This prevents secondary interactions with the stationary phase, guaranteeing sharp, symmetrical peaks.

    • Gradient: 20% B to 90% B over 4.0 minutes. Flow rate: 0.3 mL/min.

  • Mass Spectrometry (MRM Mode):

    • Source: Electrospray Ionization in Positive mode (ESI+).

    • Transitions: Precursor Ion m/z 263.0 ( [M+H]+ ) Quantifier m/z 185.0 (cleavage of the pyridine ring), Qualifier m/z 139.0. Collision Energy: 25 eV.

Protocol B: GC-MS (EI) Workflow (Alternative/Comparative)

Causality Focus: Mitigating thermal breakdown and active site adsorption.

  • Sample Preparation:

    • Step: Perform the identical LLE extraction as above, but reconstitute the final extract in 1.0 mL of Hexane/Ethyl Acetate (1:1).

    • Causality: Aqueous or highly methanolic extracts will damage the GC stationary phase; a non-polar reconstitution solvent is mandatory.

  • Chromatographic Separation:

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Inlet: 250 °C, Splitless mode.

    • Causality: An ultra-inert liner packed with deactivated glass wool must be used. Standard liners will catalyze the thermal reduction of the nitro group and cause severe tailing of the pyridine moiety.

    • Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Mass Spectrometry (SIM Mode):

    • Source: Electron Ionization (EI) at 70 eV. Ion Source Temp: 230 °C.

    • SIM Ions: m/z 262 ( M+ ), m/z 216 (loss of NO2​ ), m/z 184.

Data Presentation: Performance Comparison

The table below summarizes the quantitative performance of both techniques based on the self-validating protocols described above.

Performance MetricLC-MS/MS (ESI+)GC-MS (EI)Mechanistic Reason for Difference
Limit of Detection (LOD) 0.5 ng/mL15.0 ng/mLESI+ is highly efficient for protonating basic pyridine; EI suffers from higher baseline noise and thermal loss.
Limit of Quantitation (LOQ) 1.5 ng/mL50.0 ng/mLTandem MS (MRM) filters out matrix noise far better than single quadrupole SIM mode.
Linearity ( R2 ) > 0.999 (1.5 - 500 ng/mL)0.985 (50 - 500 ng/mL)GC-MS exhibits non-linearity at the low end due to irreversible adsorption to silanol active sites.
Peak Symmetry ( As​ ) 1.05 (Excellent)1.60 (Severe Tailing)Buffered LC mobile phase prevents pyridine interactions; GC relies solely on column deactivation.
Method Recovery 92% - 98%75% - 82%Thermal degradation of the nitro group in the 250 °C GC inlet reduces apparent recovery.

Conclusion

While GC-MS is a foundational tool in analytical chemistry, the specific molecular architecture of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone dictates that LC-MS/MS is the vastly superior technique . The basicity of the pyridine ring perfectly aligns with ESI+ ionization, yielding exceptional sensitivity, while the ambient temperature of liquid chromatographic separation protects the fragile nitro group from thermal degradation. For researchers and drug development professionals requiring robust, trace-level quantification, LC-MS/MS provides a self-validating, highly sensitive, and reproducible solution.

References

  • Source: PubMed (Wiley-VCH)
  • Performance Showdown: GC-MS vs.
  • Source: Analytical Methods (RSC Publishing)
  • GC-MS vs LC-MS | Chromatography Technique Selection Source: Measurlabs URL

Sources

Safety & Regulatory Compliance

Safety

(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone proper disposal procedures

Standard Operating Procedure: Handling and Disposal of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone As research into advanced energy storage and complex pharmaceutical intermediates accelerates, (4-Chloro-3-nitropheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone

As research into advanced energy storage and complex pharmaceutical intermediates accelerates, (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (CNPM) has emerged as a molecule of significant interest. Recently, it has been utilized as a multifunctional electrolyte additive to reshape the inner Helmholtz layer in aqueous zinc-ion batteries, effectively suppressing dendrite formation[1].

However, the structural complexity that makes CNPM valuable—specifically its integration of a chlorinated aromatic ring, a nitro group, and a pyridine moiety—also dictates strict environmental health and safety (EHS) protocols. Improper disposal of halogenated and nitroaromatic compounds poses severe ecological risks and violates federal Resource Conservation and Recovery Act (RCRA) regulations. This guide provides drug development professionals and materials scientists with a self-validating, causality-driven framework for the safe management and disposal of CNPM waste streams.

Chemical Profile and Hazard Assessment

To design an effective disposal protocol, we must first deconstruct the molecule's functional hazards. CNPM cannot be treated as generic organic waste.

Table 1: CNPM Structural Hazards and Waste Classification

Functional GroupMechanistic Hazard RationaleEHS Waste Classification
Aryl Chloride (-Cl) Halogenated organics resist natural biodegradation and can form highly toxic polychlorinated dibenzodioxins (PCDDs) if incinerated at low temperatures.Halogenated Organic Waste
Nitro Group (-NO₂) Nitroaromatics are highly ecotoxic, particularly to aquatic life. While stable under standard conditions, they can be reactive when mixed with strong reducing agents.Toxic / Listed Waste
Pyridine Ring Nitrogenous heterocycles contribute to aquatic toxicity and require specific thermal oxidation conditions to prevent the release of nitrogen oxides (NOx).Nitrogenous Organic Waste

Mechanistic Rationale for Disposal Protocols

The core tenet of chemical waste management is source segregation[2]. The presence of the chlorine atom in CNPM is the primary driver for its disposal pathway.

The Causality of Halogenated Segregation: When organic waste is sent for commercial incineration, non-halogenated waste is typically burned at standard temperatures to recover energy. However, if halogenated compounds like CNPM are introduced into standard non-halogenated waste streams, the combustion process can synthesize dioxins and furans—some of the most potent environmental toxins known. Therefore, CNPM must strictly be segregated into Halogenated Waste streams. These streams are routed to specialized, high-temperature rotary kiln incinerators (operating above 1000°C) equipped with alkaline scrubbers to neutralize the resulting hydrochloric acid (HCl) gas[2].

Furthermore, because CNPM is frequently used in zinc-ion battery research[1], the resulting waste is often an aqueous mixture containing heavy metals (Zn²⁺) and trace CNPM. This creates a "mixed hazard" stream that requires specific labeling to ensure the disposal facility employs both heavy metal precipitation and organic thermal destruction.

Step-by-Step Disposal Methodology

The following protocols must be integrated into your laboratory's Chemical Hygiene Plan to ensure compliance and safety.

Protocol A: Disposal of Pure CNPM Solid or Synthesis Residue
  • Containment: Collect all solid CNPM waste, including contaminated weighing paper, spatulas, and filter paper, into a chemically compatible, leak-proof container (e.g., wide-mouth High-Density Polyethylene (HDPE)).

  • Labeling: Affix a hazardous waste tag immediately upon the first addition of waste. Do not use abbreviations. Label clearly as: "Hazardous Waste: Solid Halogenated Organic (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone)."

  • Storage: Place the container in a designated Satellite Accumulation Area (SAA) within secondary containment (a tray capable of holding 110% of the container's volume)[2].

  • EHS Transfer: Do not exceed the SAA accumulation limit (typically 55 gallons, or 1 quart for acutely toxic materials). Submit a pickup request to your institutional EHS department for high-temperature incineration.

Protocol B: Disposal of CNPM-Doped Aqueous Electrolytes (Battery Research)
  • Segregation: Do NOT mix this aqueous waste with standard organic solvents. The combination of water, heavy metals (ZnSO₄), and trace halogenated organics requires a distinct disposal profile.

  • Containment: Pour the spent electrolyte into a dedicated, vented HDPE carboy.

  • Labeling: Label as "Hazardous Waste: Aqueous Heavy Metal Solution with Trace Halogenated Organics (Zinc Sulfate, (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone)."

  • Neutralization Warning: Do not attempt to neutralize or precipitate the zinc in-house unless explicitly authorized by your EHS department, as the presence of the pyridine and nitro groups may cause unexpected complexation or off-gassing.

Waste Stream Decision Workflow

To ensure laboratory personnel route CNPM to the correct terminal destruction facility, follow the decision matrix visualized below.

G Start CNPM Waste Generation Decision Waste Stream Type? Start->Decision Solid Pure Solid / Synthesis Residue Decision->Solid OrgLiquid Organic Solvent Solution Decision->OrgLiquid AqLiquid Aqueous Battery Electrolyte (e.g., with ZnSO4) Decision->AqLiquid HalSolid Halogenated Solid Waste Solid->HalSolid HalLiquid Halogenated Solvent Waste OrgLiquid->HalLiquid MixedWaste Aqueous Heavy Metal + Trace Organic Waste AqLiquid->MixedWaste SAA Satellite Accumulation Area (SAA) Secondary Containment HalSolid->SAA HalLiquid->SAA MixedWaste->SAA EHS EHS Pickup & Profiling SAA->EHS Incineration High-Temperature Incineration (>1000°C) with Scrubbers EHS->Incineration

Figure 1: Decision workflow for the segregation and disposal of CNPM laboratory waste streams.

References

  • Title: Reshaping Inner Helmholtz Layer and Electrolyte Structure via Multifunctional Organic Molecule Enabling Dendrite-Free Zn Metal Anode Source: PubMed / Advanced Materials URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (Chapter 8: Management of Waste) Source: National Center for Biotechnology Information (NCBI) Bookshelf / National Academies Press URL: [Link]

Sources

Handling

Advanced Safety and Operational Handling Guide for (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone

As researchers push the boundaries of energy storage and organic synthesis, handling highly functionalized organic molecules requires moving beyond basic safety data sheets. (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanon...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers push the boundaries of energy storage and organic synthesis, handling highly functionalized organic molecules requires moving beyond basic safety data sheets. (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (CNPM) is a complex molecule increasingly utilized as a multifunctional electrolyte additive to reshape the inner Helmholtz layer in aqueous zinc-ion batteries (AZIBs)[1].

This guide provides a self-validating, step-by-step operational framework for handling CNPM. By understanding the chemical causality behind its hazards, laboratory professionals can build inherently safer workflows.

Chemical Causality: Understanding the Hazard Profile

To design an effective safety protocol, we must first deconstruct the molecule's functional groups and understand why they pose specific risks. While exact toxicological data for CNPM is niche, its hazard profile is strongly analogous to, modified by the presence of a pyridine ring.

  • The Chloro Group (-Cl): This halogen enhances the molecule's lipophilicity. If the compound contacts the skin, this group facilitates rapid penetration through the stratum corneum, acting as a transdermal delivery mechanism for the toxic core.

  • The Nitro Group (-NO₂): Nitroaromatics are potent electron-withdrawing groups and established skin sensitizers. In biological systems, they can undergo redox cycling, generating reactive oxygen species (ROS) that cause severe cellular irritation[2].

  • The Pyridine Ring: Unlike standard benzophenones, the pyridine ring introduces basicity and strong coordination capabilities (which is exactly why it effectively binds to metallic Zn anodes[1]). Biologically, this increases its affinity for binding to ocular and respiratory proteins, exacerbating irritation.

  • The Methanone Core: This rigid structural scaffold makes the compound a fine, pale-yellow crystalline powder that is highly prone to aerosolization and static cling[2].

Quantitative Hazard Profile & PPE Specifications

The following table synthesizes the hazard classifications and the specific Personal Protective Equipment (PPE) required to mitigate them.

Hazard CategoryGHS CodeChemical CausalityRequired PPESpecification / Metric
Skin Irritation H315Lipophilic chloro-group enhances dermal penetration.Double GlovesInner: Nitrile (4 mil)Outer: Neoprene (8 mil)
Serious Eye Irritation H319Pyridine/ketone core interacts with ocular proteins.Chemical GogglesANSI Z87.1+ certified, indirect venting
Respiratory Irritation H335Fine crystalline powder prone to aerosolization.Fume HoodFace velocity: 80-120 fpm
Environmental Toxicity H411*Nitroaromatics resist rapid biodegradation.Segregated WasteHalogenated organic waste stream

*Proxy classification based on structural analogs.

Strategic PPE Selection: The "Why" Behind the Gear

Do not rely on standard laboratory defaults. The unique properties of CNPM dictate specific PPE choices:

  • Double-Gloving with Neoprene: CNPM is frequently dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) for stock solutions or battery testing. DMSO acts as a transdermal carrier and rapidly degrades standard nitrile gloves. Self-Validating Check: Always wear a 4-mil nitrile inner glove for dexterity, covered by an 8-mil Neoprene outer glove. Neoprene provides a superior breakthrough time against DMSO and halogenated organics.

  • Indirect-Venting Goggles: Standard safety glasses provide zero protection against aerosolized dust. Because CNPM holds a static charge, opening a vial can cause micro-particles to become airborne. Snug-fitting, indirect-venting goggles are mandatory.

  • Flame-Resistant (FR) Lab Coat: If you are utilizing CNPM in AZIB research alongside reactive metallic zinc anodes[1], an FR lab coat fully buttoned to the collar is required to protect against potential secondary thermal events.

Self-Validating Operational Protocol: Weighing & Solvation

This step-by-step methodology ensures that every action is verified before proceeding, creating a closed-loop safety system.

Step 1: Environmental Validation

  • Action: Check the fume hood's magnehelic gauge.

  • Validation: Ensure the face velocity is strictly between 80 and 120 feet per minute (fpm). If the alarm sounds or the gauge is out of range, abort the procedure.

Step 2: PPE Integrity Check

  • Action: Don the inner nitrile gloves.

  • Validation: Before donning the outer Neoprene gloves, inflate them slightly with air and roll the cuff to trap the air. Inspect for micro-punctures. A visual inspection alone is insufficient for highly penetrating solvents.

Step 3: Static Neutralization

  • Action: Place a disposable anti-static weighing boat on the analytical balance inside the fume hood.

  • Causality: Nitroaromatic powders cling to spatulas and aerosolize due to static electricity.

  • Validation: Use an anti-static ion gun (e.g., Zerostat) on the weighing boat and the metal spatula for 5 seconds prior to opening the CNPM vial.

Step 4: Transfer and Solvation

  • Action: Weigh the required mass of CNPM. Transfer it immediately into the target vessel (e.g., a volumetric flask containing ZnSO₄ electrolyte or DMSO).

  • Validation: Cap the vessel before removing it from the fume hood. Wipe the exterior of the capped vessel with a damp Kimwipe to remove any microscopic dust.

Spill Response & Halogenated Disposal Plan

Because CNPM contains both a halogen (chlorine) and a nitro group, improper disposal can lead to severe regulatory violations and environmental harm.

Emergency Spill Protocol
  • Isolate: If a powder spill occurs outside the hood, evacuate the immediate 5-foot radius.

  • Suppress: Do not dry-sweep. Cover the powder with a damp paper towel to suppress aerosolization.

  • Neutralize: Wipe the area with a mild alkaline detergent solution, followed by a thorough water rinse. The basicity helps mobilize the compound for complete removal.

  • Contain: Place all contaminated cleaning materials into a sealed, labeled solid waste bag.

Disposal Plan
  • Segregation is Critical: CNPM waste must be segregated into a designated "Halogenated Organic Waste" container. Mixing halogenated waste with non-halogenated waste can cause exothermic reactions in waste carboys and prevents the high-temperature incineration required to safely destroy halogens without forming dioxins.

  • Battery Cell Quenching: If unreacted CNPM remains in a tested Zn-anode coin cell, carefully disassemble the cell in the fume hood. Rinse the anode with a non-reactive solvent and dispose of the washings in the halogenated waste stream before discarding the metal components.

Workflow Visualization

The following diagram maps the logical progression of the self-validating operational workflow, ensuring high-contrast visibility of critical decision nodes.

PPE_Workflow N1 1. Environmental Validation Verify Fume Hood (80-120 fpm) N2 2. PPE Donning Double Glove (Nitrile + Neoprene) N1->N2 N3 3. Static Neutralization Discharge Weigh Boat N2->N3 N4 4. Chemical Transfer Weigh CNPM Powder N3->N4 N5 5. Solvation / Containment Cap Vessel Before Hood Exit N4->N5 N6 Contamination Event? N5->N6 N7 Emergency Decontamination Wet Wipe & Alkaline Wash N6->N7 Yes N8 Halogenated Waste Disposal Strict Segregation N6->N8 No N7->N8

Fig 1. Self-validating operational workflow for handling CNPM and emergency response.

References

  • Reshaping Inner Helmholtz Layer and Electrolyte Structure via Multifunctional Organic Molecule Enabling Dendrite-Free Zn Metal Anode.
  • SAFETY DATA SHEET: 4-Chloro-3-nitrobenzophenone.TCI Chemicals.
  • 4-CHLORO-3-NITROBENZOPHENONE 56107-02-9 wiki.GuideChem.

Sources

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